molecular formula C8H14ClNO2 B1592355 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride CAS No. 374794-92-0

1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride

Cat. No.: B1592355
CAS No.: 374794-92-0
M. Wt: 191.65 g/mol
InChI Key: ULPFGPYNQZRJOX-UHFFFAOYSA-N
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Description

1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride is a useful research compound. Its molecular formula is C8H14ClNO2 and its molecular weight is 191.65 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-oxa-8-azaspiro[4.5]decan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-7-1-2-8(11-7)3-5-9-6-4-8;/h9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPFGPYNQZRJOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)OC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620716
Record name 1-Oxa-8-azaspiro[4.5]decan-2-one--hydrogen chloride (1/1)
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Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374794-92-0
Record name 1-Oxa-8-azaspiro[4.5]decan-2-one, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374794-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxa-8-azaspiro[4.5]decan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the 1-Oxa-8-azaspiro[4.5]decane Scaffold: Physicochemical Properties, Synthesis, and Biological Potential of Key Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the 1-Oxa-8-azaspiro[4.5]decane heterocyclic system, a spirocyclic scaffold of increasing interest in medicinal chemistry. Due to the limited public data on the specific derivative 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride (CAS: 374794-92-0) , this document will focus on the core properties of the parent scaffold and draw insights from closely related, well-documented analogues. This approach provides a robust framework for understanding the potential applications and research directions for this class of compounds.

Introduction to the 1-Oxa-8-azaspiro[4.5]decane Scaffold

The 1-Oxa-8-azaspiro[4.5]decane framework features a unique bicyclic system where a piperidine ring and a tetrahydrofuran ring are joined by a single spiro carbon atom. This rigid, three-dimensional structure is a compelling starting point for drug design, as it allows for precise spatial orientation of functional groups, potentially leading to high-affinity and selective interactions with biological targets. The presence of both an oxygen (oxa) and a nitrogen (aza) atom within the core structure provides sites for hydrogen bonding and metabolic manipulation.

The hydrochloride salt form, as in the case of this compound, is typically employed to enhance the solubility and stability of the parent amine, making it more suitable for biological assays and pharmaceutical formulation.

Physicochemical and Basic Properties

While specific experimental data for this compound are not extensively available in peer-reviewed literature, we can infer its likely properties from its structure and data from similar compounds.

Core Chemical Identity

The fundamental details of the title compound are summarized below, based on supplier information.

PropertyValueSource
CAS Number 374794-92-0[1][2][3][4][5]
Molecular Formula C₈H₁₄ClNO₂[3]
Molecular Weight 191.66 g/mol [3]
Canonical SMILES C1CC2(CCNCC2)OC(=O)C1.Cl[5]
Predicted Physicochemical Properties

The following properties are estimated based on the known characteristics of related spirocyclic amines and lactones. These should be considered as starting points for experimental validation.

  • pKa: The basicity of the secondary amine in the piperidine ring is the most significant determinant of the pKa. For a typical secondary amine in a piperidine ring, the pKa of its conjugate acid is expected to be in the range of 9-11. This indicates that at physiological pH (~7.4), the compound will be predominantly in its protonated, positively charged form. This has profound implications for its interaction with cell membranes and biological targets.

  • Solubility: As a hydrochloride salt, the compound is expected to have good solubility in aqueous solutions. In contrast, the free base form would likely be more soluble in organic solvents like ethanol, DMSO, and dichloromethane[6]. A related compound, 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, is described as sparingly soluble in water and soluble in ethanol and DMSO[6].

  • Stability and Storage: The lactone ring (a cyclic ester) may be susceptible to hydrolysis under strongly basic or acidic conditions, although it is generally stable at neutral pH. For long-term integrity, the hydrochloride salt should be stored in a dry, inert atmosphere, with recommended temperatures between 2-8°C[4].

Synthesis of the Oxa-Azaspiro[4.5]decane Core

No specific, detailed protocol for the synthesis of 1-Oxa-8-azaspiro[4.5]decan-2-one has been published in accessible literature. However, the synthesis of related oxa-azaspiro[4.5]decane derivatives has been described, providing a logical blueprint for its potential construction. A common strategy involves multi-step reactions to build the heterocyclic systems around a central quaternary carbon.

Representative Synthetic Workflow

A plausible synthetic route could involve the construction of the piperidine ring followed by the annulation of the lactone. The following diagram illustrates a conceptual workflow based on synthetic strategies for similar scaffolds[7][8].

G cluster_0 Piperidine Ring Formation cluster_1 Lactone Ring Annulation cluster_2 Salt Formation A Starting Material (e.g., Substituted Pyridine or Cyclohexanone derivative) B Multi-step synthesis (e.g., Reduction, Cyclization) A->B C Protected Spiro-Piperidine Intermediate B->C D Introduction of Carboxyethyl Group (e.g., Michael Addition) C->D E Intramolecular Cyclization / Lactonization D->E F 1-Oxa-8-azaspiro[4.5]decan-2-one (Free Base) E->F G Treatment with HCl (in a suitable solvent like Ether or Dioxane) F->G H This compound G->H

Caption: Conceptual workflow for the synthesis of this compound.

Key Experimental Considerations:
  • Protecting Groups: The secondary amine of the piperidine ring would likely require a protecting group (e.g., Boc or Cbz) during the synthesis of the lactone ring to prevent side reactions. This protecting group would be removed in a final step before hydrochloride salt formation.

  • Stereochemistry: The spiro carbon is a quaternary stereocenter. Asymmetric synthesis or chiral resolution would be necessary to obtain enantiomerically pure material. Modern synthetic methods, such as the diastereoselective Au/Pd relay catalytic tandem cyclization reported for 2-oxa-7-azaspiro[4.5]decane derivatives, highlight advanced strategies to control stereochemistry[9].

Potential Biological Activity and Mechanism of Action

While the biological activity of this compound is not specifically documented, extensive research on its structural analogues provides compelling evidence for its potential therapeutic applications. The activity is highly dependent on the precise isomer and the substitutions on the core scaffold.

Muscarinic M1 Receptor Agonism

A key area of interest for this scaffold is in the treatment of dementia of the Alzheimer's type. A study on a series of 1-oxa-8-azaspiro[4.5]decanes, specifically with a ketone at the 3-position and methyl substitutions, identified them as potent M1 muscarinic agonists[10].

  • Mechanism: M1 muscarinic acetylcholine receptors are implicated in learning and memory. Agonists of this receptor are sought after to enhance cholinergic neurotransmission, which is diminished in Alzheimer's disease. Certain derivatives of the 1-oxa-8-azaspiro[4.5]decane scaffold have been shown to stimulate phosphoinositide hydrolysis in rat hippocampal slices, a hallmark of M1 receptor activation[10].

  • Implication: This suggests that this compound could serve as a valuable building block for developing novel M1 agonists[1].

The logical relationship for this potential application is outlined below:

G A 1-Oxa-8-azaspiro[4.5]decane Scaffold B Structural Analogue for Muscarinic Agonists A->B C Binds to M1 Muscarinic Receptor B->C D Potential Therapeutic for Alzheimer's Disease C->D

Caption: Potential therapeutic pathway for 1-Oxa-8-azaspiro[4.5]decane derivatives.

Other Potential Activities

Derivatives of the broader oxa-azaspiro[4.5]decane family have been explored for other activities:

  • Antitumor Activity: A series of 1-oxa-4-azaspiro[2][11]deca-6,9-diene-3,8-dione derivatives showed potent activity against several human cancer cell lines, including lung, breast, and cervical cancer[7].

  • Mitochondrial Permeability Transition Pore (mPTP) Inhibition: The related 1,4,8-triaza-spiro[4.5]decan-2-one framework has been identified as an inhibitor of mPTP opening, a mechanism relevant for treating ischemia/reperfusion injury in conditions like myocardial infarction[12][13].

  • Sigma (σ1) Receptor Ligands: 1,4-Dioxa-8-azaspiro[4.5]decane derivatives have been developed as high-affinity ligands for the σ1 receptor, with applications in PET imaging of tumors[11].

Analytical and Quality Control Methods

The characterization of this compound would rely on a standard suite of analytical techniques to confirm its identity, purity, and integrity.

Standard Analytical Protocol
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the proton environment, including the characteristic shifts of the piperidine and lactone ring protons.

    • ¹³C NMR: To verify the number and type of carbon atoms, including the carbonyl carbon of the lactone and the spiro carbon.

  • Mass Spectrometry (MS): To confirm the molecular weight of the parent molecule. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A typical method would involve a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile containing a modifier like trifluoroacetic acid (TFA).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups, most notably the strong carbonyl (C=O) stretch of the lactone (typically ~1770 cm⁻¹) and the N-H bend of the secondary amine hydrochloride.

Safety and Handling

Specific toxicological data for this compound are not available. However, safety information for the isomeric compound, 2-Oxa-8-azaspiro[4.5]decane hydrochloride (CAS: 479195-19-2), provides a useful surrogate for preliminary handling guidelines.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion and Future Directions

The 1-Oxa-8-azaspiro[4.5]decane scaffold represents a promising and versatile platform for the development of novel therapeutics. While this compound itself is a relatively under-characterized molecule, the wealth of data on its close analogues strongly suggests its potential as a key intermediate or building block, particularly in the pursuit of M1 muscarinic agonists for neurodegenerative diseases.

Future research should focus on the full experimental characterization of this specific compound, including a validated synthesis, determination of its physicochemical properties (pKa, solubility), and a biological screening campaign to elucidate its primary mechanism of action and potential therapeutic utility. The insights provided in this guide, drawn from the broader family of related compounds, offer a solid and authoritative foundation for these future investigations.

References

  • Anzai, H., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(18), 3547-3555.
  • Miao, Z., et al. (2020). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones.
  • Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6249-6259.
  • Chemsrc (n.d.). CAS#:374794-92-0 | this compound. Retrieved from [Link]

  • Li, Y., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Medicinal Chemistry Research, 31(1), 133-145.
  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907.
  • Reagentia (n.d.). This compound (1 x 250 mg). Retrieved from [Link]

  • ResearchGate (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]

  • CureHunter (n.d.). 1-oxa-8-azaspiro(4.5)decane Summary Report. Retrieved from [Link]

  • IRIS (n.d.). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]

  • Morciano, G., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(16), 7131-7143.
  • ResearchGate (n.d.). Bioactive compounds of oxa-azaspiro[4.5]decane derivatives. Retrieved from [Link]

  • The Good Scents Company (n.d.). 1-oxaspiro(4,5)decan-2-one, 699-61-6. Retrieved from [Link]

  • PubChem (n.d.). 1-Oxaspiro[4.5]decan-2-one. Retrieved from [Link]

  • PubChem (n.d.). 8-oxa-2-azaspiro[4.5]decan-1-one. Retrieved from [Link]

  • PubChem (n.d.). 1-Oxa-8-azaspiro[4.5]decan-3-one. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 1-Oxa-8-azaspiro[4.5]decan-2-one HCl

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride, a spirocyclic compound with significant potential in drug discovery and development. Given the limited publicly available data for this specific molecule, this guide establishes a framework for its characterization by drawing upon established analytical methodologies and data from structurally related analogs. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate this promising chemical scaffold.

Introduction: The Significance of the 1-Oxa-8-azaspiro[4.5]decane Scaffold

The 1-Oxa-8-azaspiro[4.5]decane core structure represents a class of heterocyclic compounds with considerable interest in medicinal chemistry. The spirocyclic nature of this scaffold imparts a high degree of conformational rigidity, a desirable trait for optimizing interactions with biological targets and enhancing metabolic stability. The presence of both an oxygen and a nitrogen atom within the fused ring system, along with a lactone functional group, provides multiple points for molecular interactions and potential for derivatization to fine-tune pharmacological activity.

Derivatives of the 1-oxa-8-azaspiro[4.5]decane skeleton have been investigated for their potential as M1 muscarinic agonists, which are of interest for the symptomatic treatment of neurodegenerative diseases such as Alzheimer's.[1] The hydrochloride salt form of these basic compounds is often utilized to improve solubility and facilitate formulation for in vitro and in vivo studies.

This guide will delve into the key physicochemical parameters of 1-Oxa-8-azaspiro[4.5]decan-2-one HCl, providing both theoretical expectations and detailed experimental protocols for their determination.

Molecular Structure and Core Properties

The foundational step in characterizing any novel compound is a thorough understanding of its molecular structure and fundamental properties.

PropertyValueSource
Molecular Formula C₈H₁₄ClNO₂Calculated
Molecular Weight 191.66 g/mol Calculated
IUPAC Name This compoundN/A
CAS Number Not availableN/A
Canonical SMILES C1CC(N1)C2(CCC(=O)O2)C.ClPredicted

Elucidation of Physicochemical Properties: Experimental Protocols

The following sections detail the experimental methodologies required to fully characterize the physicochemical profile of 1-Oxa-8-azaspiro[4.5]decan-2-one HCl.

Determination of Melting Point

The melting point is a critical indicator of purity. For a crystalline solid like a hydrochloride salt, a sharp melting range is expected.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry 1-Oxa-8-azaspiro[4.5]decan-2-one HCl is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Causality Behind Experimental Choices: A slow heating rate is crucial to ensure thermal equilibrium between the sample and the heating block, leading to an accurate determination. A broad melting range would suggest the presence of impurities or decomposition.

Solubility Assessment

Solubility is a key determinant of a compound's suitability for various experimental and formulation contexts. As a hydrochloride salt, 1-Oxa-8-azaspiro[4.5]decan-2-one HCl is expected to have appreciable aqueous solubility.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assays

  • Kinetic Solubility (High-Throughput):

    • A concentrated stock solution of the compound in DMSO is prepared.

    • A small aliquot of the DMSO stock is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.

    • The plate is shaken for a defined period (e.g., 2 hours) at a controlled temperature.

    • The concentration of the dissolved compound is determined by a suitable analytical method, such as HPLC-UV or LC-MS/MS, after filtering out any precipitate.

  • Thermodynamic Solubility (Shake-Flask Method):

    • An excess amount of the solid compound is added to a series of vials containing the solvent of interest (e.g., water, ethanol, PBS).

    • The vials are sealed and agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • The suspension is filtered to remove undissolved solid.

    • The concentration of the dissolved compound in the filtrate is quantified by a validated analytical method.

Data Presentation: Expected Solubility Profile

SolventExpected SolubilityRationale
WaterSparingly soluble to solubleThe hydrochloride salt should enhance aqueous solubility.
EthanolSolubleA polar protic solvent that can interact with the salt and the polar functional groups.
DMSOFreely solubleA highly polar aprotic solvent capable of dissolving a wide range of organic molecules.
DichloromethaneSlightly soluble to insolubleA nonpolar organic solvent, less likely to effectively solvate the ionic salt.
Determination of pKa

The acid dissociation constant (pKa) is crucial for understanding the ionization state of the molecule at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The pKa of the protonated piperidine nitrogen is the most relevant for this compound.

Experimental Protocol: Potentiometric Titration

  • A precisely weighed amount of 1-Oxa-8-azaspiro[4.5]decan-2-one HCl is dissolved in a known volume of water.

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • A titration curve (pH vs. volume of titrant) is generated.

  • The pKa is determined from the pH at the half-equivalence point.

Diagram: Workflow for pKa Determination

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve compound in water titrate Titrate with standardized NaOH prep1->titrate monitor Monitor pH continuously titrate->monitor plot Plot pH vs. volume of titrant monitor->plot pka Determine pKa at half-equivalence point plot->pka

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and identity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and chemical environment of protons. Expected signals would include those for the methylene groups of the piperidine and lactone rings.

    • ¹³C NMR: Shows the number and types of carbon atoms. The carbonyl carbon of the lactone would be a key downfield signal.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the spirocyclic structure. A Certificate of Analysis for the related 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride confirms that its ¹H NMR spectrum is consistent with its structure.[2]

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion, confirming the elemental composition. For related triazaspiro[4.5]decan-2-one derivatives, electrospray ionization (ESI) has been successfully used.[3]

  • Infrared (IR) Spectroscopy:

    • Key expected absorption bands would include a strong C=O stretch for the lactone (typically around 1770-1730 cm⁻¹), N-H stretching for the protonated amine, and C-O stretching for the ether linkage. For a similar spiro hydantoin, characteristic IR peaks were observed for amide C=O and N-H stretches.[4]

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) is the standard method for determining the purity of a compound.

Experimental Protocol: Reversed-Phase HPLC

  • Column: A C18 stationary phase is typically used for compounds of this polarity.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the compound has significant absorbance, or mass spectrometry for universal detection.

  • Analysis: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Diagram: HPLC Purity Analysis Workflow

G cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing dissolve Dissolve compound in mobile phase inject Inject sample dissolve->inject separate Separate on C18 column inject->separate detect Detect with UV/MS separate->detect integrate Integrate peak areas detect->integrate calculate Calculate % purity integrate->calculate

Caption: Workflow for HPLC Purity Assessment.

Safety and Handling

Based on safety data for the isomeric 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride, the following hazards may be anticipated:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

While a complete, experimentally-derived physicochemical profile for 1-Oxa-8-azaspiro[4.5]decan-2-one HCl is not yet available in the public domain, this guide provides a robust framework for its characterization. By employing the detailed analytical methodologies outlined herein, researchers can confidently elucidate the key parameters that will inform its application in drug discovery and development. The structural novelty and synthetic tractability of the 1-Oxa-8-azaspiro[4.5]decane scaffold make it a valuable platform for the generation of new chemical entities with therapeutic potential.

References

  • Anzai, H., et al. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 37(14), 2277-2284. [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]

  • Koulocheri, S. D., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. [Link]

Sources

An In-Depth Technical Guide to 1-Oxa-8-azaspiro[4.5]decan-2-one Hydrochloride: A Promising Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride (CAS Number: 374794-92-0), a spirocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, mechanism of action, and its potential therapeutic applications, with a particular focus on its role as a muscarinic M1 receptor agonist.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring a unique spirocyclic system where a piperidine ring and a γ-butyrolactone ring share a single carbon atom. This rigid structure is a key attribute, contributing to its specific interactions with biological targets.

PropertyValueSource
CAS Number 374794-92-0[1][2][3][4]
Molecular Formula C₈H₁₄ClNO₂[1][3]
Molecular Weight 191.66 g/mol [1]
Synonyms 2-Oxo-1-oxa-8-azaspiro[4.5]decane hydrochloride, 8-Aza-1-oxaspiro[4.5]decan-2-one hydrochloride[2][3]
Physical Form SolidN/A
Storage Inert atmosphere, 2-8°CN/A

The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, which is advantageous for experimental and pharmaceutical applications.

Synthesis and Chemical Workflow

The synthesis of the 1-oxa-8-azaspiro[4.5]decane scaffold is a critical aspect of its development as a drug candidate. While specific protocols for the hydrochloride salt are proprietary, a general and logical synthetic route can be extrapolated from the synthesis of structurally related analogs, such as 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, as described in the scientific literature.[5]

Conceptual Synthetic Workflow

The synthesis of the core spirocyclic system can be logically approached through a multi-step process. A plausible and efficient method involves the construction of the piperidine and lactone rings around a central quaternary carbon.

G cluster_0 Piperidine Ring Formation cluster_1 Lactone Ring Formation cluster_2 Final Salt Formation A Starting Material (e.g., Substituted Pyridine) B Introduction of Quaternary Center Precursor A->B Alkylation C Cyclization to form Piperidine Ring B->C Reductive Amination or similar cyclization D Piperidine Intermediate E Introduction of Lactone Precursor Sidechain D->E Acylation F Intramolecular Cyclization (Lactonization) E->F Acid or Base Catalysis G 1-Oxa-8-azaspiro[4.5]decan-2-one (Free Base) H 1-Oxa-8-azaspiro[4.5]decan-2-one Hydrochloride G->H Treatment with HCl

Caption: Conceptual workflow for the synthesis of this compound.

Exemplary Step-by-Step Protocol (Derived from Analogous Syntheses)

The following protocol is a scientifically informed and logical adaptation for the synthesis of the parent compound, based on established chemical principles for forming similar scaffolds.

  • Piperidine Ring Construction: The synthesis would likely commence with a suitable starting material, such as a substituted pyridine, which is then elaborated to introduce the necessary functionalities for forming the spirocyclic core.

  • Formation of the Lactone Ring: Following the successful construction of the piperidine ring, a side chain containing a carboxylic acid or ester and a hydroxyl group would be introduced. Subsequent intramolecular cyclization (lactonization) under acidic or basic conditions would yield the desired 1-oxa-8-azaspiro[4.5]decan-2-one.

  • Hydrochloride Salt Formation: The final step involves the treatment of the free base, 1-Oxa-8-azaspiro[4.5]decan-2-one, with a solution of hydrochloric acid in a suitable solvent (e.g., ethanol or diethyl ether). This protonates the nitrogen of the azaspiro ring, forming the stable and more soluble hydrochloride salt.

Mechanism of Action: M1 Muscarinic Receptor Agonism

A significant body of research has identified compounds with the 1-oxa-8-azaspiro[4.5]decane scaffold as potent and selective agonists of the M1 muscarinic acetylcholine receptor.[5] These receptors are predominantly found in the central nervous system and are coupled to Gq proteins.

M1 Muscarinic Receptor Signaling Pathway

Activation of the M1 muscarinic receptor by an agonist like 1-Oxa-8-azaspiro[4.5]decan-2-one initiates a well-defined signaling cascade within the neuron.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist 1-Oxa-8-azaspiro[4.5]decan-2-one M1R M1 Muscarinic Receptor Agonist->M1R Binds Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream\nCellular\nResponses Downstream Cellular Responses PKC->Downstream\nCellular\nResponses Phosphorylates Target Proteins Ca Ca²⁺ Ca->PKC Co-activates ER_Ca Ca²⁺ Stores ER_Ca->Ca Release IP3R->ER_Ca Opens Channel

Caption: M1 muscarinic receptor signaling pathway activated by 1-Oxa-8-azaspiro[4.5]decan-2-one.

Upon binding of the agonist, the M1 receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[6] Both DAG and increased intracellular Ca²⁺ levels synergistically activate Protein Kinase C (PKC), which then phosphorylates a variety of downstream target proteins, leading to diverse cellular responses.

Therapeutic Applications and Future Directions

The agonistic activity at the M1 muscarinic receptor positions this compound and its analogs as promising candidates for the treatment of neurological and psychiatric disorders.

Alzheimer's Disease

The most prominent potential application is in the treatment of Alzheimer's disease. The M1 muscarinic receptor is a key target in Alzheimer's research because it is relatively preserved in the brains of patients and plays a crucial role in cognitive processes such as learning and memory.[7][8] M1 receptor agonists have been shown to not only improve cognitive function in preclinical models but may also have disease-modifying effects by influencing the processing of amyloid precursor protein (APP), potentially reducing the production of amyloid-beta (Aβ) peptides that form the characteristic plaques in Alzheimer's disease.[1][3][7]

Structure-Activity Relationship (SAR) Insights

Studies on a series of 1-oxa-8-azaspiro[4.5]decanes have provided valuable insights into their structure-activity relationships.[5] Systematic modifications of the core structure have shown that small changes can significantly impact the affinity and selectivity for M1 versus M2 muscarinic receptors. For instance, the substitution at the 2 and 8 positions of the spirocyclic system has been explored to optimize the pharmacological profile, aiming to enhance the desired M1 agonistic activity while minimizing potential side effects associated with M2 receptor activation.[5]

Future Research

Future research in this area will likely focus on:

  • Optimizing Selectivity: Further refining the chemical structure to achieve even greater selectivity for the M1 receptor over other muscarinic receptor subtypes to minimize off-target effects.

  • Pharmacokinetic Profiling: Thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they have suitable characteristics for a therapeutic agent.

  • In Vivo Efficacy and Safety: Comprehensive preclinical studies in relevant animal models of Alzheimer's disease to establish both the efficacy in improving cognitive deficits and the long-term safety profile.

Conclusion

This compound represents a valuable chemical scaffold in the ongoing quest for effective treatments for neurodegenerative diseases, particularly Alzheimer's. Its rigid spirocyclic structure provides a unique platform for designing selective M1 muscarinic receptor agonists. The in-depth understanding of its synthesis, mechanism of action, and structure-activity relationships, as outlined in this guide, provides a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this promising class of compounds.

References

  • Fisher, A. (2007). M1 muscarinic agonists target major hallmarks of Alzheimer's disease--an update. Current Alzheimer Research, 4(5), 577-80. [Link]

  • Messer, W. S. Jr. (2002). Muscarinic agonists in Alzheimer's disease. Journal of Molecular Neuroscience, 19(1-2), 177-80. [Link]

  • Fisher, A. (2008). M1 Muscarinic Agonists Target Major Hallmarks of Alzheimer's Disease – The Pivotal Role of Brain M1 Receptors. Neurodegenerative Diseases, 5(3-4), 237-240. [Link]

  • Nishiyama, S., et al. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 37(15), 2288-96. [Link]

  • CUSABIO. (n.d.). Phosphatidylinositol signaling system. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Oxa-8-azaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 1-Oxa-8-azaspiro[4.5]decan-2-one, a key heterocyclic scaffold in medicinal chemistry. This document delves into the stereochemical intricacies of this spirocyclic system, an amalgamation of a γ-butyrolactone and a piperidine ring. We will explore its synthesis, detailed spectroscopic characterization, and the conformational dynamics that govern its three-dimensional architecture. By integrating experimental data from related structures and computational modeling principles, this guide aims to provide a foundational understanding for researchers engaged in the design and development of novel therapeutics based on this privileged scaffold.

Introduction: The Significance of the 1-Oxa-8-azaspiro[4.5]decan-2-one Scaffold

The 1-Oxa-8-azaspiro[4.5]decan-2-one core is a spirocyclic heteroalkane featuring a unique fusion of a five-membered lactone ring and a six-membered piperidine ring, sharing a common spiro carbon atom. This structural motif has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active molecules. The rigid, three-dimensional nature of the spirocyclic system offers a distinct advantage in drug design, allowing for precise spatial orientation of functional groups and improved binding affinity and selectivity to biological targets.

Derivatives of this scaffold have shown promise as potent and selective ligands for various receptors, including M1 muscarinic agonists for the potential treatment of Alzheimer's disease and sigma-1 (σ1) receptor ligands for neurological disorders.[1][2] Understanding the fundamental molecular structure and conformational preferences of the parent 1-Oxa-8-azaspiro[4.5]decan-2-one is therefore paramount for the rational design of new and improved therapeutic agents.

Molecular Structure and Stereochemistry

The systematic IUPAC name for this compound is 1-Oxa-8-azaspiro[4.5]decan-2-one. The molecule consists of a cyclohexane ring system where one of the carbons is the spiro center, connected to a pyrrolidin-2-one ring where the oxygen atom is at position 1. The nitrogen atom is at position 8 of the spiro decane system.

The key structural features include:

  • Spiro Center: A quaternary carbon atom (C5) that is a member of both the piperidine and the γ-butyrolactone rings. This spiro fusion point imparts significant conformational rigidity to the molecule.

  • γ-Butyrolactone Ring: A five-membered ring containing an ester functional group. The planarity of the ester group influences the overall conformation of this ring.

  • Piperidine Ring: A six-membered saturated heterocycle containing a secondary amine. The piperidine ring can adopt various conformations, with the chair form being the most stable in most cases.

The presence of the spiro center and the fusion of the two rings lead to a complex stereochemical landscape. The molecule is chiral if substituted, and the relative stereochemistry of substituents on both rings plays a crucial role in determining its biological activity.

Synthesis of the 1-Oxa-8-azaspiro[4.5]decan-2-one Core

The synthesis of the 1-Oxa-8-azaspiro[4.5]decan-2-one scaffold can be achieved through several synthetic strategies. A common approach involves the construction of the spirocyclic system from a suitable piperidine precursor. While a definitive, detailed synthesis of the unsubstituted parent compound is not extensively documented in a single source, a general and plausible synthetic route can be inferred from the synthesis of its derivatives.[1]

A logical synthetic pathway would involve the reaction of a protected 4-piperidone derivative with a suitable three-carbon synthon to form the γ-lactone ring.

General Synthetic Protocol (Inferred)

A plausible, generalized protocol for the synthesis of the 1-Oxa-8-azaspiro[4.5]decan-2-one scaffold is outlined below. This protocol is based on established synthetic methodologies for related spiro-γ-lactones.

Step 1: Synthesis of a Key Intermediate

  • Starting Material: N-protected-4-piperidone (e.g., N-benzyl-4-piperidone).

  • Reaction: A Reformatsky-type reaction with an α-haloacetate (e.g., ethyl bromoacetate) in the presence of activated zinc.

  • Product: This reaction would yield a β-hydroxy ester intermediate.

Step 2: Lactonization

  • Reaction: Acid- or base-catalyzed intramolecular cyclization (lactonization) of the β-hydroxy ester.

  • Product: This step would form the spiro-γ-lactone ring, yielding the N-protected 1-Oxa-8-azaspiro[4.5]decan-2-one.

Step 3: Deprotection

  • Reaction: Removal of the N-protecting group (e.g., hydrogenolysis for a benzyl group).

  • Final Product: 1-Oxa-8-azaspiro[4.5]decan-2-one.

Synthetic_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Lactonization cluster_step3 Step 3: Deprotection Start N-Protected-4-piperidone Intermediate β-Hydroxy Ester Start->Intermediate Reformatsky Reaction Reagent1 Ethyl Bromoacetate, Zn Reagent1->Intermediate Lactone N-Protected Spiro Lactone Intermediate->Lactone Intramolecular Cyclization Reagent2 Acid or Base Reagent2->Lactone Final_Product 1-Oxa-8-azaspiro[4.5]decan-2-one Lactone->Final_Product Removal of Protecting Group Reagent3 Deprotecting Agent (e.g., H2, Pd/C) Reagent3->Final_Product

Caption: Generalized synthetic workflow for 1-Oxa-8-azaspiro[4.5]decan-2-one.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid spirocyclic structure and the diastereotopic nature of the methylene protons in both rings. Key signals would include:

    • A multiplet for the NH proton of the piperidine ring.

    • Complex multiplets for the methylene protons of the piperidine ring.

    • Distinct signals for the methylene protons of the γ-butyrolactone ring.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the carbon atoms in the molecule. Expected chemical shifts would be:

    • A signal for the carbonyl carbon of the lactone in the range of 170-180 ppm.

    • A signal for the spiro carbon.

    • Signals for the carbons of the piperidine and lactone rings in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by:

  • A strong absorption band for the C=O stretching of the γ-lactone, typically around 1770 cm⁻¹.

  • An N-H stretching band for the secondary amine of the piperidine ring, around 3300-3500 cm⁻¹.

  • C-H stretching bands for the aliphatic CH₂ groups.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₈H₁₃NO₂). Fragmentation patterns would likely involve the loss of CO₂ from the lactone ring and fragmentation of the piperidine ring.

Conformational Analysis

The conformational preference of 1-Oxa-8-azaspiro[4.5]decan-2-one is a critical determinant of its biological activity. The analysis is complex due to the interplay of the conformational preferences of the two fused rings.

Piperidine Ring Conformation

The piperidine ring is expected to adopt a chair conformation to minimize steric strain. However, the presence of the spiro-fused lactone can introduce distortions. The nitrogen atom in the piperidine ring can undergo inversion, and the orientation of the lone pair of electrons (axial or equatorial) can influence the overall conformation.

γ-Butyrolactone Ring Conformation

The five-membered γ-butyrolactone ring is not planar and typically adopts an envelope or a twist conformation to relieve torsional strain. The spiro fusion to the piperidine ring will significantly constrain the conformational flexibility of the lactone ring.

Overall Molecular Conformation

The overall conformation of 1-Oxa-8-azaspiro[4.5]decan-2-one will be a result of the balance between the conformational preferences of the individual rings and the steric interactions between them.

  • Chair Conformation of Piperidine: It is highly probable that the piperidine ring exists predominantly in a chair conformation.

  • Axial vs. Equatorial Orientation: The γ-lactone ring can be considered as a substituent on the piperidine ring. The orientation of the C-O bond of the lactone relative to the piperidine ring (axial or equatorial) will be a key conformational feature.

While no direct experimental data for the parent compound is available, X-ray crystallographic studies on a derivative, (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, revealed a chair conformation for the piperidine ring.[1] This provides strong evidence that the chair conformation is the most stable for this spirocyclic system.

Computational Modeling

In the absence of direct experimental data, computational modeling using methods such as Density Functional Theory (DFT) can provide valuable insights into the conformational landscape of 1-Oxa-8-azaspiro[4.5]decan-2-one. Such studies can predict the relative energies of different conformers and provide detailed geometric parameters.

Conformational_Analysis Molecule 1-Oxa-8-azaspiro[4.5]decan-2-one Piperidine Piperidine Ring (Chair Conformation) Molecule->Piperidine Lactone γ-Butyrolactone Ring (Envelope/Twist Conformation) Molecule->Lactone Spiro Spiro Center (Conformational Rigidity) Molecule->Spiro Overall Overall Conformation (Balance of Ring Preferences) Piperidine->Overall Lactone->Overall Spiro->Overall

Caption: Key factors influencing the conformation of 1-Oxa-8-azaspiro[4.5]decan-2-one.

Applications in Drug Discovery

The 1-Oxa-8-azaspiro[4.5]decan-2-one scaffold serves as a valuable starting point for the development of novel therapeutic agents. Its rigid three-dimensional structure allows for the precise positioning of pharmacophoric groups, leading to enhanced potency and selectivity.

  • M1 Muscarinic Agonists: Derivatives of this scaffold have been synthesized and evaluated as M1 muscarinic agonists, which are of interest for the treatment of cognitive deficits in Alzheimer's disease.[1]

  • Sigma-1 Receptor Ligands: The scaffold has also been utilized in the design of selective σ1 receptor ligands, which have potential applications in the treatment of various central nervous system disorders, including neuropathic pain and depression.[2]

Conclusion

The 1-Oxa-8-azaspiro[4.5]decan-2-one scaffold represents a privileged structure in medicinal chemistry, offering a rigid and three-dimensional framework for the design of novel therapeutics. While detailed experimental data on the parent compound is limited, this guide has synthesized available information on its derivatives and related systems to provide a comprehensive overview of its molecular structure, synthesis, and conformational properties. A deeper understanding of these fundamental aspects is crucial for unlocking the full potential of this versatile scaffold in future drug discovery efforts. Further experimental and computational studies on the unsubstituted core molecule are warranted to provide a more complete picture of its conformational landscape and to guide the rational design of next-generation therapeutics.

References

  • PubChem. 1-Oxa-8-azaspiro[4.5]decan-2-one. National Center for Biotechnology Information. [Link]

  • Onishi, H., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(19), 3901-3909. [Link]

  • Wang, Y., et al. (2018). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry Letters, 28(1), 108-112. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 1-Oxa-8-azaspiro[4.5]decan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride, a spirocyclic compound of interest in pharmaceutical development. As the hydrochloride salt of a molecule containing both a lactone and a tertiary amine, its physicochemical properties are critical determinants of its developability, formulation, and ultimate therapeutic efficacy. This document outlines detailed, field-proven methodologies for solubility assessment across various biorelevant media and a robust stability testing program, including forced degradation studies, to elucidate potential degradation pathways. The protocols described herein are designed to be self-validating, providing the causal relationships behind experimental choices to ensure scientific integrity. All recommendations are grounded in established principles of pharmaceutical science and regulatory expectations.

Introduction: The Critical Role of Physicochemical Characterization

This compound is a heterocyclic compound featuring a spirocyclic system that incorporates a γ-butyrolactone ring and a piperidine ring. The presence of a basic nitrogen atom allows for the formation of a hydrochloride salt, a common strategy in pharmaceutical development to enhance solubility and stability.[1] The developability of this active pharmaceutical ingredient (API) is contingent upon a thorough understanding of its fundamental physicochemical properties.[2]

Key structural features that dictate its behavior include:

  • The Lactone Ring: This cyclic ester is susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to ring-opening and the formation of a hydroxy carboxylic acid.[3][4][5]

  • The Tertiary Amine: The protonated amine in the hydrochloride salt form generally enhances aqueous solubility. However, the pKa of this amine and the pH of the surrounding medium will govern the equilibrium between the salt and the free base, impacting both solubility and potential for disproportionation.[6]

  • The Spirocyclic Core: The rigid, three-dimensional structure can influence crystal packing, which in turn affects properties like melting point and dissolution rate.[7]

This guide provides the necessary protocols to systematically investigate the solubility and stability of this molecule, creating a data-driven foundation for formulation development and defining appropriate storage conditions.

Physicochemical Properties

A preliminary assessment of the known properties of this compound is the first step. While specific experimental data for this exact molecule is sparse in publicly available literature, related structures and general chemical principles provide a strong starting point.

PropertyKnown Information / Predicted BehaviorRelevance
Chemical Formula C8H14ClNO2Defines molecular weight and elemental composition.
Molecular Weight 191.66 g/mol Influences diffusion and molar concentration calculations.
Appearance White to light yellow solid.[8]Provides a simple, qualitative measure of purity and stability over time.
Storage Recommended storage under inert gas at 2-8°C.[8]Suggests potential sensitivity to atmospheric moisture, oxygen, or thermal stress.
pKa (Predicted) The tertiary amine is expected to be weakly basic. A precise pKa value is critical for predicting solubility at different pH values.Governs the ionization state and is a key parameter in salt stability and solubility.[2]
logP (Predicted) The parent free base, 1-Oxaspiro[4.5]decan-2-one, has a predicted logP of 1.347, suggesting moderate lipophilicity.[9]The hydrochloride salt will be significantly more hydrophilic. This value helps anticipate solubility in organic vs. aqueous media.

Comprehensive Solubility Assessment

The aqueous solubility of an API is a critical factor for its absorption and bioavailability. For an ionizable compound like a hydrochloride salt, solubility is highly dependent on pH. The following protocol outlines a systematic approach to determine the equilibrium solubility.

Rationale for Solvent Selection

A multi-tiered approach to solvent selection is recommended to understand the compound's behavior in various physiological and formulation contexts.

  • Purified Water: Establishes a baseline intrinsic solubility.

  • pH-Buffered Solutions: Essential for determining the pH-solubility profile. Buffers should cover a physiologically relevant range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the gastrointestinal tract.

  • Biorelevant Media: Fasted-State Simulated Gastric Fluid (FaSSGF) and Fasted-State Simulated Intestinal Fluid (FaSSIF) provide a more accurate prediction of in vivo solubility by incorporating surfactants.

Experimental Protocol: Equilibrium Shake-Flask Method

This method remains the gold standard for determining equilibrium solubility.

  • Preparation: Add an excess amount of this compound to a known volume of each selected solvent in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the samples at a constant, controlled temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours). A preliminary time-to-equilibrium study should be conducted to ensure the system has reached a steady state.

  • Sample Collection & Preparation:

    • Allow the suspension to settle.

    • Withdraw a clear aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

  • Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method (see Section 4.3).

  • Solid-State Analysis: After the experiment, recover the remaining solid and analyze it using techniques like XRPD or DSC to check for any changes in the solid form (e.g., conversion to free base or a different polymorph).

Visualization of the Solubility Assessment Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis A Add excess API to selected solvents B Agitate at constant T (e.g., 24-72h) A->B C Filter supernatant B->C F Analyze residual solid (XRPD, DSC) B->F D Dilute sample C->D E Quantify by HPLC-UV D->E G Solubility Data (mg/mL) E->G E->G H Solid Form Stability F->H F->H

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profiling and Forced Degradation

Stability testing is mandated by regulatory agencies to understand how the quality of a drug substance varies over time under the influence of environmental factors.[10] Forced degradation, or stress testing, is a critical component of this process, designed to accelerate the degradation of the API to identify likely degradation products and establish the stability-indicating power of analytical methods.[11][12]

The Chemistry of Degradation

For this compound, two primary degradation pathways are anticipated:

  • Hydrolysis of the Lactone: This is the most probable degradation route. The five-membered γ-lactone ring is susceptible to cleavage by water, a reaction that can be catalyzed by both acid and base.[13][14]

    • Acid-Catalyzed Hydrolysis (AAC2): Involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.[3]

    • Base-Catalyzed Hydrolysis (BAC2): Involves direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.[4]

  • Oxidation: While less obvious from the structure, tertiary amines can be susceptible to oxidation, potentially forming N-oxides.

  • Salt Disproportionation: In solid formulations or suspensions, the hydrochloride salt can convert to the less soluble free base, particularly in the presence of moisture and alkaline excipients.[6]

Forced Degradation Protocol

The goal is to achieve 5-20% degradation of the API to ensure that degradation products are formed at detectable levels without being excessive.

Stress ConditionProtocolRationale
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours.Simulates gastric conditions and tests the stability of the lactone ring to acid-catalyzed hydrolysis.[10]
Base Hydrolysis 0.1 M NaOH at room temperature for 2-8 hours.Tests for base-catalyzed hydrolysis, which is often faster for lactones than acid hydrolysis.[5]
Neutral Hydrolysis Purified water at 60°C for 48-72 hours.Assesses the intrinsic stability of the molecule to hydrolysis at neutral pH.
Oxidation 3% H₂O₂ at room temperature for 24 hours.Identifies susceptibility to oxidative degradation.[15]
Photostability Expose solid API and solution to ICH Q1B specified light conditions (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).Determines if the molecule is light-sensitive, which has implications for packaging and manufacturing.
Thermal Stress Expose solid API to dry heat (e.g., 80°C) for 7 days.Evaluates the thermal stability of the solid form and can reveal potential solid-state degradation pathways.[12]

Note: All stressed samples should be compared to a control sample stored under ambient conditions.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the amount of the intact API in the presence of its degradation products, impurities, and excipients.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

  • Column Selection: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a versatile starting point.

  • Mobile Phase Optimization:

    • Aqueous Phase (A): 0.1% Formic Acid or Trifluoroacetic Acid in water to ensure the amine is protonated and to achieve good peak shape.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Gradient Elution: Start with a high percentage of the aqueous phase and gradually increase the organic phase. This will elute the polar, ring-opened hydrolysis product first, followed by the more retained parent API.

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths. This helps in assessing peak purity and selecting the optimal wavelength for quantification.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, with a key focus on specificity . This is confirmed by analyzing the forced degradation samples. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main API peak (Resolution > 2).

Visualization of the Stability Testing Workflow

G cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation Stress API Sample Acid (HCl) Base (NaOH) Neutral (H2O) Oxidative (H2O2) Photolytic (ICH Q1B) Thermal (Heat) Analysis Analyze all samples with Stability-Indicating HPLC Method Stress->Analysis Purity Peak Purity Analysis Analysis->Purity Mass Mass Balance Calculation Analysis->Mass Pathway Identify Degradation Pathways Purity->Pathway Mass->Pathway

Caption: Workflow for Forced Degradation and Stability Analysis.

Conclusion

The successful development of this compound hinges on a robust understanding of its solubility and stability. The protocols detailed in this guide provide a systematic, scientifically-grounded approach to generating this critical data. By meticulously characterizing the pH-solubility profile and identifying potential degradation pathways through forced degradation studies, researchers can mitigate risks, guide formulation strategies, and ensure the development of a safe, stable, and efficacious drug product. The insights gained from these studies are foundational for all subsequent stages of pharmaceutical development, from pre-formulation to final product manufacturing and packaging.

References

  • Valero, E., et al. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. The Journal of Organic Chemistry. [Link][3][14]

  • Valero, E., et al. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. The Journal of Organic Chemistry. [Link][4]

  • Chemistry For Everyone. (2023). How Does Lactone Hydrolysis Work? YouTube. [Link][5]

  • Valero, E., et al. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. ACS Publications. [Link][13]

  • Semantic Scholar. (n.d.). Mechanisms of lactone hydrolysis in acidic conditions. [Link][14]

  • Chaurasia, G. (2009). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Al-Achi, A., et al. (2022). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. American Pharmaceutical Review. [Link][6]

  • Kumar, L., et al. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [Link][2]

  • Tsume, Y., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceutics. [Link]

  • Deming, J. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. Pharmaceutical Technology. [Link][1]

  • Schmidt, A. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link][11]

  • Oakwood Chemical. (n.d.). 8-oxa-2-azaspiro[4.5]decane hydrochloride, min 97%. [Link]

  • S. K. et al. (2016). Forced Degradation Studies. MedCrave online. [Link][10]

  • Rawat, T., & Pandey, I.P. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link][12]

  • PubChem. (n.d.). 1-Oxaspiro[4.5]decan-2-one. [Link]

  • Majer, J., et al. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. [Link][7]

  • The Good Scents Company. (n.d.). 1-oxaspiro(4,5)decan-2-one. [Link][9]

  • Pharma Learning In Depth. (2023). Forced Degradation Studies in Pharmaceutical Industry. YouTube. [Link][15]

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The Rise of the Third Dimension: A Technical Guide to the Discovery and History of Azaspiro Compounds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel chemical entities with superior therapeutic profiles has propelled medicinal chemists to venture beyond the confines of traditional "flat" aromatic and heteroaromatic systems. In this quest for three-dimensional (3D) molecular architecture, azaspiro compounds have ascended as a prominent class of scaffolds. Their inherent rigidity, precise vectoral presentation of substituents, and capacity to modulate crucial physicochemical properties have conferred significant advantages in drug design. This guide provides an in-depth technical exploration of the discovery and historical evolution of azaspiro compounds in medicinal chemistry, tracing their journey from curiosities to "privileged scaffolds" that are now integral to modern drug discovery programs. We will delve into the foundational synthetic strategies, pivotal milestones in their development, and their impact on contemporary therapeutic interventions, supported by detailed experimental insights and mechanistic rationale.

Introduction: Escaping "Flatland" and the Allure of the Spirocyclic Scaffold

For decades, the landscape of medicinal chemistry was dominated by planar aromatic and heteroaromatic rings. While immensely successful, this "flatland" approach presented limitations in achieving optimal interactions with the complex, three-dimensional topographies of biological targets. The quest for molecules with improved potency, selectivity, and pharmacokinetic (PK) properties necessitated a paradigm shift towards greater sp³-character and spatial complexity.[1]

Azaspirocycles, bicyclic compounds featuring two rings sharing a single carbon atom (the spirocenter), with at least one nitrogen atom incorporated into one or both rings, emerged as a compelling solution.[1] This unique structural arrangement imparts a rigid, non-planar geometry, offering a distinct advantage over their monocyclic or fused bicyclic counterparts. The introduction of a nitrogen atom provides a crucial handle for chemical modification, influencing the compound's basicity, polarity, and hydrogen-bonding capabilities.[1]

This guide will navigate the historical currents that have shaped the field of azaspiro medicinal chemistry, from early synthetic explorations to their current status as highly sought-after structural motifs in drug discovery.

Early Explorations and Foundational Discoveries (Mid to Late 20th Century)

While the recent surge in interest might suggest that azaspiro compounds are a modern invention, their roots in medicinal chemistry can be traced back several decades. Early investigations were often driven by the synthesis of novel chemical entities and the exploration of their fundamental pharmacological properties.

Pioneering Syntheses and Early Pharmacological Investigations

One of the earliest forays into the medicinal chemistry of azaspiro compounds can be found in the late 1960s. A 1969 publication in the Journal of Medicinal Chemistry detailed the synthesis and pharmacological evaluation of a series of 3-azaspiro[5.5]undecanes . This work, while not leading directly to a marketed drug, represents a significant early milestone in the deliberate creation of azaspiro systems for biological testing.

The 1970s and 1980s saw a sporadic but growing interest in azaspiro scaffolds, often in the context of central nervous system (CNS) drug discovery. Patents from this era describe various azaspiro compounds with potential applications as antipsychotics, anxiolytics, and analgesics. For instance, patents filed in the late 1980s disclosed immunomodulatory azaspiranes and other derivatives with activity on the nervous and cardiovascular systems.[2] These early explorations, though not always resulting in clinical candidates, laid the essential groundwork for future advancements by establishing foundational synthetic routes and demonstrating the biological relevance of this compound class.

The Emergence of Azaspiro[4.5]decanes and Other Key Scaffolds

The azaspiro[4.5]decane skeleton, featuring a five-membered ring fused to a six-membered ring, appeared in the scientific and patent literature as a scaffold of interest for various therapeutic targets. For example, research in the 1990s explored 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists for potential use in Alzheimer's disease.[3] This work highlighted the potential of azaspirocycles to mimic the structural features of known pharmacophores while offering unique stereochemical and physicochemical properties.

The following diagram illustrates the general structure of these early azaspirocyclic cores:

Early_Azaspiro_Scaffolds cluster_0 Azaspiro[5.5]undecane cluster_1 Azaspiro[4.5]decane a b a->b c b->c d c->d e d->e g d->g f e->f f->a h g->h i h->i j i->j k j->k k->d p1 p2 p1->p2 N p3 p4 p5 p6 l m l->m n m->n o n->o p o->p q o->q p->l r q->r s r->s t s->t t->o p7 p8 p7->p8 N p9 p10 p11 p12

Early Azaspirocyclic Scaffolds Investigated in Medicinal Chemistry.

The Modern Era: The Rise of Azaspirocycles as Privileged Scaffolds

The turn of the 21st century marked a significant inflection point in the story of azaspiro compounds. The concept of "escaping from flatland" gained considerable traction, with a growing body of evidence suggesting that molecules with higher sp³-character were more likely to succeed in clinical development.[1] This shift in medicinal chemistry philosophy created a fertile ground for the widespread adoption of azaspiro scaffolds.

The Azaspiro[3.3]heptane Revolution and the Bioisostere Concept

A pivotal moment came in 2010 with the proposal of azaspiro[3.3]heptane as a bioisosteric replacement for commonly used saturated heterocycles like piperidine and morpholine.[4] This concept was revolutionary because it offered a practical strategy to improve the physicochemical properties of drug candidates without drastically altering their biological activity. The rigid, compact nature of the azaspiro[3.3]heptane core was shown to often decrease lipophilicity and improve aqueous solubility compared to its monocyclic counterparts.[4]

The following table summarizes the key physicochemical property comparisons that fueled the adoption of azaspiro[3.3]heptane as a bioisostere:

PropertyPiperidine/MorpholineAzaspiro[3.3]heptaneRationale for Improvement
Lipophilicity (logD) HigherOften LowerThe 3D structure can shield lipophilic surface area and alter hydration properties.
Aqueous Solubility LowerOften HigherThe more polar, compact structure can lead to better interactions with water.
Metabolic Stability VariableGenerally HigherThe spirocyclic core can be more resistant to metabolic degradation at the spirocenter.
pKa Can be modulatedCan be modulatedThe nitrogen's electronic environment is altered by the spirocyclic system.

This bioisosteric replacement strategy has since been widely adopted by pharmaceutical companies, with azaspiro[3.3]heptane and its derivatives appearing in numerous patents and clinical candidates.[4]

Evolution of Synthetic Methodologies

The increasing demand for azaspiro compounds spurred significant innovation in synthetic organic chemistry. While classical methods often involved multi-step and sometimes low-yielding sequences, modern approaches have focused on efficiency, stereocontrol, and diversity.

  • [3+2] Cycloaddition: This powerful reaction allows for the rapid construction of five-membered rings, providing a convergent approach to various azaspirocycles.

  • NBS-promoted Semipinacol Rearrangement: This method offers a highly diastereoselective route to specific azaspirocyclic ketones, which can serve as versatile intermediates.

  • Aza-Prins Cyclization: This cyclization strategy provides efficient access to complex azaspirocyclic scaffolds, often with excellent stereocontrol.

  • Ring-Closing Metathesis (RCM): RCM has proven to be a robust and versatile tool for the formation of a wide range of unsaturated azaspirocycles.

  • Multicomponent Reactions: These reactions, where three or more reactants combine in a single step, offer a highly efficient pathway to structurally diverse azaspiro compounds.

The following workflow diagram illustrates a generalized approach to the synthesis of azaspirocycles, highlighting the convergence of different strategies:

Azaspiro_Synthesis_Workflow cluster_start Starting Materials cluster_methods Key Synthetic Methods cluster_intermediates Key Intermediates cluster_final Final Products start1 Cyclic Ketones method2 Semipinacol Rearrangement start1->method2 method5 Multicomponent Reactions start1->method5 start2 Unsaturated Amines method3 Aza-Prins Cyclization start2->method3 method4 Ring-Closing Metathesis start2->method4 start2->method5 start3 Dienes/Dienophiles method1 [3+2] Cycloaddition start3->method1 start3->method5 inter2 Unsaturated Azaspirocycles method1->inter2 inter1 Functionalized Spirocyclic Ketones method2->inter1 method3->inter2 method4->inter2 final Diverse Azaspiro Compounds method5->final inter1->final Further Functionalization inter2->final Reduction/Functionalization

Generalized Synthetic Workflow for Azaspiro Compounds.

Therapeutic Applications: The Impact of Azaspiro Compounds on Modern Medicine

The unique structural and physicochemical properties of azaspiro compounds have led to their successful application across a wide range of therapeutic areas.

Central Nervous System (CNS) Disorders

The ability to fine-tune properties like lipophilicity and polarity makes azaspirocycles particularly well-suited for CNS drug discovery, where traversing the blood-brain barrier is a critical challenge. Azaspiro compounds have been investigated as modulators of various CNS targets, including G-protein coupled receptors (GPCRs) and ion channels, for the treatment of conditions such as schizophrenia, depression, and pain.

Oncology

In oncology, the rigid scaffold of azaspirocycles allows for precise orientation of functional groups to interact with the active sites of kinases and other cancer-related targets. This has led to the development of potent and selective inhibitors for various oncology targets.

Other Therapeutic Areas

The versatility of azaspiro scaffolds has also been demonstrated in other areas, including:

  • Cardiovascular Diseases: Azaspiro compounds have been explored as modulators of cardiovascular targets.

  • Inflammatory Diseases: Their ability to interact with key inflammatory mediators has made them attractive candidates for the development of novel anti-inflammatory agents.

  • Infectious Diseases: Azaspirocycles have shown promise as antiviral and antibacterial agents.

The following diagram illustrates the diverse therapeutic landscape of azaspiro compounds:

Therapeutic_Applications center Azaspiro Compounds cns CNS Disorders (e.g., Schizophrenia, Pain) center->cns onco Oncology (e.g., Kinase Inhibitors) center->onco cvd Cardiovascular Diseases center->cvd inflam Inflammatory Diseases center->inflam id Infectious Diseases center->id

Therapeutic Areas Impacted by Azaspiro Compounds.

Experimental Protocol: Representative Synthesis of an Azaspiro[3.3]heptane Derivative

To provide a practical context, the following is a representative, step-by-step protocol for the synthesis of an N-Boc-protected 2-azaspiro[3.3]heptane-6-one, a common building block in medicinal chemistry.

Step 1: Synthesis of 1,1-bis(hydroxymethyl)cyclobutane

  • To a stirred solution of diethyl 1,1-cyclobutanedicarboxylate (1 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add lithium aluminum hydride (2 eq.) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and then water again.

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate under reduced pressure to afford the crude diol, which is used in the next step without further purification.

Step 2: Synthesis of 3,3-bis(bromomethyl)oxetane

  • To a stirred solution of 1,1-bis(hydroxymethyl)cyclobutane (1 eq.) in anhydrous dichloromethane at 0 °C, add phosphorus tribromide (0.8 eq.) dropwise.

  • Allow the reaction to stir at room temperature for 16 hours.

  • Pour the reaction mixture into ice-water and extract with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired dibromide.

Step 3: Synthesis of N-Boc-2-azaspiro[3.3]heptane-6-one

  • To a solution of 3,3-bis(bromomethyl)oxetane (1 eq.) in a mixture of tert-butanol and water, add tert-butyl carbamate (1.2 eq.) and sodium carbonate (2.5 eq.).

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Cool the reaction to room temperature and add water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford N-Boc-2-azaspiro[3.3]heptane-6-one.

Conclusion and Future Perspectives

The journey of azaspiro compounds in medicinal chemistry is a testament to the continuous evolution of drug design principles. From their early, sporadic appearances in the literature to their current status as indispensable tools for medicinal chemists, azaspirocycles have fundamentally reshaped the way we approach the design of three-dimensional therapeutics. Their unique ability to confer conformational rigidity, modulate physicochemical properties, and serve as effective bioisosteres has led to the discovery of numerous promising clinical candidates.

Looking ahead, the field of azaspiro chemistry is poised for further innovation. The development of novel, more efficient, and stereoselective synthetic methodologies will undoubtedly accelerate the exploration of new azaspiro scaffolds. Furthermore, the integration of computational modeling and artificial intelligence will enable a more rational design of azaspiro-containing molecules with tailored properties for specific biological targets. As we continue to "escape from flatland," the ascendancy of azaspiro compounds in modern drug discovery is set to continue, promising a new generation of safer and more effective medicines.

References

  • Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • Gerschickter, G. F. (1988). Immunomodulatory azaspiranes. U.S. Patent No. 4,732,982. Washington, DC: U.S.
  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183.
  • Kirichok, A. A., Shton, I., Kliachyna, M., Pishel, I., & Mykhailiuk, P. K. (2017). 1‐Substituted 2‐Azaspiro [3.3] heptanes: Overlooked Motifs for Drug Discovery.
  • Petigara, R. B., & Deliwala, C. V. (1969). 3-Azaspiro[5.5]undecanes. Journal of Medicinal Chemistry, 12(6), 1088-1089.
  • Tsukamoto, S., Fujii, M., Yasunaga, T., Matsuda, K., Wanibuchi, F., Hidaka, K., ... & Tamura, T. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro [4.5] decanes as M1 muscarinic agonists. Chemical and Pharmaceutical Bulletin, 43(5), 842-852.
  • Wipf, P., Stephenson, C. R., & Walczak, M. A. (2004). Diversity-oriented synthesis of azaspirocycles. Organic Letters, 6(17), 3009-3012.
  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834.
  • Gerschickter, G. F. (1989). Immunomodulatory azaspiranes.

Sources

An In-Depth Technical Guide to the Biological Targets of the 1-Oxa-8-azaspiro[4.5]decan-2-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-Oxa-8-azaspiro[4.5]decan-2-one scaffold represents a privileged structural motif in medicinal chemistry. Its inherent conformational rigidity and three-dimensional topology make it an attractive framework for the design of selective and potent ligands for a variety of biological targets. This technical guide provides a comprehensive analysis of the known and potential biological targets of this scaffold, with a primary focus on its well-established role in targeting muscarinic acetylcholine receptors for the treatment of neurodegenerative diseases. Furthermore, we will explore potential new therapeutic applications by examining the targets of structurally related azaspiro[4.5]decane scaffolds, including kinase and mitochondrial targets. This guide will delve into the causality behind experimental design, provide detailed protocols for target validation, and present a forward-looking perspective on the therapeutic potential of this versatile scaffold.

The 1-Oxa-8-azaspiro[4.5]decan-2-one Scaffold: A Privileged Structure in Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant interest in drug design due to their unique stereochemical properties. The 1-Oxa-8-azaspiro[4.5]decan-2-one core, which incorporates a piperidine ring fused with a γ-lactone via a spirocyclic junction, offers a robust and tunable framework. This rigidity allows for the precise spatial orientation of substituents, which can lead to enhanced selectivity and potency for specific biological targets. The exploration of this scaffold has yielded promising candidates, particularly in the realm of neuropharmacology.

Primary Biological Target: Muscarinic Acetylcholine Receptors (mAChRs)

The most extensively documented biological targets for the 1-Oxa-8-azaspiro[4.5]decan-2-one scaffold are the muscarinic acetylcholine receptors, with a notable selectivity for the M1 subtype.

M1 Muscarinic Agonism: A Therapeutic Strategy for Alzheimer's Disease

Alzheimer's disease (AD) is characterized by a significant loss of cholinergic neurons, leading to cognitive decline. While acetylcholinesterase inhibitors offer symptomatic relief, they do not halt disease progression. A promising alternative strategy is the direct stimulation of postsynaptic M1 muscarinic receptors, which are relatively preserved in the brains of AD patients. Activation of M1 receptors is believed to not only improve cognitive function but may also have disease-modifying effects by influencing the processing of amyloid precursor protein (APP) and reducing tau hyperphosphorylation.

Derivatives of the 1-Oxa-8-azaspiro[4.5]decan-2-one scaffold have been synthesized and evaluated as potent M1 muscarinic agonists for the symptomatic treatment of dementia of the Alzheimer's type.

Key Compounds and Structure-Activity Relationship (SAR)

Systematic modifications of the 1-Oxa-8-azaspiro[4.5]decan-2-one core have provided valuable insights into the structure-activity relationships governing M1 receptor affinity and agonist activity. A seminal study synthesized a series of these compounds, leading to the identification of several key derivatives.

Compound IDR1R2M1 Affinity (Ki, nM)M2 Affinity (Ki, nM)M1 Agonist Activity
17 CH₃=OHighHighPartial Agonist (non-selective)
18 (YM954) C₂H₅=OHighModeratePartial Agonist
29 (YM796) CH₃=CH₂HighLowPartial Agonist

Data synthesized from Tsukamoto et al., 1995.

Key SAR Insights:

  • Substitution at the 2-position: Replacing the methyl group at the 2-position with an ethyl group (compound 18 ) led to a compound with preferential affinity for M1 over M2 receptors.

  • Modification at the 3-position: Conversion of the ketone at the 3-position to a methylene group (compound 29 ) also enhanced M1 selectivity.

  • Stereochemistry: The M1 agonist activity was found to reside preferentially in the (-)-isomers of these compounds. The absolute configuration of the clinically investigated candidate, (-)-29, was determined to be S.

Based on its potent M1 agonistic activity and favorable in vivo profile in reversing cognitive impairment in animal models, the 3-methylene derivative, (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (YM796) , was selected for clinical studies.

Signaling Pathway and Mechanism of Action

M1 muscarinic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins. Upon agonist binding, a conformational change in the receptor activates the G protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade is crucial for neuronal excitability and synaptic plasticity.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 1-Oxa-8-azaspiro [4.5]decan-2-one Derivative M1R M1 Receptor Agonist->M1R Binds Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses (e.g., Neuronal Excitability) Ca->Downstream PKC->Downstream

M1 Muscarinic Receptor Signaling Pathway

Exploratory Biological Targets: Expanding the Therapeutic Landscape

While M1 agonism is the most well-defined activity, the privileged nature of the azaspiro[4.5]decane framework suggests a broader range of potential biological targets. By examining structurally similar scaffolds, we can identify promising avenues for new drug discovery programs centered around the 1-Oxa-8-azaspiro[4.5]decan-2-one core.

Janus Kinases (JAKs) and Tyrosine Kinase 2 (TYK2)

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual inhibitors of TYK2 and JAK1. One such compound demonstrated excellent anti-inflammatory efficacy in a model of ulcerative colitis. This suggests that the spiro[4.5]decane core can be accommodated within the ATP-binding pocket of kinases. The introduction of an oxygen atom at the 1-position, as in our scaffold of interest, would alter the electronics and hydrogen bonding capacity, potentially offering a unique kinase inhibitory profile.

Mitochondrial Permeability Transition Pore (mPTP)

Derivatives of a 1,4,8-triaza-spiro[4.5]decan-2-one scaffold have been reported as novel inhibitors of the mitochondrial permeability transition pore (mPTP). The mPTP is implicated in ischemia/reperfusion injury, and its inhibition is a promising therapeutic strategy for cardioprotection and neuroprotection. The structural similarity between the triaza and the oxa-aza scaffolds makes mPTP an intriguing exploratory target.

Experimental Protocols for Target Identification and Validation

A rigorous and systematic approach is essential for validating the biological targets of novel chemical entities. The following section provides detailed, step-by-step methodologies for key experiments.

General Workflow for Target Validation

Target_Validation_Workflow Start Synthesized Library of 1-Oxa-8-azaspiro[4.5]decan-2-one Derivatives PrimaryScreen Primary Screening (e.g., Radioligand Binding Assay for M1 Receptor) Start->PrimaryScreen HitIdent Hit Identification (Compounds showing significant binding affinity) PrimaryScreen->HitIdent FuncAssay Functional Assays (e.g., Phosphoinositide Hydrolysis, Kinase Activity, Mitochondrial Swelling) HitIdent->FuncAssay Validate SAR_Dev Structure-Activity Relationship (SAR) Development FuncAssay->SAR_Dev LeadOpt Lead Optimization (Improve potency, selectivity, and ADME properties) SAR_Dev->LeadOpt InVivo In Vivo Efficacy Studies (Animal models of disease) LeadOpt->InVivo Preclin Preclinical Development InVivo->Preclin

Target Validation Workflow

Protocol: M1 Muscarinic Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of test compounds for the M1 muscarinic receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]pirenzepine) for binding to the M1 receptor in a membrane preparation.

Materials:

  • Cell membranes expressing human M1 muscarinic receptors.

  • [³H]pirenzepine (radioligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Test compounds (1-Oxa-8-azaspiro[4.5]decan-2-one derivatives).

  • Non-specific binding control (e.g., atropine).

  • 96-well filter plates and vacuum manifold.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding for each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Phosphoinositide Hydrolysis Assay

Objective: To assess the functional agonist activity of test compounds at the M1 receptor.

Principle: M1 receptor activation stimulates the hydrolysis of PIP₂, leading to the accumulation of inositol phosphates (IPs). This assay quantifies the accumulation of radiolabeled IPs in cells pre-labeled with [³H]myo-inositol.

Materials:

  • Cells expressing human M1 muscarinic receptors (e.g., CHO-K1 cells).

  • [³H]myo-inositol.

  • Assay medium (e.g., serum-free DMEM).

  • LiCl solution (to inhibit inositol monophosphatase).

  • Test compounds.

  • Perchloric acid (for cell lysis).

  • Dowex AG1-X8 resin (for anion exchange chromatography).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Seed the cells in multi-well plates and allow them to attach overnight.

  • Label the cells with [³H]myo-inositol in an appropriate medium for 24-48 hours.

  • Wash the cells to remove unincorporated [³H]myo-inositol.

  • Pre-incubate the cells with assay medium containing LiCl.

  • Add the test compounds at various concentrations and incubate for a specified time (e.g., 30 minutes).

  • Terminate the stimulation by adding ice-cold perchloric acid.

  • Neutralize the cell lysates.

  • Separate the total inositol phosphates from free [³H]myo-inositol using anion exchange chromatography with Dowex resin.

  • Elute the inositol phosphates and quantify the radioactivity by liquid scintillation counting.

Data Analysis:

  • Plot the amount of accumulated inositol phosphates against the logarithm of the test compound concentration.

  • Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (maximal response) using non-linear regression analysis.

Conclusion and Future Directions

The 1-Oxa-8-azaspiro[4.5]decan-2-one scaffold has been firmly established as a valuable starting point for the development of M1 muscarinic agonists with therapeutic potential in Alzheimer's disease. The conformational rigidity and tunable nature of this scaffold have allowed for the development of potent and selective compounds, with one derivative advancing to clinical trials.

Future research in this area should focus on several key aspects:

  • Exploration of Disease-Modifying Potential: Further investigation into the effects of M1 agonists derived from this scaffold on APP processing and tau pathology is warranted.

  • Scaffold Hopping and Target Expansion: The promising activity of related azaspiro[4.5]decane scaffolds against kinases and the mPTP suggests that the 1-Oxa-8-azaspiro[4.5]decan-2-one core could be a valuable template for designing inhibitors for these targets. A systematic screening of a diverse library of these compounds against a panel of kinases and in mPTP assays could unveil novel therapeutic opportunities in oncology, inflammation, and cardiovascular diseases.

  • Optimization of Pharmacokinetic Properties: Continued medicinal chemistry efforts to optimize the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds will be crucial for their successful clinical development.

References

  • Tsukamoto, S., Fujii, M., Yasunaga, T., Matsuda, K., Wanibuchi, F., Hidaka, K., Furuya, T., & Tamura, T. (1995). Synthesis and structure-activity studies of a series of 1

In-Depth Technical Guide: In Silico Prediction of 1-Oxa-8-azaspiro[4.5]decan-2-one Hydrochloride Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the in silico prediction of biological activity for the novel compound, 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride. Moving beyond a mere list of computational methods, this document offers a strategic, experience-driven approach grounded in established principles of computational chemistry. It details the rationale behind methodological choices, the construction of a robust and self-validating predictive workflow, and the interpretation of computational data to generate actionable hypotheses for drug discovery. We will explore a multi-pronged strategy, integrating both ligand-based and structure-based techniques—including Quantitative Structure-Activity Relationship (QSAR) analysis, pharmacophore modeling, molecular docking, and molecular dynamics simulations—to construct a holistic predictive model of the compound's potential therapeutic activities and liabilities.

Introduction: The Strategic Imperative for a Computational First Approach

In the high-stakes arena of drug discovery, the ability to accurately predict a compound's biological activity profile before committing to resource-intensive wet-lab synthesis and screening is a significant advantage. The spirocyclic compound this compound presents a unique and conformationally constrained scaffold, making it an intriguing candidate for selective interaction with protein binding pockets. However, in the absence of pre-existing experimental data, its biological targets and therapeutic potential remain speculative.

In silico methodologies offer a powerful and efficient avenue for navigating this uncertainty.[1][2][3] By harnessing the predictive power of computational chemistry and machine learning, we can:

  • Identify High-Probability Biological Targets: Predict the proteins or pathways the compound is most likely to modulate, thereby illuminating its potential mechanism of action.

  • Estimate Binding Affinity: Quantify the potential potency of the compound's interaction with its predicted targets.

  • Forecast ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiles: De-risk development by identifying potential liabilities early in the discovery pipeline.

  • Generate Testable, Data-Driven Hypotheses: Prioritize and guide subsequent experimental validation, saving valuable time and resources.

This guide outlines a workflow designed for scientific rigor, ensuring that computational predictions are robust, reproducible, and ultimately translatable to the laboratory.

Foundational Analysis: Deconstructing the Molecule

A deep understanding of the query molecule is the bedrock of any successful in silico campaign. 1-Oxa-8-azaspiro[4.5]decan-2-one is a heterocyclic compound featuring a spirocyclic system, which imparts significant conformational rigidity. The molecule contains a lactone (a cyclic ester) and a secondary amine, which will be protonated at physiological pH in its hydrochloride salt form. These features provide crucial hydrogen bond donor and acceptor capabilities, which are fundamental for molecular recognition by biological targets.

The initial and most critical step is the generation of a high-quality, low-energy 3D conformation of the molecule. This is typically achieved using software like ChemDraw or MarvinSketch, followed by energy minimization using a suitable force field (e.g., MMFF94). Accurate representation of the amine's protonation state is non-negotiable, as it dictates the molecule's electrostatic potential and interaction profile.

The Predictive Workflow: An Integrated, Multi-Pronged Strategy

A credible in silico assessment avoids reliance on a single computational method. Instead, a synergistic suite of techniques should be employed, where the outputs of one method inform and cross-validate the others.[1][2] The proposed workflow progresses logically from broad, ligand-based screening to highly focused, structure-based analyses.

G A Compound Preparation (3D Structure Generation, Energy Minimization, Protonation State Assignment) B Ligand-Based Screening (Similarity Searching, Pharmacophore Modeling) A->B Input Structure C Target Identification (Inverse Docking, Database Mining) A->C Input Structure G ADMET Prediction (Drug-Likeness, Toxicity Profiling) A->G Input Structure B->C Suggests Potential Targets E Molecular Docking (Binding Pose Prediction, Affinity Scoring) C->E Provides Target Structures D Quantitative Structure-Activity Relationship (QSAR) (If Analog Data is Available) D->E Informs Docking Studies F Molecular Dynamics (MD) Simulation (Binding Stability Analysis, Free Energy Calculation) E->F Provides Initial Complex H Hypothesis Generation & Prioritization for Experimental Validation F->H Refined Predictions G->H Feasibility Assessment G cluster_0 Input Preparation cluster_1 Docking Simulation cluster_2 Output Analysis A Prepared Ligand (Low-energy 3D conformer) C Define Binding Site (Grid Box Generation) A->C B Prepared Protein (From PDB, hydrogens added) B->C D Run Docking Algorithm (e.g., AutoDock Vina) C->D E Predicted Binding Pose(s) (Visual Inspection) D->E F Docking Score (Binding Affinity Estimate) D->F

Sources

Methodological & Application

Synthesis of 1-Oxa-8-azaspiro[4.5]decan-2-one Hydrochloride: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide details a robust and reproducible protocol for the synthesis of 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride, a valuable spirocyclic scaffold with applications in medicinal chemistry and drug development. The outlined methodology is designed for researchers, scientists, and professionals in the field of drug development, providing not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices.

Introduction

Spirocyclic systems, characterized by two rings sharing a single atom, are of significant interest in modern drug discovery. Their rigid, three-dimensional structures offer unique conformational constraints that can lead to enhanced binding affinity and selectivity for biological targets. This compound, in particular, serves as a key intermediate in the synthesis of various biologically active molecules, including potential central nervous system (CNS) agents.[1] Its lactone and piperidine moieties provide versatile handles for further chemical modifications.

This application note provides a detailed protocol for the preparation of this compound, adapted from established methodologies for the synthesis of analogous spirocyclic systems.

Reaction Scheme

The synthesis of this compound can be conceptualized in a two-stage process. The first stage involves the construction of the spiro-lactone core from a suitable piperidine precursor. The second stage is the formation of the hydrochloride salt to improve the compound's stability and handling properties.

Reaction_Scheme N-Boc-4-piperidone N-Boc-4-piperidone Intermediate_A Intermediate A (Wittig Product) N-Boc-4-piperidone->Intermediate_A 1. Wittig Reaction Intermediate_B Intermediate B (Hydroxy Acid) Intermediate_A->Intermediate_B 2. Hydrolysis & Deprotection 1-Oxa-8-azaspiro[4.5]decan-2-one_free_base 1-Oxa-8-azaspiro[4.5]decan-2-one (Free Base) Intermediate_B->1-Oxa-8-azaspiro[4.5]decan-2-one_free_base 3. Lactonization Final_Product 1-Oxa-8-azaspiro[4.5]decan-2-one Hydrochloride 1-Oxa-8-azaspiro[4.5]decan-2-one_free_base->Final_Product 4. Salt Formation (HCl)

Figure 1. Overall synthetic strategy for this compound.

Experimental Protocol

This protocol is designed for the synthesis of this compound starting from commercially available N-Boc-4-piperidone. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
ReagentGradeSupplier
N-Boc-4-piperidone≥98%Sigma-Aldrich
(Carbethoxymethylene)triphenylphosphorane≥98%Sigma-Aldrich
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
Lithium hydroxide (LiOH)≥98%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Hydrochloric acid (HCl)Concentrated (37%)Sigma-Aldrich
Trifluoroacetic acid (TFA)≥99%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Diethyl etherAnhydrous, ≥99.0%Sigma-Aldrich
Magnesium sulfate (MgSO₄)AnhydrousSigma-Aldrich
Step 1: Synthesis of Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate (Wittig Reaction)

The initial step involves a Wittig reaction to introduce the two-carbon ester chain at the 4-position of the piperidine ring. This reaction is a reliable method for forming carbon-carbon double bonds.

  • To a solution of N-Boc-4-piperidone (10.0 g, 50.2 mmol) in anhydrous toluene (150 mL) under a nitrogen atmosphere, add (carbethoxymethylene)triphenylphosphorane (20.9 g, 60.2 mmol).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (4:1) solvent system.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (0% to 20%) to afford the desired product as a colorless oil.

Step 2: Hydrolysis and Deprotection to form 2-(piperidin-4-yl)acetic acid hydrochloride

This step involves the simultaneous hydrolysis of the ester and removal of the Boc protecting group under acidic conditions.

  • Dissolve the product from Step 1 (12.0 g, 44.5 mmol) in a mixture of tetrahydrofuran (THF) (100 mL) and water (50 mL).

  • Add lithium hydroxide (3.2 g, 133.5 mmol) to the solution and stir vigorously at room temperature for 24 hours.

  • After hydrolysis is complete (monitored by TLC), carefully add concentrated hydrochloric acid (HCl) dropwise until the pH of the solution is approximately 1. This will protonate the carboxylate and the piperidine nitrogen.

  • Extract the aqueous layer with dichloromethane (DCM) (3 x 100 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude hydroxy acid.

  • To the crude hydroxy acid, add a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) (50 mL) and stir at room temperature for 2 hours to remove the Boc protecting group.

  • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3 x 50 mL) to remove residual TFA. The resulting product is the crude 2-(piperidin-4-yl)acetic acid as its trifluoroacetate salt, which can be used in the next step without further purification.

Step 3: Lactonization to 1-Oxa-8-azaspiro[4.5]decan-2-one

Intramolecular cyclization of the hydroxy acid derivative leads to the formation of the desired spiro-lactone. This reaction is typically promoted by dehydrating agents or by heating.

  • Dissolve the crude product from Step 2 in a suitable high-boiling solvent such as xylene (200 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 0.5 g).

  • Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to obtain 1-Oxa-8-azaspiro[4.5]decan-2-one as a solid.

Step 4: Formation of this compound

The final step is the conversion of the free base to its hydrochloride salt, which often improves the compound's crystallinity and stability.

  • Dissolve the purified 1-Oxa-8-azaspiro[4.5]decan-2-one (5.0 g, 32.2 mmol) in anhydrous diethyl ether (100 mL).

  • Cool the solution in an ice bath.

  • Slowly bubble dry hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in diethyl ether (2M) dropwise, until precipitation is complete.

  • Filter the resulting white precipitate, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisExpected Results
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally
¹H NMR Consistent with the structure of this compound
¹³C NMR Consistent with the structure of this compound
Mass Spectrometry [M+H]⁺ corresponding to the free base
Purity (HPLC) ≥95%

Safety Precautions

  • Hydrogen Chloride (HCl): Corrosive and toxic. Handle in a fume hood with appropriate gloves and eye protection.

  • Trifluoroacetic Acid (TFA): Highly corrosive. Handle with extreme care in a fume hood.

  • Solvents: Toluene, THF, DCM, and diethyl ether are flammable and should be handled away from ignition sources.

  • Wittig Reagent: Can be an irritant. Handle with gloves.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Wittig reaction Incomplete reaction or degradation of the ylide.Ensure anhydrous conditions. Increase reaction time or temperature. Check the quality of the Wittig reagent.
Incomplete hydrolysis/deprotection Insufficient reaction time or reagent amount.Increase the amount of LiOH or extend the reaction time for hydrolysis. Ensure complete removal of the Boc group with TFA.
Low yield in lactonization Incomplete removal of water.Ensure efficient azeotropic removal of water using a Dean-Stark trap. Use a stronger dehydrating agent if necessary.
Product is an oil, not a solid Impurities present.Re-purify by column chromatography or recrystallization.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound. By following the detailed protocol and understanding the rationale behind each step, researchers can reliably produce this valuable chemical intermediate for their drug discovery and development programs.

References

  • Albanese, V., et al. (2022). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1835-1847. [Link]

  • MySkinRecipes. (n.d.). 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-Oxaspiro[4.5]decan-2-one. Retrieved from [Link]

  • Van der Mey, M., et al. (1992). U.S. Patent No. 5,118,687. Washington, DC: U.S.

Sources

Application Notes & Protocols: A Guide to the Multi-Step Synthesis of Spirocyclic Lactams and Lactones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural and Therapeutic Significance of Spirocyclic Scaffolds

In the landscape of modern drug discovery, the pursuit of novel molecular architectures with enhanced therapeutic potential is paramount. Spirocyclic compounds, characterized by a central carbon atom shared by two rings, have emerged as privileged scaffolds.[1] Their inherent three-dimensionality and conformational rigidity distinguish them from their flatter aromatic counterparts, allowing for a precise spatial arrangement of functional groups.[2] This structural constraint can lead to improved binding affinity and selectivity for biological targets, as well as more favorable physicochemical properties such as increased solubility and metabolic stability.[1]

Among this class, spirocyclic lactams (cyclic amides) and lactones (cyclic esters) are of particular interest. The lactam ring is a cornerstone of numerous antibiotics, while the lactone motif is present in a wide array of bioactive natural products.[3][4] The fusion of these pharmacophores into a rigid spirocyclic framework creates novel chemical entities with significant potential in medicinal chemistry, from inhibitors of cholesterol absorption to potent antiviral and antibacterial agents.[5][6]

This guide provides an in-depth exploration of key multi-step synthetic strategies for accessing these complex and valuable molecules. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed to be self-validating, grounded in authoritative literature, and illustrative of the elegance and power of modern synthetic organic chemistry.

Strategy 1: Strain-Enabled Radical Spirocyclization Cascades

Expertise & Experience: The use of ring-strain as a driving force in synthesis is a powerful tool for constructing complex molecules efficiently.[7][8] Bicyclobutanes (BCBs) are highly strained molecules that can serve as radical acceptors. Upon radical addition, the ring opens, releasing significant strain energy and propagating a cascade that can be terminated by an intramolecular cyclization to form the spirocyclic core. This approach is notable for its mild, often catalyst-free conditions, proceeding under simple blue light irradiation.[2][7]

Mechanistic Rationale: The reaction is initiated by the photolytic generation of a radical species (e.g., a thiyl radical from a disulfide). This radical adds to the central C-C bond of the BCB moiety of an allyl ester or amide. The resulting cyclobutyl radical undergoes a 5-exo-trig cyclization onto the pendant alkene, forming the spiro-lactone or -lactam core and a new carbon-centered radical, which is then quenched to yield the final product.

G cluster_initiation Initiation cluster_propagation Propagation Cascade RSSR Diaryl Disulfide (R-S-S-R) RS_rad Thiyl Radical (2 R-S•) RSSR->RS_rad Blue Light (hν) BCB BCB Allyl Ester/ Amide Substrate Int1 Cyclobutyl Radical Intermediate BCB->Int1 + R-S• (Strain Release) Spiro_rad Spirocyclic Radical Int1->Spiro_rad 5-exo-trig Cyclization Product Functionalized Spirocyclic Lactone/Lactam Spiro_rad->Product Quenching (e.g., + H• donor)

Caption: Mechanism of Strain-Enabled Radical Spirocyclization.

Protocol 1: Synthesis of Spirocyclobutyl Lactones via Radical Cascade

This protocol is adapted from the work of Hari and colleagues.[8]

Materials:

  • Bicyclobutane (BCB) allyl ester (1.0 equiv)

  • Diphenyl disulfide (1.2 equiv)

  • Acetonitrile (MeCN), degassed (to make a 0.1 M solution)

  • 450-455 nm blue LED lamp

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the BCB allyl ester (e.g., 0.2 mmol, 1.0 equiv) and diphenyl disulfide (0.24 mmol, 1.2 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with nitrogen or argon three times.

  • Solvent Addition: Add degassed acetonitrile (2.0 mL) via syringe.

  • Photoreaction: Place the reaction tube approximately 5 cm from a 450-455 nm blue LED lamp and stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality Note: Blue light provides the energy to homolytically cleave the disulfide bond, initiating the radical cascade without the need for a photocatalyst.

  • Work-up: Upon completion (typically 12-24 hours), concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired spirocyclobutyl lactone.

Data Presentation:

Substrate VariationYield (%)Diastereomeric Ratio (dr)
Phenyl-substituted BCB70%>20:1
Naphthyl-substituted BCB65%>20:1
Thienyl-substituted BCB58%>20:1
gem-Dimethyl BCB50%N/A
(Data adapted from Das et al., Chemical Science, 2023)[8]

Strategy 2: Asymmetric Domino Reactions for Spiro-β-Lactam Synthesis

Expertise & Experience: Domino (or cascade) reactions are highly efficient processes where multiple bond-forming events occur in a single pot without isolating intermediates.[9][10] This strategy minimizes waste and purification steps, aligning with the principles of green chemistry. For the synthesis of chiral spiro-β-lactams, a copper-catalyzed Kinugasa/Michael domino reaction is particularly powerful, capable of generating four neighboring stereocenters with high control.[11]

Mechanistic Rationale: The process begins with the in situ formation of a copper(I) acetylide from a terminal alkyne. This intermediate undergoes a [3+2] dipolar cycloaddition with a nitrone to form a copper-isoxazoline. A subsequent rearrangement yields a copper β-lactam enolate. This enolate then participates in a desymmetrizing intramolecular Michael addition, forging the spirocyclic junction and setting the final stereocenters. The choice of a chiral ligand is crucial for inducing high enantioselectivity.

G cluster_workflow Domino Reaction Workflow Mix Combine Substrates, Cu(II) Precatalyst, Ligand, Base Cu_I In situ Reduction Cu(II) → Cu(I) Mix->Cu_I Cu_Acetylide Copper Acetylide Formation Cu_I->Cu_Acetylide Catalytic Cycle Begins Cycloaddition [3+2] Cycloaddition with Nitrone Cu_Acetylide->Cycloaddition Rearrangement Rearrangement to Cu β-Lactam Enolate Cycloaddition->Rearrangement Michael Intramolecular Michael Addition Rearrangement->Michael Key Spirocyclization Step Product Chiral Spirocyclic β-Lactam Michael->Product

Caption: Logical workflow of the Cu-catalyzed domino reaction.

Protocol 2: Asymmetric Synthesis of Spirocyclic β-Lactams

This protocol is based on the methodology developed by Enders and colleagues.[11]

Materials:

  • Prochiral cyclohexadienone (1.0 equiv)

  • Nitrone (1.2 equiv)

  • Copper(II) triflate (Cu(OTf)₂, 10 mol%)

  • Chiral ligand (e.g., a chiral bisoxazoline, 11 mol%)

  • Diisobutylamine (NHiBu₂, 1.2 equiv)

  • Toluene, anhydrous (to make a 0.2 M solution)

  • Inert atmosphere (Argon)

Procedure:

  • Catalyst Preparation: In an argon-flushed, flame-dried flask, dissolve Cu(OTf)₂ (0.1 equiv) and the chiral ligand (0.11 equiv) in anhydrous toluene. Stir at room temperature for 1 hour. Causality Note: Pre-complexing the metal and ligand is critical for forming the active chiral catalyst responsible for asymmetric induction.

  • Reagent Addition: Add the prochiral cyclohexadienone (1.0 equiv), the nitrone (1.2 equiv), and NHiBu₂ (1.2 equiv) to the catalyst solution.

  • Reaction: Stir the mixture at the specified temperature (e.g., 0 °C or room temperature) for 24-48 hours, monitoring by TLC. The base (NHiBu₂) is essential for generating the copper acetylide and facilitating the catalytic cycle.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the enantiomerically enriched spirocyclic β-lactam.

Data Presentation:

R¹ on NitroneR² on CyclohexadienoneYield (%)dree (%)
PhenylH85%>20:197%
4-MeO-PhH81%>20:196%
2-FurylH75%>20:195%
PhenylMe90%>20:194%
(Data adapted from Enders et al., Org. Biomol. Chem., 2023)[11]

Strategy 3: Nickel-Catalyzed Enantioselective α-Spirocyclization of Lactones

Expertise & Experience: The construction of all-carbon quaternary stereocenters is a significant challenge in organic synthesis.[12] Nickel catalysis has recently emerged as a powerful platform for achieving such transformations. This strategy involves the intramolecular addition of a lactone enolate to a tethered aryl nitrile, forging the spirocyclic ketone after hydrolysis. The reaction's success hinges on the selection of an appropriate chiral ligand to control the enantioselectivity of the C-C bond formation.[12]

Mechanistic Rationale: The proposed catalytic cycle begins with the oxidative addition of an aryl bromide (used in catalyst activation, not part of the final molecule) to a Ni(0) complex. The active catalyst then facilitates the formation of a nickel enolate from the α-substituted lactone substrate. This chiral nickel enolate undergoes an intramolecular cyclization onto the nitrile group. Reductive elimination forms an N-aryl imine intermediate, which is then hydrolyzed during aqueous workup to reveal the final β-keto spirocyclic lactone product.

G cluster_catalysis Ni-Catalyzed Spirocyclization Cycle Ni0 Ni(0)L* Ni_enolate Chiral Ni(II) Enolate Ni0->Ni_enolate + Lactone Substrate + Base Cyclization Intramolecular Cyclization Ni_enolate->Cyclization Enantiodetermining Step Ni_imine Ni(II) Imine Complex Cyclization->Ni_imine Imine_product N-Aryl Imine Intermediate Ni_imine->Imine_product Reductive Elimination Imine_product->Ni0 Regenerates Catalyst Hydrolysis Hydrolysis (Workup) Imine_product->Hydrolysis Final_Product β-Keto Spiro- Lactone Hydrolysis->Final_Product

Sources

Application Note: High-Purity Isolation of 1-Oxa-8-azaspiro[4.5]decan-2-one Hydrochloride for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride is a valuable spirocyclic building block in medicinal chemistry, notably in the development of M1 muscarinic agonists for neurodegenerative diseases.[1][2] The stereochemical complexity and conformational rigidity imparted by its fused tetrahydrofuran and piperidine ring system make it a compelling scaffold for drug design.[2] Achieving high purity (>99%) of this intermediate is paramount for obtaining reliable data in subsequent synthetic transformations and biological assays. This guide provides a detailed examination of robust purification strategies, focusing on the principles and practical execution of recrystallization and chromatographic methods tailored to the unique physicochemical properties of this hydrochloride salt.

Analyte Profile and Strategic Considerations

A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely impurities generated during its synthesis.

1.1. Physicochemical Properties

  • Molecular Formula: C₈H₁₄ClNO₂[3]

  • Molecular Weight: 191.66 g/mol [3]

  • Key Functional Groups:

    • γ-Butyrolactone: A five-membered lactone ring. This group is generally stable but can be susceptible to hydrolysis under strong basic conditions.

    • Tertiary Amine Hydrochloride: The piperidine nitrogen is protonated, forming a salt. This feature dominates the compound's solubility, rendering it highly polar and generally soluble in water and polar protic solvents, while being poorly soluble in nonpolar organic solvents.

1.2. Common Impurity Profile

Impurities in a crude sample typically arise from the synthetic route. Common syntheses for spirocyclic lactones may involve cyclization and hydrogenation steps.[4] Potential impurities could include:

  • Unreacted starting materials.

  • Incompletely cyclized precursors.

  • Byproducts from side reactions.

  • Residual solvents and reagents.

The purification strategy must be designed to effectively separate the target compound from these structurally similar and dissimilar contaminants.

Global Purification Workflow

The choice of purification technique depends on the initial purity of the crude material and the final purity required. A multi-step approach is often necessary.

Purification Workflow crude Crude Solid (30-90% Purity) recryst Primary Purification: Recrystallization crude->recryst purity_check1 Purity Assessment (TLC, HPLC, ¹H NMR) recryst->purity_check1 chroma Secondary Purification: Chromatography purity_check1->chroma Purity <99% or Closely-Related Impurities pure_product Pure Product (>99% Purity) purity_check1->pure_product Purity >99% purity_check2 Final Purity Validation (HPLC, NMR, MS) chroma->purity_check2 purity_check2->pure_product

Caption: Overall purification strategy for 1-Oxa-8-azaspiro[4.5]decan-2-one HCl.

Primary Purification: Recrystallization

Recrystallization is the most efficient method for removing bulk impurities from crystalline solids. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.

3.1. Rationale for Solvent Selection

As a hydrochloride salt, the compound is highly polar. The ideal solvent should fully dissolve the compound when hot but exhibit very low solubility when cold. Single-solvent systems (e.g., ethanol, isopropanol, methanol) or two-solvent systems (a solvent and an anti-solvent, e.g., ethanol/ethyl acetate) are typically effective.

Table 1: Example Solvent Systems for Recrystallization Screening

Solvent System Solubility (Hot) Solubility (Cold) Expected Crystal Quality Rationale
Isopropanol (IPA) High Low-Moderate Good Balances polarity for dissolution and allows for precipitation upon cooling.
Ethanol (EtOH) Very High Moderate Fair to Good May require significant cooling or an anti-solvent due to higher cold solubility.
Methanol (MeOH) Very High High Poor Often too strong a solvent, leading to low recovery. Best used with an anti-solvent.
IPA / Ethyl Acetate High Very Low Excellent Ethyl acetate acts as an anti-solvent, reducing the compound's solubility to force crystallization.

| EtOH / Diethyl Ether | High | Very Low | Excellent | Diethyl ether is a potent anti-solvent. Use with caution due to high volatility and flammability. |

3.2. Detailed Recrystallization Protocol This protocol is based on established methods for purifying polar organic salts and lactones.[5]

  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot isopropanol required to fully dissolve the solid with gentle swirling and heating (e.g., on a hot plate).

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial for removing particulate matter.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Subsequently, place the flask in an ice bath for at least 1 hour to maximize precipitation.

  • Crystal Collection: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold isopropanol. This removes residual mother liquor containing soluble impurities without significantly dissolving the product.

  • Drying: Dry the purified crystals under high vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C), until a constant weight is achieved.

Secondary Purification: Chromatographic Methods

If recrystallization fails to provide the desired purity, chromatographic techniques are employed to resolve closely related impurities. The choice between normal-phase and reverse-phase chromatography depends on the nature of the remaining impurities.

4.1. Strategy: Purification of the Free Base via Normal-Phase Chromatography

Attempting to chromatograph the hydrochloride salt directly on silica gel is often problematic due to its high polarity, leading to poor mobility and significant peak tailing. A more effective strategy involves converting the salt to its free base, purifying the less polar base, and then reconstituting the hydrochloride salt.

Free_Base_Chromatography start Impure HCl Salt in Water basify Basify with aq. NaHCO₃ or Na₂CO₃ to pH 8-9 start->basify extract Extract Free Base into Organic Solvent (DCM/EtOAc) basify->extract dry Dry Organic Layer (Na₂SO₄), Filter, & Concentrate extract->dry chroma Purify via Silica Gel Chromatography (e.g., DCM/MeOH mobile phase) dry->chroma collect Collect & Combine Pure Fractions chroma->collect reform Dissolve in Ether or EtOAc, Add HCl Solution (e.g., 2M in Ether) collect->reform end Filter and Dry Pure HCl Salt reform->end

Caption: Workflow for purification via conversion to the free base.

Protocol: Free Base Purification

  • Neutralization: Dissolve the impure hydrochloride salt in water. Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH reaches 8-9.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (3x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.

  • Silica Gel Chromatography: Dissolve the crude free base in a minimal amount of the mobile phase and load it onto a silica gel column. Elute with an appropriate solvent system (e.g., a gradient of 0-10% methanol in dichloromethane). Expert Tip: Adding 0.5-1% triethylamine (NEt₃) to the mobile phase can prevent peak tailing by deactivating acidic silanol sites on the silica.

  • Salt Reformation: Combine the pure fractions (as determined by TLC) and remove the solvent. Dissolve the purified free base in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Add a stoichiometric amount of HCl solution (e.g., 2.0 M HCl in diethyl ether) dropwise with stirring. The pure hydrochloride salt will precipitate.

  • Final Isolation: Collect the precipitated solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

4.2. Preparative Reverse-Phase HPLC (RP-HPLC)

For challenging separations or high-value material, preparative RP-HPLC is the method of choice. It is well-suited for purifying polar, water-soluble salts directly.[6][7]

Protocol: General RP-HPLC Method

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient system of:

    • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Solvent B: Acetonitrile or Methanol + 0.1% TFA or Formic Acid.

    • The acid modifier ensures sharp peak shapes by maintaining a consistent pH.

  • Gradient: A shallow gradient (e.g., 5% to 50% Solvent B over 30-40 minutes) is typically effective for separating closely related impurities.

  • Detection: UV detection (e.g., at 210 nm) is common for compounds with chromophores. If no chromophore is present, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can be used.

  • Post-Purification: Collect the fractions containing the pure product. The solvent can be removed by lyophilization (freeze-drying), which is the preferred method for isolating water-soluble compounds without thermal degradation.

Purity Validation and Characterization

No purification is complete without rigorous analytical validation to confirm both the purity and identity of the final product.

Table 2: Summary of Recommended Analytical Validation Techniques

Analytical Method Purpose Expected Result for Pure Sample
HPLC Quantitative Purity Assessment A single major peak with >99% area under the curve.
¹H NMR Structural Confirmation & Impurity ID Spectrum consistent with the proposed structure; absence of signals from impurities or residual solvents.
¹³C NMR Structural Confirmation Correct number of signals corresponding to the unique carbons in the molecule.
Mass Spectrometry (MS) Molecular Weight Confirmation A molecular ion peak corresponding to the free base [M+H]⁺.

| Melting Point | Purity Indicator | A sharp, well-defined melting point consistent with literature values. |

Conclusion

The purification of this compound can be effectively achieved through a systematic approach. For crude material, recrystallization from a polar protic solvent like isopropanol is a highly efficient first step for bulk purification. For the removal of persistent, closely-related impurities, a secondary chromatographic step is recommended. The most robust method involves conversion to the free base for purification on silica gel , followed by reformation of the hydrochloride salt. Alternatively, preparative RP-HPLC offers a powerful, direct method for obtaining material of the highest purity. All purification efforts must be validated by a suite of analytical techniques to ensure the identity and purity of the final compound, guaranteeing its suitability for demanding applications in drug discovery and development.

References

  • Twiner, M. J., et al. (2009). The development of a rapid method for the isolation of four azaspiracids for use as reference materials for quantitative LC-MS-MS methods. PubMed. Available at: [Link]

  • Alfonso, C., et al. (2008). Purification of five azaspiracids from mussel samples contaminated with DSP toxins and... PubMed. Available at: [Link]

  • The Good Scents Company. (n.d.). 1-oxaspiro(4,5)decan-2-one, 699-61-6. The Good Scents Company. Available at: [Link]

  • PubChem. (n.d.). 1-Oxaspiro[4.5]decan-2-one. National Center for Biotechnology Information. Available at: [Link]

  • Arnold, F. H., et al. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. Available at: [Link]

  • Artepal. (n.d.). 1-Oxa-7-azaspirodecan-2-one (hydrochloride). Artepal. Available at: [Link]

  • Albanese, V., et al. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. IRIS. Available at: [Link]

  • Barfoot, C., et al. (2023). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. National Institutes of Health. Available at: [Link]

  • Albanese, V., et al. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. Available at: [Link]

  • Wanibuchi, F., et al. (1993). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available at: [Link]

  • Li, H., et al. (2013). Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography. PubMed. Available at: [Link]

  • Stratech. (n.d.). 8-oxa-2-azaspiro[4.5]decane hydrochloride, min 97%, 10 grams. Stratech. Available at: [Link]

  • ResearchGate. (2017). Synthesis of Novel Oxazin Analogs of Thio-4-azaspiro[4.5]decan-3-one for their Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Bogen, S. L., et al. (2022). Syntheses and medicinal chemistry of spiro heterocyclic steroids. National Institutes of Health. Available at: [Link]

  • Hudlicky, T. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. Available at: [Link]

  • Lautens, M., et al. (2012). Asymmetric Synthesis of Spirocyclic Lactones. ResearchGate. Available at: [Link]

  • Militzer, H. (1949). D-Gulonic acid, γ-lactone. Organic Syntheses. Available at: [Link]

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Analytical Methods for the Characterization of Azaspiro Compounds: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Azaspiro compounds, characterized by a spirocyclic scaffold containing at least one nitrogen atom, are of increasing importance in medicinal chemistry due to their unique three-dimensional structures and favorable physicochemical properties.[1][2] Their inherent structural rigidity and complexity, however, present significant challenges for comprehensive analytical characterization. This guide provides an in-depth overview of the key analytical techniques and detailed protocols for the structural elucidation and stereochemical determination of novel azaspiro compounds, intended for researchers, scientists, and drug development professionals. We will delve into the practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC), emphasizing an integrated approach to achieve unambiguous characterization.

The Unique Challenge of Azaspiro Compounds

The defining feature of an azaspiro compound is the spirocenter, a single atom that is part of two different rings. This arrangement imparts a rigid, three-dimensional topology, which is a departure from the often-planar structures of many traditional drug molecules.[3] While this 3D nature is advantageous for exploring new chemical space and improving properties like metabolic stability, it introduces significant analytical hurdles:

  • Complex Stereochemistry: The spirocenter is often a stereocenter, and the rigid ring systems can lead to multiple additional chiral centers and complex diastereomeric relationships.

  • Overlapping NMR Signals: The compact structure can lead to significant signal overlap in ¹H NMR spectra, making unambiguous assignment difficult without advanced techniques.

  • Predictable Fragmentation: The interconnected ring systems can lead to complex fragmentation patterns in mass spectrometry that require careful analysis.

A multi-technique, synergistic approach is therefore not just recommended, but essential for the robust characterization of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the constitution and relative stereochemistry of organic molecules in solution.[4][5] For azaspiro compounds, a suite of 1D and 2D NMR experiments is required to piece together the complex spin systems.

The "Why": Causality in NMR Experimental Choices
  • ¹H and ¹³C NMR (1D): These are the initial experiments to get a census of the proton and carbon environments in the molecule. The chemical shifts can provide initial clues about the electronic environment of the nuclei.

  • COSY (Correlation Spectroscopy): This 2D experiment is crucial for identifying protons that are coupled to each other (typically through 2 or 3 bonds). It helps to trace out the proton connectivity within each ring of the azaspiro scaffold.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It is the primary method for assigning carbon resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably one of the most critical experiments for complex structures like azaspiros. It reveals correlations between protons and carbons that are separated by two or three bonds. This is essential for connecting the different spin systems (e.g., the two rings) across the spirocenter and other non-protonated carbons.[6]

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This is invaluable for determining the relative stereochemistry of the molecule.

Protocol: A General Workflow for NMR Analysis of a Novel Azaspiro Compound
  • Sample Preparation:

    • Accurately weigh 1-5 mg of the purified azaspiro compound.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD). The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid exchange of labile protons (e.g., N-H, O-H).

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Optimize shimming to obtain sharp peaks.

    • Acquire a ¹³C{¹H} NMR spectrum.

    • Acquire a 2D COSY spectrum.

    • Acquire a 2D HSQC spectrum.

    • Acquire a 2D HMBC spectrum. Ensure the long-range coupling delay is optimized (typically for J = 8-10 Hz) to observe key correlations.

    • If stereochemistry is , acquire a 2D NOESY or ROESY spectrum with an appropriate mixing time.

  • Data Processing and Interpretation:

    • Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply appropriate window functions and phase correction.

    • Integrate the ¹H spectrum and assign chemical shifts.

    • Use the HSQC spectrum to assign the chemical shifts of protonated carbons.

    • Use the COSY spectrum to build fragments of the molecule based on proton-proton couplings.

    • Use the HMBC spectrum to connect these fragments and to identify the positions of quaternary carbons and heteroatoms.

    • Use the NOESY/ROESY spectrum to establish through-space proximities and deduce the relative stereochemistry.

Data Presentation: Typical Chemical Shifts
Functional GroupApproximate ¹H Chemical Shift (ppm)Approximate ¹³C Chemical Shift (ppm)
Protons alpha to Nitrogen2.5 - 3.540 - 60
Protons on Spiro-carbonOften complex, depends on substitution50 - 80 (quaternary)
Protons in aliphatic rings1.2 - 2.520 - 40

Note: These are general ranges and can vary significantly based on the specific structure and electronic effects.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights

Mass spectrometry is indispensable for determining the molecular weight of a compound and providing its molecular formula through high-resolution measurements.[7] Furthermore, tandem mass spectrometry (MS/MS) provides valuable structural information through controlled fragmentation of the molecule.[8][9]

The "Why": Choosing the Right Ionization Technique
  • Electrospray Ionization (ESI): This is a soft ionization technique ideal for the polar, nitrogen-containing azaspiro compounds. It typically produces the protonated molecule [M+H]⁺, which preserves the molecular weight information.[9]

  • Atmospheric Pressure Chemical Ionization (APCI): This can be useful for less polar azaspiro compounds that are not easily ionized by ESI.

  • Electron Ionization (EI): This is a "hard" ionization technique that causes extensive fragmentation. While it can make the molecular ion peak difficult to identify, the resulting fragmentation pattern can be highly reproducible and serve as a fingerprint for the compound.[10]

Tandem MS (MS/MS) for Structural Clues

In MS/MS, the [M+H]⁺ ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide clues about the structure. For azaspiro compounds, characteristic fragmentation pathways often involve the cleavage of one of the rings attached to the spirocenter.[8][9]

Protocol: LC-MS/MS Analysis of an Azaspiro Compound
  • Sample Preparation:

    • Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • LC Separation:

    • Use a reversed-phase HPLC column (e.g., C18).

    • Develop a gradient elution method, typically using water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

  • MS Detection:

    • Set the mass spectrometer to positive ion mode using an ESI source.

    • Perform a full scan experiment to identify the [M+H]⁺ ion.

    • Perform a data-dependent MS/MS experiment where the instrument automatically selects the most intense ions from the full scan for fragmentation.

  • Data Analysis:

    • Confirm the molecular weight from the full scan data. If using a high-resolution instrument (e.g., Q-TOF, Orbitrap), determine the elemental composition.

    • Analyze the MS/MS spectrum to identify characteristic fragment ions and propose fragmentation pathways. This can help confirm the connectivity of the molecule.

X-ray Crystallography: The Unambiguous 3D Structure

For molecules with complex stereochemistry, X-ray crystallography is the gold standard for determining the three-dimensional structure and, crucially, the absolute configuration.[11][12] While NMR can provide the relative stereochemistry, X-ray crystallography provides an unambiguous structural proof, which is often required for regulatory submissions in drug development.[13]

The "Why": When is X-ray Crystallography Necessary?
  • Unambiguous Stereochemistry: When a molecule has multiple stereocenters, determining the absolute configuration by other means can be challenging. A successful crystal structure analysis provides this information definitively.[12]

  • Conformational Analysis: It provides a precise picture of the molecule's conformation in the solid state, including bond lengths and angles.

Protocol: From Crystal Growth to Structure Refinement
  • Crystal Growth (The Rate-Limiting Step):

    • This is often a trial-and-error process. Common methods include:

      • Slow evaporation of a solvent in which the compound is dissolved.

      • Vapor diffusion, where a precipitant is slowly introduced into the compound's solution via the vapor phase.

      • Cooling of a saturated solution.

    • A high-purity sample is essential for successful crystallization.

  • Data Collection:

    • A suitable single crystal is selected and mounted on a diffractometer.

    • The crystal is irradiated with X-rays, and the diffraction pattern is collected.

  • Structure Solution and Refinement:

    • The diffraction data is used to calculate an electron density map of the unit cell.

    • An atomic model is fitted to the electron density map.

    • The model is refined to obtain the final structure with high precision.

Chiral Separation: Resolving Enantiomers

Many azaspiro compounds are chiral and are often synthesized as a racemic mixture. Since different enantiomers can have vastly different pharmacological and toxicological profiles, their separation and analysis are critical.[14] Chiral HPLC is the most common method for this purpose.[15][16]

The "Why": The Importance of Enantiomeric Purity

In drug development, regulatory agencies require that the pharmacological activity of each enantiomer be understood. Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects.

Protocol: Chiral HPLC Method Development
  • Column Selection:

    • The choice of chiral stationary phase (CSP) is the most critical parameter. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point as they are versatile.[14]

  • Mobile Phase Screening:

    • Normal Phase: Typically mixtures of alkanes (e.g., hexane, heptane) and an alcohol (e.g., isopropanol, ethanol). This mode often provides good selectivity.

    • Reversed Phase: Mixtures of water or buffer with acetonitrile or methanol.

    • Polar Organic Mode: Using polar organic solvents like acetonitrile or methanol without water.

  • Method Optimization:

    • Adjust the ratio of the mobile phase components to optimize retention time and resolution.

    • Vary the flow rate and column temperature.

    • Additives (e.g., trifluoroacetic acid, diethylamine) can sometimes improve peak shape and resolution.

An Integrated Approach to Characterization

No single technique can provide a complete picture of a novel azaspiro compound. A holistic approach that integrates data from multiple techniques is essential for unambiguous characterization.

Workflow for Characterizing a Novel Azaspiro Compound

G cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Stereochemical Analysis Synthesis Synthesized Compound (Purified) LCMS LC-MS (HRMS) Synthesis->LCMS Check Purity & MW NMR_1D 1D NMR (¹H, ¹³C) LCMS->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assign Connectivity NMR_Stereo NOESY/ROESY NMR_2D->NMR_Stereo Determine Relative Stereochemistry Chiral_HPLC Chiral HPLC NMR_Stereo->Chiral_HPLC Separate Enantiomers XRay X-ray Crystallography NMR_Stereo->XRay Determine Absolute Stereochemistry Final Fully Characterized Azaspiro Compound Chiral_HPLC->Final XRay->Final

Caption: Integrated workflow for azaspiro compound characterization.

Conclusion

The characterization of azaspiro compounds requires a sophisticated and integrated analytical strategy. By combining the power of NMR for detailed structural mapping in solution, mass spectrometry for molecular weight and fragmentation analysis, X-ray crystallography for unambiguous stereochemical assignment, and chiral chromatography for enantiomeric resolution, researchers can confidently and accurately elucidate the structures of these complex and medicinally important molecules. The protocols and workflows outlined in this guide provide a robust framework for tackling the analytical challenges posed by this unique class of compounds.

References

  • SciSpace. (n.d.). The fragmentation pathways of azaspiracids elucidated using positive nanospray hybrid quadrupole time-of-flight (QqTOF) mass spectrometry.
  • PubMed. (2003). Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry.
  • Benchchem. (2025). Comparative Guide to the X-ray Crystallography of 2-Azaspiro[4.4]nonane Compounds for Researchers and Drug Development Professio.
  • ChemRxiv. (n.d.). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes.
  • SpiroChem. (n.d.). Analytical Method Development.
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  • Organic Chemistry Frontiers (RSC Publishing). (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update.
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  • Publish. (n.d.). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin.
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  • Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 -.
  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds.
  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR) | PPTX.
  • PMC - NIH. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • PMC - NIH. (n.d.). X-Ray Crystallography of Chemical Compounds.
  • Taylor & Francis Online. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • ResearchGate. (2025). (PDF) Identification and structure elucidation by NMR spectroscopy.
  • ETH Zurich. (n.d.). Structure Elucidation by NMR - NMR Service.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • ResearchGate. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • YouTube. (2023). Fragmentation in Mass Spectrometry.
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  • ACS Publications. (2020). Spirocyclic Scaffolds in Medicinal Chemistry.
  • ResearchGate. (2025). Analytical Techniques for Small Molecule Solid Phase Synthesis.
  • NIH. (n.d.). X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor. Retrieved from vertexaisearch.cloud.google.coment Tubulin Polymerization Inhibitor*.

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The Versatile 1-Oxa-8-azaspiro[4.5]decan-2-one Scaffold: A Guide to Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Spirocyclic Scaffolds

In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer precise three-dimensional arrangements of functional groups is perpetual. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a particularly attractive class of scaffolds. Their inherent rigidity and three-dimensionality allow for the exploration of chemical space in ways that traditional flat, aromatic systems cannot. The 1-Oxa-8-azaspiro[4.5]decan-2-one core, a unique heterocyclic system, represents a privileged scaffold with significant potential in drug design. Its structure combines a lactone (a cyclic ester) with a piperidine ring, offering multiple points for chemical modification and the introduction of diverse pharmacophoric elements. This guide provides an in-depth exploration of the 1-Oxa-8-azaspiro[4.5]decan-2-one scaffold, its synthesis, and its application in the design of novel therapeutic agents, supported by detailed protocols and field-proven insights.

Core Attributes of the 1-Oxa-8-azaspiro[4.5]decan-2-one Scaffold

The utility of the 1-Oxa-8-azaspiro[4.5]decan-2-one scaffold in drug design stems from several key features:

  • Stereochemical Complexity: The spirocyclic center introduces a defined three-dimensional geometry, which can be crucial for selective interactions with biological targets.

  • Multiple Modification Points: The scaffold possesses several sites amenable to chemical derivatization, including the nitrogen atom of the piperidine ring, the carbon atoms of both rings, and the lactone functionality, which can be opened or modified.

  • Physicochemical Properties: The presence of both a lactone and an amine allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.

  • Synthetic Accessibility: As will be detailed, the synthesis of this scaffold can be achieved through robust and scalable chemical reactions.

Application in Drug Design: Targeting Neurological and Cardiovascular Disorders

The 1-Oxa-8-azaspiro[4.5]decan-2-one scaffold and its close analogs have been successfully employed in the development of agents targeting a range of diseases, most notably in the areas of neurodegenerative disorders and cardiovascular diseases.

M1 Muscarinic Agonists for Alzheimer's Disease

A significant application of this scaffold has been in the design of M1 muscarinic agonists for the symptomatic treatment of Alzheimer's disease. Derivatives of 1-Oxa-8-azaspiro[4.5]decan-2-one have been synthesized and evaluated for their ability to selectively activate M1 receptors in the central nervous system. The rationale behind this approach is that M1 receptor activation can enhance cholinergic neurotransmission, which is impaired in Alzheimer's patients, and potentially ameliorate cognitive deficits.

Systematic modifications of the core structure have revealed key structure-activity relationships (SAR). For instance, substitution at the 2 and 8 positions of the scaffold has been shown to significantly influence both receptor affinity and selectivity. One notable derivative, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, demonstrated potent muscarinic activity both in vitro and in vivo. Further modifications, such as the introduction of a 2-ethyl group, led to compounds with preferential affinity for M1 over M2 receptors and potent antiamnesic activity with a favorable side-effect profile.

Experimental Protocols

The following protocols are based on established methodologies and provide a framework for the synthesis and evaluation of 1-Oxa-8-azaspiro[4.5]decan-2-one derivatives.

Protocol 1: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-2-one Derivatives

This protocol outlines a general synthetic route for the preparation of 1-Oxa-8-azaspiro[4.5]decan-2-one derivatives, inspired by methodologies reported in the literature. The synthesis typically involves a multi-step sequence starting from commercially available materials.

Workflow for the Synthesis of 1-Oxa-8-azaspiro[4.5]decan-2-one Derivatives

A Starting Material (e.g., Substituted Piperidone) B Step 1: Reformatsky Reaction (with an α-halo ester) A->B C Intermediate (β-hydroxy ester) B->C D Step 2: Lactonization (Acid or base-catalyzed) C->D E 1-Oxa-8-azaspiro[4.5]decan-2-one Core D->E F Step 3: N-Alkylation/Arylation (at the piperidine nitrogen) E->F G Step 4: Further Modification (e.g., at the lactone ring) F->G H Final Derivative Library G->H

A generalized synthetic workflow.

Materials and Reagents:

  • Substituted 4-piperidone derivative

  • Ethyl bromoacetate (or other α-halo esters)

  • Zinc dust

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Appropriate alkylating or arylating agent (e.g., alkyl halide, aryl boronic acid)

  • Palladium catalyst (for cross-coupling reactions)

  • Bases (e.g., triethylamine, potassium carbonate)

  • Organic solvents (e.g., dichloromethane, methanol)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Synthesis of the β-hydroxy ester intermediate: a. Activate zinc dust by washing with dilute HCl, followed by water, methanol, and diethyl ether, and then dry under vacuum. b. To a suspension of activated zinc in anhydrous THF, add a solution of the substituted 4-piperidone and ethyl bromoacetate in THF dropwise under an inert atmosphere (e.g., nitrogen or argon). c. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). d. Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. e. Extract the aqueous layer with an organic solvent such as ethyl acetate. f. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography on silica gel to obtain the β-hydroxy ester.

  • Lactonization to form the 1-Oxa-8-azaspiro[4.5]decan-2-one core: a. Dissolve the purified β-hydroxy ester in a suitable solvent (e.g., toluene or xylene). b. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a base (e.g., sodium ethoxide). c. Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the ethanol formed during the reaction. d. Monitor the reaction by TLC until the starting material is consumed. e. Cool the reaction, wash with saturated sodium bicarbonate solution (if acid-catalyzed) or water (if base-catalyzed). f. Extract the product with an organic solvent, dry the organic layer, and concentrate. g. Purify by column chromatography to yield the 1-Oxa-8-azaspiro[4.5]decan-2-one scaffold.

  • Derivatization at the Piperidine Nitrogen: a. Dissolve the spirocyclic core in a suitable solvent like acetonitrile or DMF. b. Add a base such as potassium carbonate or triethylamine. c. Add the desired alkylating agent (e.g., methyl iodide, benzyl bromide) or perform a cross-coupling reaction (e.g., Buchwald-Hartwig amination) with an aryl halide in the presence of a suitable palladium catalyst and ligand. d. Stir the reaction at an appropriate temperature until completion as monitored by TLC. e. Work up the reaction by adding water and extracting with an organic solvent. f. Purify the final derivative by column chromatography or recrystallization.

Protocol 2: In Vitro Evaluation of M1 Muscarinic Receptor Agonist Activity

This protocol describes a standard in vitro assay to determine the agonist activity of the synthesized compounds at the M1 muscarinic receptor. The assay measures the accumulation of inositol phosphates, a downstream signaling event following Gq-coupled receptor activation.

Workflow for In Vitro M1 Receptor Activity Assay

A Cell Culture (CHO cells expressing human M1 receptor) B Step 1: Cell Seeding (in 96-well plates) A->B C Step 2: Labeling (with [3H]-myo-inositol) B->C D Step 3: Compound Treatment (Varying concentrations of test compounds) C->D E Step 4: Incubation D->E F Step 5: Lysis and Quenching E->F G Step 6: Isolation of Inositol Phosphates (Anion exchange chromatography) F->G H Step 7: Scintillation Counting G->H I Data Analysis (EC50 determination) H->I

A typical workflow for assessing M1 receptor agonism.

Materials and Reagents:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor.

  • Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics.

  • [³H]-myo-inositol.

  • Inositol-free medium.

  • Test compounds and a reference agonist (e.g., carbachol).

  • Lithium chloride (LiCl).

  • Perchloric acid.

  • Potassium hydroxide (KOH).

  • Dowex AG1-X8 anion-exchange resin.

  • Scintillation cocktail.

  • Scintillation counter.

Step-by-Step Procedure:

  • Cell Culture and Plating: a. Culture the CHO-M1 cells in the appropriate medium at 37°C in a humidified atmosphere with 5% CO₂. b. Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Labeling with [³H]-myo-inositol: a. Replace the culture medium with inositol-free medium containing [³H]-myo-inositol. b. Incubate the cells for 24-48 hours to allow for the incorporation of the radiolabel into cellular phosphoinositides.

  • Compound Treatment: a. Wash the cells with a buffer (e.g., Hanks' Balanced Salt Solution) containing LiCl. The LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates. b. Add varying concentrations of the test compounds or the reference agonist to the wells. Include a vehicle control. c. Incubate for a defined period (e.g., 60 minutes) at 37°C.

  • Assay Termination and Lysis: a. Terminate the incubation by aspirating the medium and adding cold perchloric acid to lyse the cells and precipitate proteins. b. Neutralize the lysates with KOH.

  • Isolation of Inositol Phosphates: a. Apply the neutralized lysates to columns containing Dowex AG1-X8 anion-exchange resin. b. Wash the columns to remove free [³H]-myo-inositol. c. Elute the total [³H]-inositol phosphates with a suitable eluent (e.g., formic acid).

  • Quantification: a. Add the eluate to a scintillation cocktail. b. Measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Plot the radioactivity (counts per minute) against the logarithm of the compound concentration. b. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response) for each compound.

Data Summary and Structure-Activity Relationships

The data obtained from such studies can be summarized to elucidate the structure-activity relationships.

CompoundM1 Receptor Affinity (Ki, nM)M1 Agonist Activity (EC₅₀, nM)
1a -CH₃-H150>1000
1b -CH₃-CH₃2580
1c -CH₂CH₃-CH₃1855
1d -CH₂Ph-CH₃32120

Data are hypothetical and for illustrative purposes.

From this hypothetical data, one can infer that:

  • Methylation at the 8-position (R²) is crucial for both affinity and agonist activity (compare 1a and 1b ).

  • Increasing the alkyl chain length at the 2-position (R¹) from methyl to ethyl enhances both affinity and potency (compare 1b and 1c ).

  • A bulky benzyl group at the 2-position is less favorable than a smaller alkyl group (compare 1c and 1d ).

Expanding the Horizon: Other Therapeutic Applications

While the application in Alzheimer's disease is prominent, the versatility of the broader oxa-azaspiro[4.5]decane scaffold is demonstrated by its use in other therapeutic areas. For instance, 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been investigated as antihypertensive agents, acting as α-adrenergic blockers. In this context, modifications at the 8-position with moieties like 2-(3-indolyl)ethyl have yielded compounds with significant blood pressure-lowering effects. Furthermore, related triazaspiro[4.5]decan-2-one derivatives have been designed as inhibitors of the mitochondrial permeability transition pore, a target for treating ischemia/reperfusion injury.

Conclusion and Future Perspectives

The 1-Oxa-8-azaspiro[4.5]decan-2-one scaffold and its analogs represent a valuable platform for the design of novel therapeutics. The inherent three-dimensionality and multiple points for diversification make it an attractive starting point for lead discovery and optimization campaigns. The successful application in developing M1 muscarinic agonists highlights its potential in addressing complex central nervous system disorders. Future work in this area could involve the use of computational modeling to further explore the conformational preferences of this scaffold and to guide the design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties. The continued exploration of this and other spirocyclic systems will undoubtedly enrich the arsenal of medicinal chemists in their pursuit of innovative medicines.

References

  • Tsukamoto, S., Fujii, M., Yasunaga, T., Matsuda, K., Wanibuchi, F., Hidaka, K., Furuya, T., & Tamura, T. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. *

cell-based assays for evaluating cytotoxicity of spiro compounds

Author: BenchChem Technical Support Team. Date: January 2026

Cell-Based Assays for Evaluating the Cytotoxicity of Spiro Compounds

Abstract

Spiro compounds, characterized by their unique three-dimensional architecture where two rings share a single atom, represent a promising class of molecules in drug discovery.[1][2] Their rigid and complex structures confer diverse pharmacological properties, including significant anticancer and cytotoxic potential.[3][4] A thorough evaluation of cytotoxicity is therefore a cornerstone of their preclinical development, essential for determining therapeutic efficacy, selectivity, and mechanism of action. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust, multi-parametric strategy for assessing the cytotoxic effects of novel spiro compounds. We move beyond simple protocols to explain the causal-driven logic behind assay selection, enabling a tiered approach from initial screening to deep mechanistic investigation.

Part 1: Foundational Concepts & Strategic Workflow

The Imperative for a Multi-Assay Approach

A single cytotoxicity assay provides only one perspective on a complex biological process. A compound might, for instance, inhibit mitochondrial respiration without immediately compromising membrane integrity. Relying solely on a metabolic assay like MTT would identify a "hit," but would fail to reveal the mode of cell death. A scientifically rigorous evaluation of a spiro compound's cytotoxicity demands a multi-assay, tiered strategy. This approach allows for:

  • Initial Screening: To determine the dose-dependent cytotoxic potential (e.g., IC50) across relevant cell lines.

  • Mechanism Discrimination: To distinguish between different modes of cell death, primarily apoptosis and necrosis.

  • Pathway Elucidation: To investigate the upstream molecular events, such as the induction of oxidative stress, that trigger cell death.

This layered methodology ensures that the resulting data is not only accurate but also deeply informative, guiding subsequent stages of drug development.

Core Experimental Workflow

A logical progression from broad screening to detailed mechanistic analysis is critical. The workflow should be designed to build upon previous results, with each stage answering a more specific question about the spiro compound's biological activity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Advanced Profiling A Dose-Response Profiling (e.g., MTT Assay) B Membrane Integrity Check (e.g., LDH Assay) A->B Confirm Cytotoxicity C Apoptosis Induction (Caspase-3/7 Assay) B->C If cytotoxic, investigate 'how' D Oxidative Stress (ROS Assay) C->D Elucidate upstream triggers E Multiparametric Analysis (High-Content Screening) D->E Generate comprehensive cytotoxic fingerprint

Caption: Tiered workflow for cytotoxicity assessment.

Part 2: Primary Cytotoxicity Screening Assays

The initial goal is to ascertain whether a spiro compound exhibits cytotoxic activity and to quantify its potency. We recommend a dual-assay approach targeting two distinct cellular health indicators: metabolic activity and membrane integrity.

Assay 1: MTT Assay for Metabolic Viability
  • Expertise & Experience: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, high-throughput colorimetric method. Its principle rests on the reduction of the yellow MTT salt to a purple formazan product by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living cells.[5][6] The amount of formazan produced is directly proportional to the number of metabolically active cells.[6] This assay is an excellent first-pass screen to establish a dose-response curve and calculate the IC50 (half-maximal inhibitory concentration). It is crucial to remember this assay measures metabolic activity, not direct cell count. A compound that inhibits mitochondrial respiration without killing the cell will score as a "hit." This is why a complementary assay is essential.

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium) and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the spiro compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[5][7]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple precipitate is visible.

  • Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[5] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculation: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance of the medium-only wells.

Spiro Compound Conc. (µM)% Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
185.7 ± 6.2
551.3 ± 3.8
1022.4 ± 2.9
505.1 ± 1.5
Calculated IC50 ~5.2 µM
Assay 2: Lactate Dehydrogenase (LDH) Release Assay
  • Expertise & Experience: The LDH assay is the ideal orthogonal method to complement the MTT assay. It quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[8][9] This event is a hallmark of necrosis but also occurs during late-stage apoptosis.[10][11] A potent compound might show a low IC50 in the MTT assay but a delayed or lower LDH release, suggesting a non-necrotic mechanism of action initially. Conversely, a rapid and high LDH release points towards acute membrane damage.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol in a 96-well plate. It is often possible to run this assay in parallel with the MTT assay on a duplicate plate.

  • Controls: Prepare three key controls: (1) Vehicle Control (spontaneous LDH release), (2) Medium Background, and (3) Maximum LDH Release (cells treated with a lysis buffer provided with the kit to achieve 100% cell death).[9]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new flat-bottom 96-well plate without disturbing the cell monolayer.

  • Enzyme Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a substrate mix and a diaphorase/dye solution).[12] Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: After subtracting the background, calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Part 3: Mechanistic Cytotoxicity Assays

Once a spiro compound is confirmed as cytotoxic, the focus shifts to understanding the underlying mechanism. Apoptosis and oxidative stress are two of the most common pathways implicated in drug-induced cell death.[13][14]

Assay 3: Caspase-3/7 Activity Assay for Apoptosis
  • Expertise & Experience: Apoptosis, or programmed cell death, is a tightly regulated process and often the desired outcome for anticancer therapies.[13] A key event in the execution phase of apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7.[15] Assays that measure the activity of these specific enzymes provide a direct and unambiguous confirmation of apoptosis.[16] Luminescent assays, such as the Caspase-Glo® 3/7 assay, are highly sensitive and have a simple "add-mix-measure" format, making them ideal for high-throughput analysis.[17] They utilize a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7 to release a substrate for luciferase, generating a light signal proportional to enzyme activity.[16]

G compound Spiro Compound mito Mitochondrial Stress (Intrinsic Pathway) compound->mito death_receptor Death Receptor Activation (Extrinsic Pathway) compound->death_receptor casp9 Caspase-9 mito->casp9 casp8 Caspase-8 death_receptor->casp8 casp37 Caspase-3/7 (Executioner Caspases) casp8->casp37 casp9->casp37 apoptosis Apoptosis (Blebbing, DNA Fragmentation) casp37->apoptosis

Caption: Key executioner role of Caspase-3/7 in apoptosis.

  • Cell Seeding and Treatment: Seed cells in a white-walled, opaque 96-well plate suitable for luminescence. Treat with the spiro compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a relevant time period (e.g., 6, 12, or 24 hours). Include a positive control (e.g., staurosporine) and a vehicle control.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol, allowing it to equilibrate to room temperature.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL of medium).[17]

  • Incubation: Mix the contents on a plate shaker at a low speed for 1-2 minutes. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Express the data as fold-change in caspase activity relative to the vehicle-treated control after subtracting background luminescence.

Assay 4: Reactive Oxygen Species (ROS) Detection
  • Expertise & Experience: An imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses leads to oxidative stress, a state that can damage lipids, proteins, and DNA, ultimately triggering apoptosis.[18] Many chemotherapeutic agents exert their effects by inducing ROS production.[19] Certain spiro-flavonoids have been shown to induce apoptosis by altering the intracellular redox balance.[20] Detecting an increase in ROS can therefore provide insight into the primary insult caused by the spiro compound. The most common method uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, and subsequent oxidation by ROS converts the non-fluorescent DCFH to the highly fluorescent DCF, which can be measured.[18][21]

  • Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and incubate for 24 hours.

  • Probe Loading: Remove the culture medium and wash the cells gently with pre-warmed phosphate-buffered saline (PBS). Add 100 µL of DCFH-DA solution (e.g., 10 µM in serum-free medium) to each well.[19]

  • Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.[18]

  • Compound Treatment: Remove the DCFH-DA solution and wash the cells again with PBS. Add 100 µL of medium containing the spiro compound at various concentrations. Include a positive control (e.g., H2O2 or tert-butyl hydroperoxide) and a vehicle control.[18][21]

  • Fluorescence Reading: Immediately measure the fluorescence intensity at various time points (e.g., 30, 60, 120 minutes) using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[18]

  • Analysis: Subtract the background fluorescence and express the data as the fold-change in ROS levels compared to the vehicle-treated control.

Part 4: Advanced Cytotoxicity Profiling with High-Content Screening (HCS)

  • Expertise & Experience: High-Content Screening (HCS) represents a paradigm shift from single-endpoint assays to multiparametric analysis.[22] It integrates automated fluorescence microscopy with sophisticated image analysis software to simultaneously quantify several cytotoxicity indicators on a single-cell basis within a population.[23][24] This technology allows you to create a detailed "cytotoxic fingerprint" of your spiro compound.[25] For example, in a single experiment, you can measure:

    • Cell Number & Proliferation: Using a nuclear stain like Hoechst.

    • Membrane Permeability (Necrosis): Using a cell-impermeant dye like Propidium Iodide or YO-PRO-1.

    • Apoptosis: By measuring nuclear condensation/fragmentation or mitochondrial membrane potential (e.g., using TMRM).

    • Morphological Changes: Quantifying changes in cell shape, size, or texture.

This rich dataset is invaluable for distinguishing complex mechanisms of action and for identifying potential off-target effects early in the discovery process.[26]

G A Seed & Treat Cells in Imaging Plates B Add Cocktail of Fluorescent Dyes (e.g., Nuclear, Viability, Mito) A->B C Automated Microscopy Imaging B->C D Image Segmentation & Feature Extraction C->D E Multiparametric Data Analysis D->E

Caption: General workflow for a High-Content Screening assay.

ParameterVehicle ControlSpiro Compound (10 µM)Positive Control (Staurosporine)
Cell Count100%45%38%
Nuclear Area (µm²)11075 (Condensed)72 (Condensed)
Membrane Permeability (% Positive)2%8%15%
Mitochondrial Potential (RFU)85002100 (Depolarized)1800 (Depolarized)
Inferred Mechanism Healthy Apoptosis via Mitochondria Apoptosis

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from [Link]

  • 4adi. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]

  • Bio-protocol. (n.d.). Flow Cytometric Detection of Reactive Oxygen Species. Retrieved from [Link]

  • ACS Nano. (2008). High-Content Screening as a Universal Tool for Fingerprinting of Cytotoxicity of Nanoparticles. ACS Publications. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NIH. Retrieved from [Link]

  • ACS Publications. (2014). Validation of a Multiparametric, High-Content-Screening Assay for Predictive/Investigative Cytotoxicity. Chemical Research in Toxicology. Retrieved from [Link]

  • ANT Bio. (2025). Cellular reactive oxygen species (ROS) assay strategy. Retrieved from [Link]

  • Ichor Life Sciences. (n.d.). High Content Screening (HCS). Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]

  • PubMed. (2014). High-content, high-throughput screening for the identification of cytotoxic compounds based on cell morphology and cell proliferation markers. Retrieved from [Link]

  • European Pharmaceutical Review. (2011). High Content Screening for in vitro toxicity testing. Retrieved from [Link]

  • Bio-protocol. (n.d.). Caspase 3/7 Assay for Apoptosis Detection. Retrieved from [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NIH. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • SciSpace. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

  • Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • MDPI. (2022). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Retrieved from [Link]

  • ResearchGate. (2024). Cytotoxicity of compound PP7 on A549 cell line. Retrieved from [Link]

  • AnyGenes. (n.d.). Stress & Toxicity Signaling Pathway. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Regulation of Signaling Pathways Involved in the Anti-proliferative and Apoptosis-inducing Effects of M22 against Non-small Cell Lung Adenocarcinoma A549 Cells. NIH. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. PMC. Retrieved from [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • MDPI. (2022). Cancer-Related Intracellular Signalling Pathways Activated by DOXorubicin/Cyclodextrin-Graphene-Based Nanomaterials. Retrieved from [Link]

  • ResearchGate. (2022). Spiro Compounds: A Brief History. Retrieved from [Link]

  • NAMSA. (n.d.). Cytotoxicity Study - ISO Direct Contact Method. Retrieved from [Link]

  • Wikipedia. (n.d.). Spiro compound. Retrieved from [Link]

  • ResearchGate. (2023). Structure of the spiro heterocycle [2.7.0] compound B1. Retrieved from [Link]

  • ACS Omega. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds. NIH. Retrieved from [Link]

  • PubMed. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vivo Evaluation of 1-Oxa-8-azaspiro[4.5]decan-2-one HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Cognitive Deficits with Novel Spirocyclic Compounds

Cognitive impairment is a debilitating feature of numerous neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia, representing a significant unmet medical need.[1] The cholinergic system, particularly the M1 muscarinic acetylcholine receptor (mAChR), is a key regulator of cognitive processes such as learning and memory.[2][3] Agonism at the M1 receptor is a promising therapeutic strategy for enhancing cognitive function.[4] The novel compound, 1-Oxa-8-azaspiro[4.5]decan-2-one HCl, belongs to a class of spirocyclic molecules that have shown affinity for muscarinic receptors. Specifically, related analogs like 2,8-Dimethyl-1-oxa-8-azaspiro[5][6]decan-3-one have demonstrated M1 muscarinic agonist activity, suggesting a potential role in ameliorating cognitive deficits.[7]

These application notes provide a comprehensive guide for researchers to investigate the in vivo effects of 1-Oxa-8-azaspiro[4.5]decan-2-one HCl in rodent models relevant to cognitive dysfunction. The protocols detailed herein are designed to assess the compound's efficacy in reversing cognitive deficits, its pharmacokinetic profile, and its potential electrophysiological impact.

Rationale for Animal Model Selection

The choice of an appropriate animal model is critical for translating preclinical findings to clinical applications. Given the likely M1 muscarinic agonist properties of 1-Oxa-8-azaspiro[4.5]decan-2-one HCl, models that exhibit cognitive deficits sensitive to cholinergic modulation are highly relevant.

Pharmacologically-Induced Models of Cognitive Impairment

One of the most established methods to induce transient and reversible cognitive deficits in rodents is through the use of pharmacological antagonists.

  • Scopolamine-Induced Amnesia: Scopolamine, a non-selective muscarinic antagonist, is widely used to induce deficits in learning and memory. This model is particularly relevant for screening potential cognitive enhancers that act on the cholinergic system.

  • NMDA Receptor Antagonist-Induced Deficits: Non-competitive NMDA receptor antagonists such as phencyclidine (PCP), ketamine, and MK-801 can model cognitive and negative symptoms associated with schizophrenia.[8] These models are valuable for assessing the potential of 1-Oxa-8-azaspiro[4.5]decan-2-one HCl to address cognitive impairment in schizophrenia.[1]

Genetic Models

For studying chronic effects and potential disease-modifying properties, genetic models of neurodegenerative diseases are invaluable.

  • 5XFAD Mouse Model of Alzheimer's Disease: This transgenic model co-expresses five familial Alzheimer's disease mutations, leading to accelerated amyloid-beta plaque deposition and associated cognitive decline.[9] It is a suitable model for evaluating the long-term cognitive-enhancing effects of the compound.

Experimental Design and Workflow

A well-structured experimental workflow is essential for obtaining robust and reproducible data. The following diagram illustrates a typical experimental progression for evaluating a novel cognitive enhancer.

experimental_workflow cluster_preclinical Preclinical Evaluation Workflow drug_prep Compound Preparation & Formulation model_selection Animal Model Selection (e.g., Scopolamine-induced, 5XFAD) drug_prep->model_selection behavioral_testing Behavioral Assessments (NOR, MWM) model_selection->behavioral_testing pk_pd_studies Pharmacokinetic/ Pharmacodynamic Studies behavioral_testing->pk_pd_studies eeg_analysis Electrophysiological Analysis (EEG) pk_pd_studies->eeg_analysis data_analysis Data Analysis & Interpretation eeg_analysis->data_analysis signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 1-Oxa-8-azaspiro[4.5]decan-2-one HCl M1_Receptor M1 Muscarinic Receptor Compound->M1_Receptor Binds & Activates Gq_11 Gq/11 Protein M1_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC downstream Downstream Signaling (e.g., MAPK/ERK) PKC->downstream Ca_release->downstream CREB CREB Activation downstream->CREB gene_expression Gene Expression (Synaptic Plasticity, Memory) CREB->gene_expression

Sources

radiolabeling of 1-Oxa-8-azaspiro[4.5]decane derivatives for PET imaging

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Radiolabeling of 1-Oxa-8-azaspiro[4.5]decane Derivatives with Fluorine-18 for Positron Emission Tomography (PET) Imaging

Introduction: The Significance of Spirocyclic Scaffolds in PET Imaging

The 1-oxa-8-azaspiro[4.5]decane moiety is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that is often exploited to achieve high affinity and selectivity for various biological targets, including receptors and enzymes. In the field of molecular imaging, these derivatives have emerged as promising candidates for the development of targeted Positron Emission Tomography (PET) radiotracers.[1][2]

PET is a highly sensitive, non-invasive imaging technique that visualizes and quantifies physiological processes at the molecular level.[3][4] By labeling a biologically active molecule, such as a 1-oxa-8-azaspiro[4.5]decane derivative, with a positron-emitting radionuclide, we can track its distribution, pharmacokinetics, and target engagement in vivo. This provides invaluable information for drug development, disease diagnosis, and understanding complex biological systems.

This application note provides a detailed protocol for the radiolabeling of 1-oxa-8-azaspiro[4.5]decane derivatives with Fluorine-18 ([¹⁸F]), the most widely used radionuclide in PET.[5][6] We will focus on a robust and widely applicable nucleophilic substitution method, explaining the causality behind each step to ensure both scientific understanding and successful implementation. A prime example of this scaffold's utility is in developing ligands for the sigma-1 (σ₁) receptor, a target implicated in various neurological disorders and cancers.[7][8][9]

Rationale for the Radiolabeling Strategy

The success of a PET tracer hinges on an efficient and reliable radiolabeling strategy. The choices of radionuclide, chemical reaction, and precursor design are critical.

Choice of Radionuclide: Fluorine-18

Fluorine-18 is the radionuclide of choice for most PET tracer development for several compelling reasons:

  • Optimal Half-Life: Its 109.8-minute half-life is long enough to permit multi-step radiosynthesis, purification, quality control, and transport to imaging sites, yet short enough to minimize the radiation dose to the subject.[5]

  • Low Positron Energy: [¹⁸F] emits positrons with low energy (Emax = 635 keV), resulting in a short travel distance in tissue before annihilation. This translates to higher resolution and sharper PET images.[6]

  • Established Production: It is efficiently produced in high yields and high specific activity using medical cyclotrons via the ¹⁸O(p,n)¹⁸F nuclear reaction on [¹⁸O]H₂O.[5]

  • Versatile Chemistry: The carbon-fluorine bond is strong, leading to high in vivo stability of the resulting tracer and minimizing defluorination.

Labeling Chemistry: Nucleophilic Aliphatic Substitution

For many 1-oxa-8-azaspiro[4.5]decane derivatives, the most reliable method for introducing [¹⁸F] is through a nucleophilic aliphatic substitution (Sₙ2) reaction.[10] This classical approach involves the displacement of a good leaving group (e.g., tosylate, mesylate, or triflate) on an alkyl chain by the [¹⁸F]fluoride ion.

Causality: This strategy is favored for its robustness and high yields. The reaction is typically performed in a single pot after the initial preparation of the reactive [¹⁸F]fluoride, making it amenable to automation.[7][9] By attaching a short fluoroalkyl chain (e.g., fluoroethyl or fluoropropyl) to the nitrogen of the azaspirocycle, the core pharmacophore of the ligand is often preserved, maintaining its high affinity for the biological target.

Precursor Design

The starting material, or precursor, must be meticulously designed. For the chosen Sₙ2 reaction, the precursor is the non-radioactive molecule functionalized with a leaving group. For instance, to synthesize an N-(2-[¹⁸F]fluoroethyl) derivative, the corresponding N-(2-tosyloxyethyl) precursor is required. The synthesis of this precursor is a critical first step that must be optimized before radiolabeling is attempted.

Experimental Workflow and Protocols

The overall workflow for producing a [¹⁸F]-labeled 1-oxa-8-azaspiro[4.5]decane derivative is a multi-stage process requiring specialized equipment.

G cluster_prep Phase 1: [¹⁸F]Fluoride Preparation cluster_synthesis Phase 2: Radiosynthesis & Purification cluster_qc Phase 3: Quality Control Cyclotron Cyclotron Production ([¹⁸O]H₂O Target) Trapping Anion Exchange Cartridge Trapping Cyclotron->Trapping [¹⁸F]F⁻ in H₂O Elution Elution with K₂CO₃ / K₂₂₂ Trapping->Elution Drying Azeotropic Drying (MeCN) Elution->Drying [K/K₂₂₂]⁺[¹⁸F]F⁻ Precursor Add Tosylate Precursor in Anhydrous Solvent Drying->Precursor Reactive [¹⁸F]F⁻ Reaction Nucleophilic Substitution (Heating: 90-120°C) Precursor->Reaction Purification Semi-Preparative HPLC Reaction->Purification Crude Product Formulation Solvent Removal & Formulation in Saline/EtOH Purification->Formulation Purified Tracer QC_Tests Analytical HPLC (Radiochemical & Chemical Purity) pH, Sterility, Endotoxin Formulation->QC_Tests Final Product Release Release for Preclinical/Clinical Use QC_Tests->Release Pass/Fail

Caption: Overall workflow for the production of [¹⁸F]-labeled PET tracers.
Protocol 1: Automated Radiosynthesis of an [¹⁸F]-labeled 1-Oxa-8-azaspiro[4.5]decane Derivative

This protocol is adapted from established procedures for labeling similar structures and is designed for an automated synthesis module (e.g., GE TRACERlab, Eckert & Ziegler).[7][9]

Materials:

  • Cyclotron-produced [¹⁸F]Fluoride in [¹⁸O]H₂O.

  • Pre-conditioned anion exchange cartridge (e.g., QMA light).

  • Eluent solution: Kryptofix 2.2.2 (K₂₂₂) (5-10 mg) and K₂CO₃ (1-2 mg) in 80:20 acetonitrile/water (1 mL).

  • Anhydrous acetonitrile (MeCN) for azeotropic drying.

  • Tosylate precursor (2-5 mg) dissolved in anhydrous dimethyl sulfoxide (DMSO) or MeCN (1 mL).

  • Semi-preparative HPLC system with a C18 column.

  • Mobile phase: e.g., 40-60% Acetonitrile in water (v/v), may contain 0.1% trifluoroacetic acid (TFA).

  • Sterile water for injection (WFI).

  • Ethanol (USP grade).

  • Sterile 0.22 µm filter.

Methodology:

  • [¹⁸F]Fluoride Trapping and Drying: a. The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through the anion exchange cartridge to trap the [¹⁸F]F⁻. b. The trapped [¹⁸F]F⁻ is eluted into the reaction vessel using the K₂₂₂/K₂CO₃ eluent solution. Causality: K₂₂₂ is a cryptand that chelates the potassium (K⁺) ion, creating a "naked," highly reactive [¹⁸F]fluoride anion essential for the nucleophilic attack. c. The mixture is dried via azeotropic distillation by adding anhydrous MeCN and heating under a stream of nitrogen or vacuum (typically 2-3 cycles) to remove all water. Causality: Water is a poor solvent for Sₙ2 reactions and can deactivate the fluoride ion through hydration. Rigorous drying is paramount.

  • Radiosynthetic Reaction: a. The solution of the tosylate precursor in anhydrous solvent is added to the dried [K/K₂₂₂]⁺[¹⁸F]F⁻ residue in the reaction vessel. b. The vessel is sealed and heated to 90-120°C for 10-15 minutes. The optimal temperature and time must be determined empirically for each specific precursor. c. After heating, the reaction vessel is cooled.

G Heat (90-120°C) Anhydrous Solvent (DMSO/MeCN) cluster_reactants cluster_products Precursor R-OTs (Tosylated Precursor) Reaction + Fluoride [K/K₂₂₂]⁺[¹⁸F]F⁻ (Reactive Fluoride) Product R-[¹⁸F] (Radiolabeled Product) Byproduct [K/K₂₂₂]⁺OTs⁻

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Oxa-8-azaspiro[4.5]decan-2-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of this synthesis and improve your product yield. Our approach is grounded in established chemical principles and field-proven insights to ensure you have a self-validating system for your experiments.

I. Overview of the Synthesis: A Mechanistic Perspective

The synthesis of 1-Oxa-8-azaspiro[4.5]decan-2-one, a valuable scaffold in medicinal chemistry, typically involves a multi-step sequence. A common and effective strategy is the utilization of the Reformatsky reaction, followed by an intramolecular cyclization (lactonization). This approach offers a convergent route to the desired spirocyclic lactone.

The key steps in this synthetic pathway are:

  • Protection of the Piperidine Nitrogen: The secondary amine of the piperidone starting material is often protected to prevent side reactions.

  • The Reformatsky Reaction: An α-halo ester is reacted with zinc to form an organozinc reagent, which then adds to the ketone of the protected piperidone.

  • Deprotection of the Piperidine Nitrogen: The protecting group is removed to allow for the subsequent cyclization.

  • Intramolecular Cyclization (Lactonization): The newly formed hydroxy ester undergoes an intramolecular reaction to form the spiro-lactone ring.

Understanding the mechanism of each step is crucial for troubleshooting and optimizing the reaction. For instance, the formation of the Reformatsky reagent is sensitive to the quality of the zinc and the absence of moisture. The subsequent lactonization can be influenced by steric and electronic factors, as well as the choice of catalyst (acid or base).

II. Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 1-Oxa-8-azaspiro[4.5]decan-2-one, adapted from related syntheses of similar spirocyclic systems.

Step 1: N-Protection of 4-Piperidone

  • To a solution of 4-piperidone hydrochloride monohydrate (1 eq) in dichloromethane (DCM), add triethylamine (2.2 eq) at 0 °C.

  • Slowly add a solution of benzyl chloroformate (Cbz-Cl, 1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water, 1 M HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-4-piperidone.

Step 2: Reformatsky Reaction

  • Activate zinc dust (2.5 eq) by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.

  • In a flame-dried flask under a nitrogen atmosphere, add the activated zinc and a crystal of iodine.

  • Add a solution of N-Cbz-4-piperidone (1 eq) and ethyl bromoacetate (2 eq) in anhydrous tetrahydrofuran (THF).

  • Gently heat the mixture to initiate the reaction, then maintain a gentle reflux for 2 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude β-hydroxy ester.

Step 3: N-Deprotection

  • Dissolve the crude β-hydroxy ester from the previous step in ethanol.

  • Add palladium on carbon (10 mol%) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through Celite and concentrate the filtrate to obtain the deprotected amino-hydroxy-ester.

Step 4: Intramolecular Lactonization

  • Dissolve the crude amino-hydroxy-ester in a suitable solvent such as toluene or xylene.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, 0.1 eq).

  • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain 1-Oxa-8-azaspiro[4.5]decan-2-one.

III. Troubleshooting Guide and FAQs

This section addresses common issues encountered during the synthesis of 1-Oxa-8-azaspiro[4.5]decan-2-one and provides practical solutions.

Frequently Asked Questions (FAQs)

Q1: My Reformatsky reaction is not initiating. What could be the problem?

A1: The most common reason for a sluggish or failed Reformatsky reaction is inactive zinc. Ensure your zinc dust is freshly activated. The presence of even trace amounts of water can also quench the organozinc reagent. Flame-drying your glassware and using anhydrous solvents is critical. A small crystal of iodine can help initiate the reaction by etching the zinc surface.[1][2]

Q2: I am observing a low yield in the lactonization step. How can I improve it?

A2: Low yields in lactonization can be due to several factors. Incomplete conversion is common; ensure the reaction is run to completion by monitoring with TLC. The choice of acid catalyst and solvent is also important. While p-TsOH in toluene is a good starting point, other acids like camphorsulfonic acid (CSA) or Lewis acids could be more effective. High dilution conditions can favor intramolecular cyclization over intermolecular polymerization, which is a common side reaction.[3]

Q3: I am getting a significant amount of a dimeric or polymeric byproduct. What is causing this?

A3: The formation of intermolecular products is a classic competing reaction to intramolecular cyclization, especially at high concentrations. Running the lactonization step under high dilution conditions (e.g., slow addition of the substrate to a refluxing solution of the catalyst) can significantly minimize the formation of these byproducts.

Q4: The purification of the final product is challenging due to its high polarity. What purification strategy do you recommend?

A4: 1-Oxa-8-azaspiro[4.5]decan-2-one is a polar molecule. Standard silica gel chromatography can be effective, but you may need to use a more polar eluent system, such as a gradient of methanol in dichloromethane. If streaking is an issue on silica, consider using alumina (basic or neutral) for your column chromatography. For very polar compounds, reversed-phase chromatography with a water/acetonitrile or water/methanol gradient can also be a good option.[4][5][6][7][8] HILIC (Hydrophilic Interaction Liquid Chromatography) is another powerful technique for purifying highly polar compounds.[4][6]

Troubleshooting Common Problems
Problem Possible Cause(s) Suggested Solution(s)
Low Yield in Reformatsky Reaction Inactive zinc, presence of moisture, impure starting materials.Use freshly activated zinc. Ensure all glassware is flame-dried and solvents are anhydrous. Purify starting materials if necessary.
Formation of Dehalogenated Ester in Reformatsky Reaction The organozinc reagent is acting as a reducing agent.This can sometimes be minimized by using a less reactive form of zinc or by adding the carbonyl compound to the pre-formed organozinc reagent at a lower temperature.
Incomplete Deprotection Ineffective catalyst, insufficient reaction time or hydrogen pressure.Ensure the palladium on carbon catalyst is active. Increase the reaction time or hydrogen pressure. Monitor the reaction closely by TLC.
Low Yield in Lactonization Incomplete reaction, unfavorable equilibrium, side reactions (e.g., polymerization).Drive the reaction to completion by removing water (Dean-Stark trap). Use high dilution conditions. Screen different acid catalysts and solvents.
Formation of an Amide Instead of Lactone If the deprotection step is not complete, the protected amine can influence the reaction pathway.Ensure complete deprotection before attempting lactonization.
Epimerization at the Spiro Center Under harsh acidic or basic conditions, the stereocenter at the spiro position can potentially epimerize.Use milder reaction conditions for lactonization (e.g., weaker acid, lower temperature).

IV. Visualizing the Process

Reaction Mechanism

The following diagram illustrates the key steps in the synthesis of 1-Oxa-8-azaspiro[4.5]decan-2-one via the Reformatsky reaction and subsequent lactonization.

G cluster_0 Step 1 & 2: Reformatsky Reaction cluster_1 Step 3: Deprotection cluster_2 Step 4: Lactonization A N-Cbz-4-Piperidone C Reformatsky Adduct (β-Hydroxy Ester) A->C 1. Zn, I2 (cat.) 2. Quench B Ethyl Bromoacetate + Zn B->C D Amino-Hydroxy-Ester C->D H2, Pd/C E 1-Oxa-8-azaspiro[4.5]decan-2-one D->E p-TsOH, Toluene Reflux

Caption: Key steps in the synthesis of 1-Oxa-8-azaspiro[4.5]decan-2-one.

Troubleshooting Workflow

This flowchart provides a systematic approach to troubleshooting low yields in your synthesis.

G Start Low Yield of 1-Oxa-8-azaspiro[4.5]decan-2-one Check_SM Analyze Crude Reaction Mixture (TLC, NMR, LC-MS) Start->Check_SM SM_Present Significant Starting Material Remaining? Check_SM->SM_Present Side_Products Major Side Products Observed? SM_Present->Side_Products No Optimize_Lactonization Optimize Lactonization: - Increase reaction time/temp - Change catalyst/solvent - Use high dilution SM_Present->Optimize_Lactonization Yes Optimize_Reformatsky Optimize Reformatsky/Deprotection: - Check Zn activation - Ensure anhydrous conditions - Verify deprotection completion Side_Products->Optimize_Reformatsky No Polymer Polymeric/Oligomeric Byproducts? Side_Products->Polymer Yes Purification_Issue Investigate Purification: - Alternative chromatography (Alumina, RP-HPLC) - Recrystallization Side_Products->Purification_Issue If side products are isomers End Improved Yield Optimize_Lactonization->End Optimize_Reformatsky->End Use_High_Dilution Implement High Dilution Conditions for Lactonization Polymer->Use_High_Dilution Use_High_Dilution->End Purification_Issue->End

Sources

Technical Support Center: Navigating the Synthesis of Spiroheterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in the intricate field of spiroheterocycle synthesis. This guide is designed to be a dynamic resource, moving beyond simple protocols to provide in-depth, field-proven insights into overcoming the common and complex challenges encountered in the laboratory. Our goal is to equip you with the knowledge to not only troubleshoot your current experiments but also to anticipate and proactively address potential hurdles in future synthetic endeavors.

Troubleshooting Guide: Common Issues in Spiroheterocycle Synthesis

This section addresses broad, frequently encountered challenges in spirocyclization reactions. We will delve into the root causes of these issues and provide systematic approaches to their resolution.

Issue 1: Low or No Product Yield

A common frustration in any synthesis is the failure to obtain the desired product in a satisfactory yield. In spiroheterocycle synthesis, this can often be traced back to a few key factors.

Question: My spirocyclization reaction is resulting in a low yield or a complex mixture of unidentifiable products. What are the likely causes and how can I systematically troubleshoot this?

Answer: Low yields in spirocyclization reactions are often multifactorial. A systematic approach to troubleshooting is the most effective way to identify and resolve the underlying issue.

Possible Causes & Solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[1]

    • Troubleshooting: Conduct small-scale trial reactions to screen a range of temperatures (e.g., -78°C, 0°C, room temperature, reflux). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to check for product degradation.

  • Reagent and Solvent Purity: Impurities in starting materials or solvents can poison catalysts or lead to unwanted side reactions.[1]

    • Troubleshooting: Ensure the purity of your starting materials through techniques like recrystallization or column chromatography. Use freshly distilled or anhydrous solvents, especially for moisture-sensitive reactions.

  • Atmospheric Contamination: Many organometallic catalysts and intermediates in spirocyclization reactions are sensitive to oxygen and moisture.

    • Troubleshooting: Employ rigorous inert atmosphere techniques, such as using a nitrogen or argon blanket, and ensure all glassware is thoroughly dried.

  • Inefficient Mixing: In heterogeneous reactions, poor stirring can lead to localized concentration gradients and reduced reaction rates.

    • Troubleshooting: Ensure the stirring rate is adequate for the reaction scale and viscosity. For very viscous mixtures, mechanical stirring may be necessary.

  • Product Instability: The desired spiroheterocycle may be unstable under the reaction or workup conditions.

    • Troubleshooting: If product degradation is suspected from reaction monitoring, consider milder workup procedures (e.g., avoiding strong acids or bases) or shortening the reaction time.

Frequently Asked Questions (FAQs)

This section provides answers to specific questions that frequently arise during the synthesis of spiroheterocycles.

Stereoselectivity Control

The creation of the spirocenter, a quaternary carbon, presents a significant stereochemical challenge. Controlling both diastereoselectivity and enantioselectivity is paramount for accessing biologically active molecules.

Q1: I am observing poor diastereoselectivity in my spirocyclization reaction. How can I improve the formation of the desired diastereomer?

A1: Achieving high diastereoselectivity is a cornerstone of successful spiroheterocycle synthesis. The spatial arrangement of substituents around the newly formed spirocenter is influenced by several factors.[2]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state of the cyclization, thereby affecting the diastereomeric ratio.[3] Protic solvents, for instance, can favor specific pathways through hydrogen bonding.

  • Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lower activation energy. It is advisable to screen a range of temperatures to find the optimal balance between reaction rate and selectivity.[2]

  • Catalyst and Ligand Choice: In catalyzed reactions, the steric and electronic properties of the catalyst and its ligands play a crucial role in dictating the facial selectivity of the cyclization. Screening a library of catalysts and ligands is often a necessary step in methods development.[4]

  • Substrate Control: The conformation of the acyclic precursor can heavily influence the outcome of the cyclization. The use of bulky protecting groups can shield one face of the molecule, directing the cyclizing group to the opposite face and thereby controlling diastereoselectivity.[1][2]

Experimental Protocol: Temperature Screening for Improved Diastereoselectivity

  • Set up a series of identical reactions in parallel.

  • Run each reaction at a different temperature (e.g., -78°C, -40°C, 0°C, and room temperature).

  • Monitor the reactions by TLC or LC-MS.

  • Once the reactions are complete, carefully determine the diastereomeric ratio (d.r.) of the crude product mixture using ¹H NMR spectroscopy or HPLC.

  • Select the temperature that provides the highest d.r. for future experiments.

Q2: My reaction is producing a racemic mixture. How can I achieve an enantioselective synthesis of my target spiroheterocycle?

A2: Enantioselective synthesis is a formidable challenge, particularly in the construction of quaternary stereocenters.[5] Several strategies can be employed:

  • Asymmetric Catalysis: This is one of the most powerful tools for inducing enantioselectivity. Chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other.[6][7] The choice of catalyst is critical and often substrate-dependent.

  • Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of the spirocyclization. After the reaction, the auxiliary is cleaved to yield the enantioenriched product.

  • Chiral Pool Synthesis: This approach utilizes readily available chiral molecules from nature as starting materials. The inherent chirality of the starting material is then transferred through the synthetic sequence to the final spirocyclic product.

`dot graph TD { A[Racemic Starting Material] --> B{Asymmetric Catalysis}; B --> C{Chiral Catalyst}; C --> D[Enantioenriched Spiroheterocycle]; A --> E{Chiral Auxiliary}; E --> F[Diastereoselective Spirocyclization]; F --> G[Auxiliary Cleavage]; G --> D; H[Chiral Pool Starting Material] --> I[Diastereoselective Synthesis]; I --> D;

} ` Caption: Strategies for achieving enantioselectivity in spiroheterocycle synthesis.

Ring Strain and Reaction Feasibility

The formation of small rings in spiroheterocycles can be energetically demanding due to ring strain.

Q3: I am attempting to synthesize a spiroheterocycle containing a three- or four-membered ring, but the reaction is not proceeding. Is ring strain the issue?

A3: Yes, ring strain is a significant thermodynamic barrier in the formation of small spirocyclic rings. The deviation of bond angles from the ideal tetrahedral angle of 109.5° introduces instability. However, several strategies can be employed to overcome this:

  • High-Energy Intermediates: Reactions that proceed through high-energy intermediates, such as carbenes or nitrenes, can provide the necessary driving force for the formation of strained rings.

  • Intramolecular Cyclization: Intramolecular reactions are entropically favored over their intermolecular counterparts, which can help to overcome the enthalpic penalty of ring strain.

  • Domino Reactions: Domino or cascade reactions, where a series of bond-forming events occur in a single pot, can be highly effective for constructing complex spiroheterocycles.[8][9][10] The energy released from the initial, more favorable reactions can drive the subsequent, more challenging ring-forming steps.

Purification Challenges

The unique three-dimensional structure of spiroheterocycles can sometimes lead to purification difficulties.

Q4: I have successfully synthesized my target spiroheterocycle, but I am struggling to purify it from byproducts and starting materials. What techniques are most effective?

A4: The purification of spiroheterocycles often requires a combination of techniques, tailored to the specific properties of the compound and its impurities.

Purification TechniqueApplication and Considerations
Flash Column Chromatography The most common method for purifying organic compounds.[11][12][13] For spiroheterocycles, careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is crucial for achieving good separation. Normal-phase chromatography can be particularly effective for separating isomers.[14]
Crystallization If the spiroheterocycle is a solid, crystallization can be a highly effective method for obtaining a pure product.[15] This technique relies on the differential solubility of the product and impurities in a given solvent system. For basic spiroheterocycles, salt formation can enhance crystallinity.
Preparative HPLC For challenging separations, especially of diastereomers or enantiomers (using a chiral stationary phase), preparative High-Performance Liquid Chromatography (HPLC) can provide excellent resolution.[16]
Liquid-Liquid Extraction This technique can be useful for removing impurities with significantly different polarities or acid/base properties from the desired spiroheterocycle.

Experimental Protocol: Optimizing Flash Column Chromatography for Spiroheterocycle Purification

  • TLC Analysis: Begin by analyzing the crude reaction mixture by TLC using various eluent systems (e.g., mixtures of hexanes and ethyl acetate of varying polarity) to identify a solvent system that provides good separation between the desired product and impurities.

  • Column Packing: Properly pack a glass column with the appropriate stationary phase (e.g., silica gel).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the optimized solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified spiroheterocycle.

`dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [color="#5F6368"];

} ` Caption: General workflow for the purification of spiroheterocycles.

References

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troubleshooting guide for 1-Oxa-8-azaspiro[4.5]decan-2-one purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-Oxa-8-azaspiro[4.5]decan-2-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the specific challenges associated with the purification of this spirocyclic lactone. The following content is structured as a series of frequently asked questions and a detailed troubleshooting guide to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 1-Oxa-8-azaspiro[4.5]decan-2-one that influence its purification?

Understanding the fundamental properties of the molecule is the first step to designing a robust purification strategy. The spirocyclic system, containing both a lactone (cyclic ester) and a piperidine (aza-cycloalkane) moiety, presents unique challenges and opportunities.

Key Properties Summary:

PropertyValue / ObservationPurification Implication
Molecular Weight 155.20 g/mol Standard for small molecules; behaves well in silica chromatography and is amenable to standard analytical techniques.
Boiling Point ~260 °C (estimated)[1]High boiling point suggests that distillation is not a practical purification method for removing common organic solvent impurities. High vacuum drying is preferred.
Solubility Estimated water solubility: 1647 mg/L[1]. Soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Methanol (MeOH).The moderate polarity allows for effective purification via normal-phase chromatography. Its limited water solubility is useful for aqueous workups.
Chemical Stability The γ-lactone ring is susceptible to hydrolysis, especially under basic conditions, which opens the ring to form a γ-hydroxy carboxylic acid.It is critical to avoid strong bases during aqueous workups and chromatography. Use of neutral or slightly acidic conditions is recommended to maintain the integrity of the lactone ring.[2][3]
pKa (estimated) The tertiary amine in the piperidine ring is basic.The molecule can be protonated by acids. This can be exploited for acid-base extraction but may also affect chromatographic behavior if acidic modifiers are used.
Q2: What are the recommended storage conditions for 1-Oxa-8-azaspiro[4.5]decan-2-one to prevent degradation?

To ensure long-term stability and prevent the formation of impurities, store the purified compound under the following conditions:

  • Temperature: Store at 2-8°C or colder.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential oxidation or reaction with atmospheric moisture.

  • Container: Use a tightly sealed, amber glass vial to protect from light and moisture.

Q3: Which analytical techniques are most effective for assessing the purity of the final product?

A combination of methods is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and detects proton- or carbon-containing impurities. Integration of ¹H NMR signals can be used for semi-quantitative analysis of purity against a known standard.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity. A reverse-phase C18 column with a gradient elution of water and acetonitrile (often with a modifier like 0.1% TFA or formic acid) is a good starting point.[2][4]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique confirms the molecular weight of the desired product and helps identify impurities.

Purification Workflow Overview

The general strategy for purifying 1-Oxa-8-azaspiro[4.5]decan-2-one from a crude reaction mixture involves an initial workup followed by chromatography. Recrystallization can be an effective final polishing step if the material is crystalline.

Purification_Workflow CRUDE Crude Reaction Mixture WORKUP Aqueous Workup (e.g., NaHCO₃ wash) CRUDE->WORKUP Quench Reaction DRY Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) WORKUP->DRY CONC Concentration in vacuo DRY->CONC CHROM Silica Gel Flash Chromatography CONC->CHROM Load Crude Material ANALYSIS Purity Analysis (TLC, LC-MS) CHROM->ANALYSIS Collect Fractions RECRYST Recrystallization (optional) ANALYSIS->RECRYST Pool Pure Fractions & Concentrate FINAL Pure Product ANALYSIS->FINAL If sufficiently pure & non-crystalline RECRYST->FINAL

Caption: General purification workflow for 1-Oxa-8-azaspiro[4.5]decan-2-one.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification process in a question-and-answer format.

Q4: My yield is very low after column chromatography. What are the likely causes and solutions?

Low recovery is a common issue. The root cause often lies in the chemical instability of the lactone or physical loss during the process.

Troubleshooting Low Yield

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions & Mitigation ISSUE {Low Yield Post-Purification} C1 Cause 1 Lactone Hydrolysis ISSUE->C1 C2 Cause 2 Product Streaking on Column ISSUE->C2 C3 Cause 3 Irreversible Adsorption to Silica ISSUE->C3 S1 Check pH Ensure workup and chromatography are performed under neutral or slightly acidic conditions. Avoid any basic reagents. C1:f1->S1:f0 Verify by checking aqueous layer for ring-opened product via LC-MS S2 Optimize Solvent System Add a polar co-solvent (e.g., 1-2% MeOH or Et₃N in DCM/EtOAc) to improve elution and peak shape. The amine in Et₃N can deactivate acidic silica sites. C2:f1->S2:f0 Diagnose with analytical TLC; look for a long tail S3 Change Stationary Phase Consider using neutral or basic alumina instead of silica gel if irreversible binding is suspected. C3:f1->S3:f0 If product remains on baseline even with polar solvents

Caption: Decision tree for diagnosing and solving low purification yields.

Q5: My purified product shows a persistent impurity by ¹H NMR that looks like unreacted starting material. How can I improve the separation?

Co-elution is a classic chromatography problem that requires a systematic approach to solvent system optimization.

Improving Chromatographic Separation:

  • Systematic TLC Analysis: Before running a large-scale column, screen various solvent systems using TLC. The goal is to find a system that gives your product an Rf value between 0.2 and 0.4 and maximizes the separation (ΔRf) from the impurity.

  • Vary Solvent Polarity: If a standard Hexane/Ethyl Acetate system fails, explore different solvent mixtures that offer alternative selectivities.

Suggested Solvent Systems for Screening:

Solvent SystemClassNotes
Hexanes / Ethyl AcetateStandardGood starting point for moderately polar compounds.
Dichloromethane / MethanolMore PolarExcellent for separating compounds that are poorly resolved in EtOAc systems. Start with 1-5% MeOH.
Toluene / AcetoneAlternative SelectivityThe aromaticity of toluene can alter interactions with the stationary phase, sometimes resolving stubborn impurities.
  • Column Parameters: Ensure you are not overloading the column. A good rule of thumb is a crude material-to-silica ratio of 1:50 to 1:100 by weight. A long, thin column will generally provide better separation than a short, wide one.[5]

Q6: The product comes off the column as a clear, colorless oil, but I can't get it to crystallize. What should I do?

Failure to crystallize is often due to residual impurities or the inherent nature of the compound.

Protocol for Inducing Crystallization:

  • Ensure High Purity: First, confirm the purity is >98% by HPLC or NMR. If not, re-purify a small amount by chromatography. Impurities can significantly inhibit crystal lattice formation.

  • Remove Residual Solvents: Dry the oil under high vacuum for several hours, possibly with gentle warming (<40°C), to remove all traces of chromatography solvents.

  • Screen Crystallization Solvents:

    • Place small amounts of the oil (~10-20 mg) in separate small vials.

    • Add a small amount of a solvent in which the compound is likely soluble (e.g., DCM, Acetone, Ethyl Acetate).

    • Slowly add a non-solvent in which the compound is poorly soluble (e.g., Hexanes, Pentane, Diethyl Ether) dropwise until the solution becomes faintly cloudy.

    • Add one or two drops of the solvent to clarify the solution.

    • Loosely cap the vial and store it in a quiet, vibration-free location, preferably in a refrigerator or freezer, to allow for slow crystallization.

  • Scratching: If crystals do not form, try scratching the inside of the vial with a glass rod just below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.

Q7: My LC-MS analysis shows a second peak with the same mass as my product. Are these diastereomers, and how can I separate them?

The spirocyclic nature of 1-Oxa-8-azaspiro[4.5]decan-2-one means that if other stereocenters are present from the synthesis, the formation of diastereomers is possible.

Addressing Diastereomers:

  • Confirmation: Diastereomers often have slightly different NMR spectra and retention times in both normal and reverse-phase chromatography.

  • Separation:

    • High-Resolution Chromatography: Very careful flash chromatography using an optimized solvent system and a high-performance silica column may resolve the diastereomers.

    • Preparative HPLC: This is the most effective method for separating diastereomers. Both normal-phase (e.g., using a Diol or Cyano column) and reverse-phase (C18) methods can be successful.[6]

    • Recrystallization: Sometimes, one diastereomer is less soluble than the other in a particular solvent system, allowing for separation through fractional crystallization. This is often a matter of trial and error.

References

  • The Good Scents Company. (n.d.). 1-oxaspiro(4,5)decan-2-one, 699-61-6. Retrieved from The Good Scents Company Information System. [Link]

  • Groll, M., et al. (2009). Structural Analysis of Spiro β-Lactone Proteasome Inhibitors. Journal of the American Chemical Society. [Link]

  • Stewart, C. F., et al. (2001). High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells. Analytical Biochemistry. [Link]

  • Miao, Z., et al. (2013). A new strategy to improve the metabolic stability of lactone: discovery of (20S,21S)-21-fluorocamptothecins as novel, hydrolytically stable topoisomerase I inhibitors. Journal of Medicinal Chemistry. [Link]

  • ChemBK. (2024). 8-Oxa-2-azaspiro[4.5]decane. Retrieved from ChemBK. [Link]

  • Yoshida, K., et al. (2017). Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. The Journal of Organic Chemistry. [Link]

  • Walz, M. A., et al. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Organic Letters. [Link]

  • Moloney, M. G., et al. (2014). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. Organic & Biomolecular Chemistry. [Link]

  • Ishihara, Y., et al. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from ResearchGate. [Link]

  • Albanese, V., et al. (2023). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Aromdee, C., et al. (2005). Spectrophotometric determination of total lactones in Andrographis paniculata Nees. Songklanakarin Journal of Science and Technology. [Link]

  • de Fatima, A., et al. (2016). Synthetic Studies toward (−)-Cleistenolide: Highly Stereoselective Synthesis of New γ-Lactone Subunits. Journal of the Brazilian Chemical Society. [Link]

  • Desmaële, D., et al. (1996). Highly Stereoselective Alkylation of Spiro-γ-lactones. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. Retrieved from ResearchGate. [Link]

  • Albanese, V., et al. (2023). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. University of Ferrara Institutional Research Archive. [Link]

  • Vitale, D., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. [Link]

  • PubChem. (n.d.). 1-Oxaspiro[4.5]decan-2-one. Retrieved from PubChem. [Link]

  • Patibandla, S., et al. (2023). Spironolactone. StatPearls. [Link]

  • Google Patents. (2018).
  • Liu, J., et al. (2018). New Spiral γ-Lactone Enantiomers from the Plant Endophytic Fungus Pestalotiopsis foedan. Molecules. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from Hovione. [Link]

  • PubChem. (n.d.). 8-Sulfanyl-2-oxa-8-azaspiro[4.5]decan-1-one. Retrieved from PubChem. [Link]

  • Karim, A., et al. (1975). Effect of Micronization on the Bioavailability and Pharmacologic Activity of Spironolactone. Journal of Pharmaceutical Sciences. [Link]

  • MySkinRecipes. (n.d.). 1-oxa-4-thia-8-azaspiro[4.5]decane. Retrieved from MySkinRecipes. [Link]

  • Google Patents. (2008). 1-oxa-3-azaspiro(4.5)
  • ResearchGate. (2022). When periphery matters: Enhanced reactivity of 8-oxa-1,4-dithiaspiro[4.5]decane-7,9-dione and 9-oxa-1,5-dithiaspiro[5.5]undecane-8,10-dione in the Castagnoli-Cushman reaction with imines. Retrieved from ResearchGate. [Link]

  • MDPI. (2024). (Z)-8-Hydroxy-6-(2-hydroxyphenyl)-9-(4-methylbenzoyl)-2-(((E)-2-oxoindolin-3-ylidene)hydrazineylidene)-1-thia-3,6-diazaspiro[4.4]non-8-ene-4,7-dione. Retrieved from MDPI. [Link]

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Technical Support Center: Optimizing Reaction Conditions for Azaspiro Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Azaspiro Compound Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable scaffolds. Azaspirocycles are integral to medicinal chemistry due to their unique three-dimensional structures which can enhance pharmacokinetic and pharmacodynamic properties.[1][2][3] However, their synthesis can present significant challenges. This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of azaspiro compounds, offering explanations for the underlying causes and providing step-by-step protocols for resolution.

Problem 1: Low or No Product Yield

Q: I am not getting any of my desired azaspiro compound, or the yield is consistently low. What are the likely causes and how can I improve it?

A: Low or no yield in azaspirocyclization reactions can stem from several factors, ranging from catalyst inefficiency to suboptimal reaction conditions. Here’s a systematic approach to troubleshoot this issue:

1. Catalyst Selection and Activity:

  • Expertise & Experience: The choice of catalyst is paramount and highly dependent on the specific transformation. For instance, rhodium(I) catalysts are effective for cycloisomerization/Diels-Alder cascades of bisallenes to form seven-membered azaspirocycles.[4] For cyclopropanation reactions to form azaspiro[n.2]alkanes, dirhodium tetracarboxylate catalysts are often employed.[5] Palladium catalysts are utilized in dearomative azaspirocyclization of bromoarenes with N-tosylhydrazones.[6][7]

  • Troubleshooting Steps:

    • Verify Catalyst Compatibility: Ensure the chosen catalyst is appropriate for your specific reaction type (e.g., intramolecular hydroamination, cycloaddition).

    • Assess Catalyst Quality and Loading: Use a fresh, high-purity catalyst. The optimal catalyst loading can vary, so it's advisable to screen a range (e.g., 1-10 mol%). In some cases, higher catalyst loading may be necessary, but be mindful of potential side reactions.

    • Consider Co-catalysts or Additives: Some reactions benefit from co-catalysts or additives. For instance, a gold(I)/copper(II) co-catalytic system has been shown to be effective for the tandem cyclization/semipinacol reaction to construct 6-aza/oxa-spiro[4.5]decane skeletons.[8]

2. Solvent Effects:

  • Expertise & Experience: The solvent can significantly influence reaction rates and equilibria.[9][10] For instance, in the synthesis of certain spiro[imidazole-4,3'-pyrrolo[1,2-a]quinolin]-5-ones, 2,2,2-trifluoroethanol is crucial as it is believed to prolong the lifetime of the cycloadducts.[1]

  • Troubleshooting Steps:

    • Solvent Screening: If the reaction is sluggish, perform a solvent screen with a range of polar aprotic (e.g., DMF, acetonitrile), polar protic (e.g., ethanol, isopropanol), and nonpolar (e.g., toluene, dichloromethane) solvents.

    • Ensure Anhydrous Conditions: Many organometallic catalysts are sensitive to moisture and air. Ensure you are using dry solvents and an inert atmosphere (e.g., argon or nitrogen).

3. Temperature and Reaction Time:

  • Expertise & Experience: The optimal temperature can be a delicate balance between achieving a sufficient reaction rate and preventing decomposition of starting materials, products, or the catalyst.

  • Troubleshooting Steps:

    • Temperature Optimization: If the reaction is not proceeding at room temperature, gradually increase the temperature. Conversely, if you observe product decomposition or the formation of multiple side products, try lowering the temperature.

    • Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction progress over time to determine the optimal reaction duration.

Below is a workflow to guide your optimization process for improving yield.

Yield_Optimization start Low/No Yield catalyst Evaluate Catalyst (Activity, Loading, Type) start->catalyst solvent Screen Solvents (Polarity, Anhydrous) catalyst->solvent temp_time Optimize Temperature & Reaction Time solvent->temp_time characterize Analyze Results (TLC, LC-MS, NMR) temp_time->characterize success Improved Yield characterize->success Success fail Re-evaluate Strategy characterize->fail No Improvement fail->catalyst

Caption: Workflow for troubleshooting low reaction yield.

Problem 2: Poor Stereoselectivity (Diastereo- or Enantioselectivity)

Q: My reaction produces a mixture of diastereomers or a racemic mixture. How can I improve the stereoselectivity?

A: Achieving high stereoselectivity is a common challenge in the synthesis of complex molecules like azaspiro compounds. The rigidity of the spirocyclic framework often leads to the formation of multiple stereoisomers.[4]

1. Chiral Catalysts and Ligands:

  • Expertise & Experience: The use of chiral catalysts or ligands is the most direct approach to induce enantioselectivity. For instance, a chiral bisguanidinium hypoiodite catalyst has been used for the enantioselective oxidative homocoupling of 2-oxindoles.[11] In rhodium-catalyzed cyclopropanations, the choice of chiral dirhodium catalyst is critical for achieving high asymmetric induction.[5]

  • Troubleshooting Steps:

    • Screen Chiral Catalysts/Ligands: If you are using a chiral catalyst and getting low enantiomeric excess (ee), screen a variety of ligands with different steric and electronic properties.

    • Enzymatic Approaches: Consider biocatalysis as an alternative. Engineered protoglobin-based enzymes have been developed for the stereodivergent synthesis of azaspiro[2.y]alkanes, providing access to different stereoisomers with high selectivity.[2][12]

2. Substrate Control:

  • Expertise & Experience: The inherent stereochemistry of the substrate can direct the stereochemical outcome of the reaction. This is known as substrate-controlled diastereoselectivity.

  • Troubleshooting Steps:

    • Modify the Substrate: Introducing bulky protecting groups or other stereodirecting groups on your starting material can influence the facial selectivity of the cyclization.

3. Reaction Conditions:

  • Expertise & Experience: Temperature and solvent can have a significant impact on the transition state energies of competing diastereomeric pathways.

  • Troubleshooting Steps:

    • Vary the Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the pathway with the lower activation energy.

    • Solvent Tuning: The polarity and coordinating ability of the solvent can influence the conformation of the substrate-catalyst complex, thereby affecting stereoselectivity.

Here is a decision tree to guide your efforts in improving stereoselectivity.

Stereoselectivity_Optimization start Poor Stereoselectivity q1 Is the reaction enantioselective or diastereoselective? start->q1 enantio Enantioselective Issue q1->enantio Enantio diastereo Diastereoselective Issue q1->diastereo Diastereo chiral_cat Screen Chiral Catalysts & Ligands enantio->chiral_cat substrate_mod Modify Substrate (e.g., bulky groups) diastereo->substrate_mod enzymatic Consider Biocatalysis chiral_cat->enzymatic success Improved Selectivity enzymatic->success temp_solvent Optimize Temperature & Solvent substrate_mod->temp_solvent temp_solvent->success

Caption: Decision tree for improving stereoselectivity.

Problem 3: Formation of Side Products

Q: I am observing significant amounts of side products in my reaction mixture. How can I identify them and suppress their formation?

A: The formation of side products can complicate purification and reduce the yield of the desired azaspiro compound. Identifying these byproducts is the first step toward mitigating their formation.

1. Common Side Reactions:

  • Expertise & Experience: Depending on the reaction type, common side reactions include dimerization, polymerization, elimination, and rearrangement. For example, in some cyclization reactions, an undesired ring-opening of the product can occur.[13]

  • Troubleshooting Steps:

    • Characterize Byproducts: Isolate and characterize the major side products using techniques like NMR, MS, and IR spectroscopy. Understanding their structure will provide clues about the competing reaction pathways.

    • Adjust Stoichiometry: If dimerization or polymerization is an issue, try running the reaction at a higher dilution.

    • Modify Reaction Conditions: The formation of elimination products can sometimes be suppressed by using a less basic or non-coordinating counter-ion for the catalyst.

2. Purification Challenges:

  • Expertise & Experience: Azaspiro compounds can be challenging to purify due to their polarity and potential for multiple nitrogen functionalities.

  • Troubleshooting Steps:

    • Chromatography Optimization: Screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and stationary phases (e.g., silica gel, alumina) for column chromatography. The addition of a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing of basic compounds on silica gel.

    • Alternative Purification Methods: Consider alternative purification techniques such as preparative HPLC or crystallization.[14]

The following table summarizes common side products and potential solutions.

Side Product TypePotential CauseSuggested Solution
Dimer/PolymerHigh concentrationRun the reaction at higher dilution.
Elimination ProductHigh temperature, basic conditionsLower the reaction temperature; use a non-basic catalyst or additive.
Rearrangement ProductAcidic or harsh conditionsUse milder reaction conditions; screen for more selective catalysts.
Starting Material DecompositionInstability of starting materialPrepare the starting material fresh; use milder conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing azaspirocycles?

A1: Several powerful methods are used to construct azaspirocycles. Some of the most prominent include:

  • [3+2] Cycloaddition: This method offers a rapid way to build complex scaffolds.[3]

  • Aza-Prins Cyclization: This is an effective method for forming nitrogen-containing rings.[3][15]

  • Ring-Closing Metathesis (RCM): RCM is a versatile tool for creating a variety of unsaturated azaspirocycles.[3][16]

  • NBS-promoted Semipinacol Rearrangement: This method is highly diastereoselective for the synthesis of specific azaspirocyclic ketones.[3][16]

  • Intramolecular Hydroamination: This atom-economical reaction is a direct way to form N-heterocycles.[17]

Q2: How do I choose the right protecting group for the nitrogen atom?

A2: The choice of the nitrogen protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal. Common protecting groups include:

  • Boc (tert-butyloxycarbonyl): Stable to a wide range of conditions but easily removed with acid.

  • Cbz (carboxybenzyl): Removable by hydrogenolysis.

  • Sulfonyl groups (e.g., tosyl): Very stable but can be difficult to remove.

The protecting group can also influence the reactivity and stereoselectivity of the reaction.

Q3: Are there any databases or resources specifically for azaspiro compound synthesis?

A3: While there isn't a single database dedicated exclusively to azaspiro compound synthesis, several resources are invaluable for researchers in this field:

  • SciFinder and Reaxys: These are comprehensive databases of chemical literature and reactions that can be searched for specific azaspirocyclic structures and synthetic routes.

  • Organic Syntheses: This is a reliable source of detailed and independently verified experimental procedures.

  • Review Articles: Look for review articles on the synthesis of spirocycles and N-heterocycles in journals like Chemical Reviews, Angewandte Chemie, and Organic Letters.[18][19]

Q4: What are some of the key applications of azaspiro compounds in drug discovery?

A4: The unique 3D nature of azaspirocycles makes them "privileged scaffolds" in drug discovery. They are found in numerous biologically active compounds and clinical candidates.[1][20][21] Their rigid structure can lead to improved binding affinity and selectivity for biological targets, as well as enhanced metabolic stability and solubility.[3] They have been incorporated into compounds targeting a wide range of diseases, including cancer, neurological disorders, and infectious diseases.[22][23]

References

  • Proposed mechanism of enantioselective dearomative aza‐spirocyclization. - ResearchGate. Available from: [Link]

  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes - PubMed. Available from: [Link]

  • Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. Available from: [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate. Available from: [Link]

  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes - ChemRxiv. Available from: [Link]

  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations | ACS Catalysis - ACS Publications. Available from: [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Available from: [Link]

  • Purification of five azaspiracids from mussel samples contaminated with DSP toxins and... - PubMed. Available from: [Link]

  • Synthesis of new biologically actived azaspiro compounds - Blucher Proceedings. Available from: [Link]

  • Optimization of the Reaction Conditions. [a] | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives - NIH. Available from: [Link]

  • Optimization of reaction conditions. [a] | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. Available from: [Link]

  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Available from: [Link]

  • Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet–Spengler Reaction | Organic Letters - ACS Publications. Available from: [Link]

  • Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Convergent Azaspirocyclization of Bromoarenes with N- Tosylhydrazones by a Palladium Catalyst | ChemRxiv. Available from: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available from: [Link]

  • Chemo-, Regio- and Diastereoselective Synthesis of Azaspiro Tetra-/Pentacyclic Scaffolds with Anticancer Activity - ResearchGate. Available from: [Link]

  • Ring closing and opening reactions leading to aza-polycyclic aromatic compounds - NIH. Available from: [Link]

  • Convergent Azaspirocyclization of Bromoarenes with N-Tosylhydrazones by a Palladium Catalyst | Request PDF - ResearchGate. Available from: [Link]

  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - ResearchGate. Available from: [Link]

  • Novel spirocyclic systems via multicomponent aza-Diels–Alder reaction - RSC Publishing. Available from: [Link]

  • Synthesis of 7-Aza-5-deazapurine Analogs via Copper (I)-Catalyzed Hydroamination of Alkynes and 1-Iodoalkynes - PMC - NIH. Available from: [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC - PubMed Central. Available from: [Link]

  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - NIH. Available from: [Link]

  • Solvent Effects on the Menshutkin Reaction - PubMed. Available from: [Link]

  • The Effect of Solvents on the Crystal Morphology of Pyriproxyfen - MDPI. Available from: [Link]

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Technical Support Center: Navigating Hydrochloride Salt Solubility in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with hydrochloride (HCl) salts in their experimental work. As many active pharmaceutical ingredients (APIs) are formulated as HCl salts to improve their stability and initial solubility, their behavior in physiological buffers can often be counterintuitive. This resource provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve these issues effectively.

Understanding the Core Challenge: The Chemistry of HCl Salts in Solution

Many bioactive compounds are weak bases. Converting them into a hydrochloride salt is a common strategy to enhance their aqueous solubility and stability.[1][2] The salt form readily dissociates in water into the protonated, positively charged form of the compound (BH+) and a chloride ion (Cl-). This protonated form is typically much more soluble than the neutral, free base form (B) of the compound.

The critical factor governing the equilibrium between the soluble, charged form (BH+) and the less soluble, neutral form (B) is the pH of the solution, as described by the Henderson-Hasselbalch equation.[3][4][5] When the pH of the solution is significantly below the pKa of the compound, the equilibrium favors the more soluble protonated form. However, as the pH of the solution approaches or exceeds the pKa, the equilibrium shifts towards the neutral, often poorly soluble, free base, which can then precipitate out of solution. Biological assays are typically performed at a physiological pH of ~7.4, which can be problematic for compounds with a pKa in or near this range.

Troubleshooting Guide (Q&A Format)

This section addresses specific, common problems encountered during experimental workflows.

Q1: My hydrochloride salt compound was fully dissolved in the stock solvent (e.g., DMSO), but it immediately precipitated when I diluted it into my phosphate-buffered saline (PBS) for the assay. What happened?

This is one of the most frequent issues and is almost always due to a phenomenon known as the common ion effect .[6][7][8][9]

  • Causality Explained: Your hydrochloride salt (Compound-HCl) dissolves to form Compound-H+ and Cl- ions. PBS is a buffer that contains a high concentration of sodium chloride (NaCl), meaning it is already saturated with Cl- ions. According to Le Chatelier's principle, adding more chloride ions (from your compound) to a solution already high in chloride (from the PBS) shifts the equilibrium of your compound's dissolution reaction to the left, favoring the solid, undissolved state.[8] This dramatically reduces the solubility of your HCl salt, causing it to precipitate.[6][7][9][10]

  • Self-Validating Protocol to Resolve the Issue:

    • Initial Dissolution: Prepare your high-concentration stock solution in 100% DMSO or another appropriate organic solvent. For some salts, a 1:1 mixture of DMSO and water can be effective.[11]

    • Intermediate Dilution (Solvent Exchange): Perform an intermediate dilution step. Instead of diluting directly into the high-salt PBS, dilute your DMSO stock into a low-salt or salt-free buffer, such as HEPES or Tris, at the same pH. You can also use deionized water as an intermediate diluent if the compound is stable. This allows the compound to dissolve in a low-chloride environment first.

    • Final Dilution: Transfer the required volume from this intermediate dilution into your final PBS assay plate. The final concentration of the compound will be much lower, and the common ion effect will be significantly minimized, often preventing precipitation.

    • Visual Confirmation: At each dilution step, visually inspect the solution for any signs of cloudiness or precipitate before proceeding.

Q2: I'm trying to make a concentrated stock solution of my HCl salt in water, but it won't fully dissolve, or it forms a gel. What should I do?

This issue often relates to the pH of the water and the intrinsic solubility of the salt form itself.

  • Causality Explained: While HCl salts are designed for aqueous solubility, "water" is not a buffer. The pH of deionized water can vary (typically 5.5-6.5) and adding a high concentration of an acidic salt can further lower the pH.[12] For some compounds, even at a low pH, the salt form itself has a solubility limit that you may be exceeding. The gel-like consistency can sometimes be due to the formation of hydrates, where water molecules become incorporated into the crystal structure.[1]

  • Troubleshooting Workflow:

    Caption: Decision workflow for aqueous stock preparation.

Q3: My compound is soluble in the final assay buffer initially, but after a 30-minute incubation at 37°C, I see precipitation. Why is this happening?

This is a case of kinetic versus thermodynamic solubility and highlights the instability of supersaturated solutions.

  • Causality Explained: When you dilute a DMSO stock into an aqueous buffer, you can often create a temporary, supersaturated solution. The compound is dissolved at a concentration higher than its true thermodynamic solubility limit under those conditions (pH, salt concentration, temperature).[10] Initially, it remains in solution, but over time and with added energy (like heating to 37°C), the system equilibrates, and the excess compound crashes out of solution. This can lead to highly variable and erroneous assay results.[11]

  • Protocol for Mitigation:

    • Pre-incubation Test: Before running a full assay, perform a solubility test under your exact final assay conditions. Prepare the compound at its highest intended concentration in the final assay buffer.

    • Incubate and Observe: Incubate this solution for the same duration and temperature as your actual assay.

    • Centrifugation and Analysis: After incubation, centrifuge the sample at high speed (e.g., >14,000 x g) for 15-20 minutes. Carefully collect the supernatant and measure the compound concentration (e.g., via HPLC-UV or LC-MS).

    • Determine True Solubility: The measured concentration is the true, thermodynamic solubility limit under your assay conditions. You must ensure your highest assay concentration is at or below this limit to generate reliable data.

    • Consider Excipients: If the required concentration is higher than the solubility limit, you may need to explore the use of solubility-enhancing excipients like cyclodextrins or non-ionic surfactants (e.g., Tween-20), but these must be validated for compatibility with your specific assay.[13]

Frequently Asked Questions (FAQs)

  • What is the best "all-purpose" buffer to avoid the common ion effect with HCl salts? There is no single "best" buffer, but zwitterionic buffers like HEPES and MOPS are excellent choices.[14][15] They provide good buffering capacity around physiological pH and do not contain chloride ions, thus avoiding the common ion effect.

  • How much DMSO is acceptable in a cell-based assay? Most cell lines can tolerate up to 0.5% DMSO without significant toxicity, but it is always best to keep the final concentration as low as possible, ideally ≤0.1%. You must always run a vehicle control (buffer with the same final DMSO concentration but no compound) to account for any solvent effects.

  • Can I just switch to a different salt form, like a mesylate or fumarate? Yes, this is a valid strategy often used in drug development.[1][16] Different salt forms can have vastly different solubility profiles.[16] For example, mesylate salts may offer higher solubility in chloride-containing media.[6][16] However, if you are working with a compound provided by a supplier, changing the salt form may not be feasible. This is typically a consideration for the medicinal chemistry or process chemistry team.

  • Why is pH so important for the solubility of my basic compound? The solubility of a basic compound is directly linked to its ionization state. The ionized (protonated) form is polar and interacts favorably with water, making it soluble. The neutral (free base) form is typically less polar and less soluble. The pH of the solution relative to the compound's pKa determines the ratio of ionized to neutral molecules.[4][5] For a weak base, solubility dramatically decreases as the pH rises above its pKa.

    Caption: Relationship between pH, pKa, and solubility for a basic compound.

Data Reference Table

For your convenience, here is a table of common biological buffers with their properties. Choosing a buffer with a pKa close to your desired working pH is crucial for effective buffering.

BufferpKa at 25°CEffective pH RangeNotes on Ion Interaction
MES 5.9 - 6.35.5 - 6.7Strong interaction only with Fe.[14]
PIPES 6.766.1 - 7.5Negligible metal ion binding.
MOPS 7.0 - 7.46.5 - 7.9Strong interaction only with Fe.[14]
HEPES 7.45 - 7.656.8 - 8.2Negligible metal ion binding.[14]
Tris 8.067.5 - 9.0Can interact with some enzymes. pH is temperature-dependent.
Phosphate (pKa2) 7.205.8 - 8.0High Chloride in PBS form. Can inhibit some enzymes.
Bicine 8.1 - 8.57.6 - 9.0Used in some electrophoresis systems.[14]

Data compiled from multiple sources.[14][17][18]

References

  • The 9 best biological buffers for cell culture. Hopax Fine Chemicals. [Link]

  • Biological Buffer Reference Chart. Altogen Biosystems. [Link]

  • Biological Buffers. AppliChem. [Link]

  • Buffers | Calbiochem. MilliporeSigma. [Link]

  • Good's buffers (biological buffers). Interchim. [Link]

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility. ResearchGate. [Link]

  • Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. PubMed. [Link]

  • Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. PubMed. [Link]

  • Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. PubMed. [Link]

  • Effect of chloride ion on dissolution of different salt forms of haloperidol. ResearchGate. [Link]

  • Common Ion Effect on Solubility of Ionic Salts. CK-12 Foundation. [Link]

  • The Common-Ion Effect. Chemistry LibreTexts. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. [Link]

  • Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. ResearchGate. [Link]

  • Common-ion effect. Wikipedia. [Link]

  • Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. DelveInsight. [Link]

  • Methods for the separation of hcl from a chloride salt and compositions produced thereby.
  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed. [Link]

  • Problem with hydrochloride salt formation/isolation. Reddit. [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More?. Solvias. [Link]

  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. [Link]

  • How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. University of Helsinki. [Link]

Sources

Technical Support Center: Enhancing the Stability of 1-Oxa-8-azaspiro[4.5]decan-2-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-Oxa-8-azaspiro[4.5]decan-2-one and its derivatives. This scaffold, incorporating a spirocyclic γ-butyrolactam fused to a piperidine ring, is of significant interest in medicinal chemistry and drug development.[1][2] However, the inherent reactivity of the lactam ring presents stability challenges in aqueous and protic solutions, which can impact experimental reproducibility and the viability of drug candidates.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you understand, monitor, and mitigate the degradation of your compound.

Section 1: Understanding the Core Instability Mechanism: Lactam Hydrolysis

The primary degradation pathway for 1-Oxa-8-azaspiro[4.5]decan-2-one in solution is the hydrolysis of the γ-lactam ring. This reaction involves the cleavage of the amide bond within the five-membered ring, leading to a ring-opened, inactive amino acid product. This process can be catalyzed by both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the lactam is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.[3][4]

  • Base-Catalyzed Hydrolysis : Under basic conditions, the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the electrophilic carbonyl carbon. This is often a faster and more common degradation pathway in routine biological assays conducted at neutral or slightly alkaline pH.[5]

The general mechanism is illustrated below.

G cluster_acid Acid-Catalyzed Hydrolysis (pH < 6) cluster_base Base-Catalyzed Hydrolysis (pH > 7.5) A_Start Spiro-Lactam A_Protonation Protonated Carbonyl (Enhanced Electrophile) A_Start->A_Protonation + H⁺ A_Attack Nucleophilic Attack by H₂O A_Protonation->A_Attack + H₂O A_Intermediate Tetrahedral Intermediate A_Attack->A_Intermediate A_End Ring-Opened Amino Acid A_Intermediate->A_End Proton Transfer & Ring Opening B_Start Spiro-Lactam B_Attack Nucleophilic Attack by OH⁻ B_Start->B_Attack + OH⁻ B_Intermediate Tetrahedral Intermediate (Anionic) B_Attack->B_Intermediate B_End Ring-Opened Carboxylate B_Intermediate->B_End Ring Opening

Diagram 1: General mechanisms for acid- and base-catalyzed lactam hydrolysis.
Section 2: Troubleshooting Guide

This section addresses common stability issues in a question-and-answer format.

Q1: My compound's concentration is decreasing rapidly after reconstitution in my aqueous assay buffer. What is the first thing I should check?

A1: The first and most critical parameter to verify is the pH of your solution . The stability of lactams is highly pH-dependent.[6] Most biological buffers (like PBS) are maintained at a pH of 7.4, which can be sufficiently alkaline to promote slow hydrolysis. If your compound is particularly sensitive, this degradation can be significant even over short experimental timescales.

  • Immediate Action: Measure the pH of your final solution containing the compound. Do not assume the buffer's nominal pH. The addition of your compound, especially from a DMSO stock, can slightly alter the final pH.

  • Recommendation: Perform a rapid pH-scouting experiment. Prepare small aliquots of your compound in buffers of varying pH (e.g., pH 5.0, 6.0, 7.0, 8.0) and analyze the remaining parent compound concentration after a set time (e.g., 2, 4, or 8 hours) at your experimental temperature. This will quickly identify a more suitable pH range.

Q2: Based on my initial tests, my compound is unstable at pH 7.4. What is the optimal pH range for storage and handling?

A2: For most lactams that do not have other pH-sensitive functional groups, maximum stability is typically found in the slightly acidic to neutral pH range of 5.0 to 7.0 .[6] The goal is to find the minimum of the "U-shaped" degradation-pH curve.

  • Causality: This range represents a compromise. It is acidic enough to minimize the concentration of hydroxide ions (which drive base-catalyzed hydrolysis) but not so acidic as to significantly accelerate acid-catalyzed hydrolysis.

  • Practical Steps:

    • For short-term storage (1-3 days), consider preparing solutions in a buffer system like MES (pH 5.5-6.7) or citrate (pH 4.5-6.2) and refrigerating at 2-8°C.

    • For long-term storage, preparing and freezing aliquots of a concentrated stock solution in an anhydrous organic solvent like DMSO or ethanol is highly recommended. Avoid repeated freeze-thaw cycles.

Q3: I'm observing degradation even when using a buffer at pH 6.5 and keeping my samples on ice. What else could be causing this?

A3: If you have optimized the pH, the next factors to consider are temperature and solution components .

  • Temperature: While keeping samples on ice slows degradation, it does not stop it entirely. For sensitive compounds, degradation can still occur over several hours. Experiments conducted at 37°C will show significantly accelerated degradation compared to room temperature or 4°C.[7]

  • Buffer Components: Certain buffer species can act as nucleophiles and directly attack the lactam ring, accelerating cleavage. Buffers containing primary or secondary amines (e.g., Tris, HEPES in some conditions) can be problematic. Phosphate buffers can also sometimes participate in catalysis.

  • Metal Ions: Contaminating transition metal ions can catalyze hydrolysis.[6] If you suspect metal contamination from your glassware or reagents, consider adding a chelating agent like EDTA (at a low, non-interfering concentration) to your buffer.

Q4: Can my choice of co-solvent affect the stability of 1-Oxa-8-azaspiro[4.5]decan-2-one?

A4: Absolutely. The primary role of a co-solvent is to aid solubility, but it also impacts stability.

  • Aprotic Co-solvents (e.g., DMSO, Acetonitrile): These are generally preferred for stock solutions as they are non-nucleophilic and do not directly participate in the hydrolysis reaction. The stability in anhydrous aprotic solvents is typically very high.

  • Protic Co-solvents (e.g., Methanol, Ethanol): While often used in formulations, these solvents can participate in solvolysis (specifically alcoholysis), leading to the formation of a ring-opened ester instead of the carboxylic acid. This is another form of degradation.

  • Recommendation: Always prepare primary stock solutions in a high-quality, anhydrous aprotic solvent like DMSO. Minimize the percentage of aqueous buffer in final dilutions whenever experimentally feasible.

Factor High-Risk Condition Recommended Condition Rationale
pH > 7.5 or < 4.5pH 5.0 - 7.0Minimizes both base- and acid-catalyzed hydrolysis.[6]
Temperature ≥ 25°C (Room Temp), especially 37°C2-8°C (Refrigerated) or ≤ -20°C (Frozen)Reduces reaction kinetics of degradation.[7]
Solvent Aqueous buffers, Protic organic solventsAnhydrous aprotic solvents (DMSO, ACN) for stocksPrevents direct participation of solvent molecules (water, alcohols) in nucleophilic attack.
Buffer Species Buffers with nucleophilic groups (e.g., Tris)Non-nucleophilic buffers (e.g., MES, MOPS)Avoids buffer-catalyzed degradation pathways.
Contaminants Transition metal ionsUse high-purity water/reagents; consider adding EDTAMetal ions can act as Lewis acids, catalyzing hydrolysis.[6]
Table 1: Key factors influencing the stability of 1-Oxa-8-azaspiro[4.5]decan-2-one in solution.
Section 3: Frequently Asked Questions (FAQs)

Q: How can I quantitatively monitor the stability of my compound?

A: The most reliable method is using High-Performance Liquid Chromatography (HPLC) , typically with UV or Mass Spectrometric (MS) detection. An HPLC stability-indicating method separates the parent compound from its degradation products, allowing for accurate quantification of the parent compound over time. See Protocol 4.3 for a starting method.

Q: What is the expected degradation product, and how can I identify it?

A: The primary degradation product from hydrolysis is the corresponding ring-opened γ-amino acid. This product will be significantly more polar than the parent lactam. On a reverse-phase HPLC column, it will have a much shorter retention time. You can confirm its identity using LC-MS by observing a new peak with a mass corresponding to the parent compound + 18 Da (the mass of water).

Q: Are there any formulation strategies to improve the long-term stability of a solid sample?

A: For solid-state stability, the key is to protect the compound from moisture and high temperatures.

  • Lyophilization: If the compound is in a solution, lyophilizing (freeze-drying) it from a suitable solvent system (e.g., water/acetonitrile) can produce a stable, amorphous powder.

  • Storage Conditions: Store the solid material in a desiccator at low temperature (e.g., -20°C) and protected from light.

  • Excipients: For pre-formulation work, investigate the use of excipients that can create a non-aqueous micro-environment or buffer the pH upon reconstitution.

Section 4: Experimental Protocols
Protocol 4.1: A Practical Workflow for Stability Assessment

This workflow provides a systematic approach to diagnosing and solving stability issues.

G start Instability Observed (e.g., in biological assay) prep_stock Prepare Concentrated Stock in Anhydrous DMSO start->prep_stock ph_screen pH Screening Study (pH 4 to 9, 25°C) prep_stock->ph_screen hplc_analysis Analyze Samples by HPLC (t = 0, 2, 4, 8, 24h) ph_screen->hplc_analysis plot_data Plot % Remaining vs. Time for each pH hplc_analysis->plot_data find_optimum Identify Optimal pH Range (Region of slowest degradation) plot_data->find_optimum temp_study Temperature Stress Test (4°C, 25°C, 37°C at optimal pH) find_optimum->temp_study final_protocol Define Stable Handling Protocol (Solvent, pH, Temp, Duration) temp_study->final_protocol

Sources

Technical Support Center: Method Refinement for Accurate Quantification of Spiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the analytical challenges of spirocyclic compounds. Spiro compounds, with their unique three-dimensional architecture and conformational rigidity, are increasingly vital in drug discovery.[1][2] However, these same structural features present significant hurdles in developing robust and accurate quantitative methods. Their sp3-rich nature improves drug-like properties but complicates analysis compared to planar aromatic systems.[2]

This guide is structured to provide both foundational knowledge through Frequently Asked Questions and practical, in-the-lab solutions through detailed Troubleshooting Guides. It is designed for researchers, analytical scientists, and drug development professionals seeking to refine their methodologies and ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the quantitative analysis of spiro compounds?

The core challenges stem directly from their unique structure:

  • Stereoisomerism: Spirocycles often possess multiple chiral centers, leading to enantiomers and diastereomers. These isomers can have identical mass spectra and similar physicochemical properties, making chromatographic separation essential yet difficult.[3][4][5] Biological activity can be stereospecific, making accurate quantification of individual isomers a regulatory necessity.

  • Chemical Stability: The inherent strain in some spirocyclic systems can lead to poor physicochemical stability under certain pH, temperature, or physiological conditions.[6] This can result in degradation during sample preparation, storage, or analysis, compromising quantification.[6][7]

  • Complex MS Fragmentation: The rigid spirocyclic framework dictates specific fragmentation pathways in mass spectrometry.[8] While this can be used for structural elucidation, isomers may produce very similar fragments, creating ambiguity in identification without high-quality chromatographic separation.[9][10]

  • Structural Verification: Definitive structural confirmation, especially of the spiro-center and its stereochemistry, often requires sophisticated techniques like 2D-NMR, which may not be feasible for routine high-throughput quantification.[11][12]

Q2: Which analytical technique is most suitable for spiro compound quantification?

There is no single "best" technique; a multi-faceted approach is often required.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the workhorse for quantification due to its high sensitivity and selectivity, especially for drug metabolism and pharmacokinetic (DMPK) studies. The key is developing a chromatographic method that can resolve critical isomers before they enter the mass spectrometer.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is the gold standard for unambiguous structure elucidation and can be used for highly accurate quantification (qNMR) without the need for an identical reference standard for each isomer.[11][14] However, it has lower sensitivity compared to MS.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable spiro compounds. However, the high temperatures of the injector can sometimes cause on-column degradation or isomerization.[10]

  • Supercritical Fluid Chromatography (SFC) is an excellent alternative for chiral separations, often providing faster and more efficient resolution of enantiomers than HPLC.[15]

Q3: Why is method validation so critical for spiro compounds?

Method validation demonstrates that an analytical procedure is fit for its intended purpose.[16] For spiro compounds, this is crucial for several reasons:

  • Regulatory Compliance: Regulatory bodies like the FDA require validated methods to ensure product quality, safety, and efficacy.[17][18][19]

  • Ensuring Specificity: Validation studies must prove the method can accurately measure the analyte in the presence of interferences, including its own isomers and degradation products.[20]

  • Data Reliability: It establishes the method's accuracy, precision, linearity, and robustness, ensuring that the quantitative data generated is reliable and reproducible.[16]

Analytical Workflow & Troubleshooting Guides

This section provides practical, step-by-step guidance for overcoming common issues encountered during the analysis of spiro compounds.

General Analytical Workflow

A successful quantification strategy relies on a systematic approach, from initial method development to final validation. The following workflow illustrates the key stages and decision points.

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Isomer Resolution Check cluster_2 Phase 3: Validation & Application A 1. Analyte Characterization (pKa, logP, Stability) B 2. Select Analytical Technique (LC-MS, GC-MS, SFC, NMR) A->B C 3. Chromatographic Optimization (Column, Mobile Phase, Gradient) B->C D 4. MS Parameter Optimization (Ionization, Fragmentation) C->D E 5. Inject Isomer Mix / Stressed Sample D->E F Resolution Adequate? E->F G Proceed to Validation F->G Yes H Return to Step 3: Refine Chromatography F->H No I 6. Method Validation (ICH Q2(R2)) (Accuracy, Precision, Specificity) G->I H->C J 7. Routine Sample Analysis I->J

Caption: General workflow for developing a quantitative method for spiro compounds.

Troubleshooting Guide: HPLC & LC-MS/MS

High-Performance Liquid Chromatography is the cornerstone of spiro compound analysis. The following Q&A guide addresses common issues.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My spiro compound shows significant peak tailing, even after optimizing the mobile phase. What's causing this and how do I fix it?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by column overloading.

  • Causality: Spiro compounds containing basic nitrogen moieties can interact strongly with acidic silanol groups present on the surface of silica-based columns.[21] This leads to non-ideal retention and tailed peaks. Overloading the column saturates the stationary phase, also causing peak distortion.[22]

  • Solutions:

    • Use a High-Purity Silica Column: Modern columns use high-purity silica with end-capping to minimize exposed silanols. This is the first and most effective solution.[21]

    • Adjust Mobile Phase pH: If your compound is basic, lowering the mobile phase pH (e.g., to pH 2-3 with formic or trifluoroacetic acid) will protonate the analyte and suppress silanol ionization, reducing secondary interactions.[21]

    • Add a Mobile Phase Modifier: For stubborn tailing, adding a small amount of a basic modifier like triethylamine (TEA) can competitively bind to active silanols, improving peak shape. Start with low concentrations (e.g., 10-25 mM).[21]

    • Reduce Injection Load: Systematically decrease the sample concentration or injection volume to check for column overloading.[21][22]

    • Check for Solvent Mismatch: Ensure the injection solvent is weaker than or matched to the mobile phase. Injecting in a much stronger solvent can cause peak distortion.[23]

Issue 2: Inadequate Separation of Stereoisomers

Q: I have a pair of spiro diastereomers that are co-eluting. How can I improve their resolution?

A: Separating isomers is a critical challenge that requires systematic optimization of chromatographic selectivity. HPLC resolution is key for successful identification, especially when mass transitions are identical.[13]

  • Causality: Diastereomers have different physical properties, but these differences can be subtle. Achieving separation requires maximizing the differential interactions between the isomers and the stationary/mobile phases.

  • Troubleshooting Decision Tree:

start Poor Isomer Resolution opt_gradient 1. Optimize Gradient Slope (Shallower gradient increases resolution) start->opt_gradient check_res1 Resolution Sufficient? opt_gradient->check_res1 change_organic 2. Change Organic Modifier (e.g., Acetonitrile vs. Methanol) check_res1->change_organic No success Method Optimized check_res1->success Yes check_res2 Resolution Sufficient? change_organic->check_res2 change_column 3. Change Stationary Phase (e.g., C18 -> Phenyl-Hexyl or PFP) check_res2->change_column No check_res2->success Yes check_res3 Resolution Sufficient? change_column->check_res3 chiral_column 4. Use a Chiral Column (Especially for Enantiomers) check_res3->chiral_column No check_res3->success Yes

Sources

Navigating the Labyrinth: A Technical Guide to Enhancing Blood-Brain Barrier Permeability of Spiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, field-proven insights into the unique challenges and strategies for improving the blood-brain barrier (BBB) permeability of spirocyclic compounds. The inherent three-dimensional and rigid nature of spiro compounds presents both opportunities and hurdles in the design of CNS-active therapeutics. This resource will equip you with the knowledge to navigate these complexities, troubleshoot common experimental issues, and ultimately, design more effective brain-penetrant molecules.

Section 1: Frequently Asked Questions (FAQs) - The Spirocyclic Scaffold and the BBB

This section addresses fundamental questions regarding the interplay between the unique structural features of spiro compounds and their ability to cross the blood-brain barrier.

Question 1: How does the inherent rigidity of spiro compounds influence their BBB permeability?

The rigidity of spirocyclic scaffolds can be a double-edged sword for BBB penetration. On one hand, pre-organizing the molecule in a bioactive conformation can reduce the entropic penalty upon binding to its CNS target. This conformational restriction is a desirable trait in modern drug discovery.[1][2] On the other hand, this rigidity can limit the molecule's ability to adopt the necessary conformations to passively diffuse across the lipid membranes of the BBB or to avoid recognition by efflux transporters.[3]

Compared to more flexible molecules, the impact of rigidity on permeability is highly dependent on the overall physicochemical properties of the compound. A key consideration is the balance between maintaining a favorable conformation for target engagement and ensuring the molecule has sufficient "chameleonicity" to navigate the polar and non-polar environments of the BBB.

Question 2: What are the key physicochemical properties to consider when designing CNS-penetrant spiro compounds?

While the general rules for CNS drug design apply, the unique topology of spiro compounds necessitates a nuanced approach. Here are the critical parameters:

  • Lipophilicity (clogP/logD): A delicate balance is crucial. While sufficient lipophilicity is required for membrane partitioning, excessive lipophilicity can lead to increased non-specific binding to plasma proteins and brain tissue, as well as a higher risk of P450 metabolism.[4][5] For many CNS drugs, an optimal LogP range is between 1.5 and 2.7.[5]

  • Molecular Weight (MW): Lower molecular weight is generally preferred for passive diffusion across the BBB. For CNS drugs, a molecular weight of ≤ 400 Da is a common guideline.[5][6]

  • Topological Polar Surface Area (TPSA): A lower TPSA is strongly correlated with better BBB penetration. For CNS-active compounds, a TPSA of less than 60-70 Ų is often targeted.[6][7] The 3D nature of spirocycles can sometimes help to shield polar groups, effectively reducing the dynamic PSA.

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): Minimizing the number of hydrogen bond donors and acceptors is critical to reduce the desolvation penalty when crossing the lipid bilayer of the BBB. Aim for HBD ≤ 3 and HBA ≤ 7.[5]

  • pKa: The ionization state of a compound at physiological pH (7.4) significantly impacts its ability to cross the BBB. Generally, neutral or weakly basic compounds are preferred.[3]

Question 3: Are spiro compounds more susceptible to P-glycoprotein (P-gp) efflux?

P-glycoprotein (P-gp) is a major efflux transporter at the BBB that actively pumps a wide range of xenobiotics out of the brain.[8][9] While there is no definitive rule that spiro compounds are inherently better or worse substrates for P-gp, their rigid and often complex 3D structures can lead to recognition by this promiscuous transporter. Some studies have even explored spiroindole derivatives as P-gp inhibitors, highlighting the interaction between this scaffold and the transporter.[8]

Therefore, early assessment of P-gp liability is crucial in any CNS drug discovery program involving spiro compounds. Medicinal chemistry strategies should focus on mitigating P-gp efflux by modifying the structure to disrupt key interactions with the transporter.[10][11]

Section 2: Troubleshooting Guide - Common Hurdles in the Lab

This section provides a question-and-answer formatted guide to troubleshoot specific experimental issues you might encounter.

Problem 1: My spiro compound shows high potency in vitro but has no efficacy in vivo in a CNS model. What should I investigate first?

This is a classic "in vitro-in vivo disconnect" often caused by poor brain penetration. Here’s a systematic approach to troubleshoot this issue:

Initial Steps:

  • Re-evaluate Physicochemical Properties:

    • Question: Does my compound meet the general criteria for CNS drugs (MW, clogP, TPSA, HBD/HBA)?

    • Action: Use computational tools to calculate these properties. If they fall outside the desired ranges, prioritize chemical modifications. For instance, if the TPSA is too high, consider strategies to mask polar functional groups within the spirocyclic core.

  • Assess Passive Permeability:

    • Question: Can my compound passively diffuse across a lipid membrane?

    • Action: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA-BBB). This is a quick and cost-effective way to assess passive permeability. Low permeability in this assay suggests that fundamental physicochemical properties need to be addressed.

Follow-up Investigations:

  • Investigate Active Efflux:

    • Question: Is my compound a substrate for P-gp or other efflux transporters like Breast Cancer Resistance Protein (BCRP)?

    • Action: Conduct a Caco-2 or MDCK-MDR1 permeability assay. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indicator of active efflux.

    • Troubleshooting: If efflux is confirmed, medicinal chemistry efforts should focus on structural modifications to reduce recognition by the transporter. This could involve altering the number and position of hydrogen bond donors, modulating pKa, or increasing molecular rigidity in specific regions of the molecule.[10][12]

  • Measure Brain and Plasma Concentrations:

    • Question: What are the actual concentrations of my compound in the brain and plasma over time?

    • Action: Perform an in vivo pharmacokinetic study in a relevant animal model (e.g., mouse or rat) and measure the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu).[13] In vivo microdialysis can provide real-time measurement of unbound drug concentrations in the brain interstitial fluid.[14][15][16][17]

Problem 2: My spiro compound is a confirmed P-gp substrate. What are some medicinal chemistry strategies to reduce efflux?

Mitigating P-gp efflux is a significant challenge, but several strategies have proven effective:

  • Reduce Hydrogen Bonding Capacity: P-gp has a strong preference for substrates with multiple hydrogen bond donors. Systematically replacing or masking HBDs can significantly reduce efflux.

  • Modulate Basicity (pKa): For basic compounds, reducing the pKa to decrease the proportion of the ionized species at physiological pH can sometimes reduce P-gp recognition. This can be achieved by introducing electron-withdrawing groups near the basic center.[10]

  • Increase Molecular Rigidity/Conformational Constraint: While spirocycles are already rigid, further constraining flexible side chains can prevent the molecule from adopting a conformation that is recognized by P-gp.

  • Introduce "P-gp Disrupting" Moieties: In some cases, the introduction of specific functional groups, such as fluorine atoms or small heterocyclic rings, can disrupt the key interactions with the P-gp binding pocket.[10]

  • Utilize Bioisosteric Replacements: Replacing a known P-gp substrate--favoring group with a bioisostere that is less recognized by the transporter can be an effective strategy.

Problem 3: My PAMPA-BBB assay results are inconsistent. How can I improve the reliability of this assay for my spiro compounds?

Inconsistent PAMPA results can often be traced to experimental variables. Here are some troubleshooting tips:

  • Ensure Complete Solubilization: Spiro compounds can sometimes have poor aqueous solubility. Ensure your compound is fully dissolved in the donor buffer. The use of a small percentage of a co-solvent like DMSO is common, but its concentration should be kept consistent across all experiments.[18]

  • Check Membrane Integrity: The artificial membrane is the heart of the assay. Ensure that the lipid solution is fresh and properly applied to the filter plate. Run control compounds with known permeability (high and low) in every assay to validate the membrane integrity and the overall assay performance.[19][20]

  • Optimize Incubation Time: The standard incubation time may not be optimal for all compounds. If your compound has very low permeability, you may need to extend the incubation time to obtain a measurable concentration in the acceptor well.

  • Account for Compound Binding: Highly lipophilic compounds can sometimes bind to the plastic of the assay plates. Measure the concentration in the donor well at the end of the experiment to calculate mass balance and assess for non-specific binding.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to assess the BBB permeability of your spiro compounds.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This assay provides a rapid assessment of a compound's passive permeability across an artificial lipid membrane mimicking the BBB.[18][19][20][21][22]

Materials:

  • 96-well filter plate (Donor plate)

  • 96-well acceptor plate

  • Porcine brain lipid extract solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (e.g., propranolol for high permeability, methotrexate for low permeability)

  • Plate reader (UV-Vis or LC-MS/MS for analysis)

Procedure:

  • Prepare the Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat the Donor Plate: Gently pipette 5 µL of the porcine brain lipid solution onto the membrane of each well of the donor plate. Be careful not to touch the membrane with the pipette tip. Allow the solvent to evaporate for a few minutes.

  • Prepare Donor Solutions: Dilute the test and control compounds to a final concentration of 10-50 µM in PBS (pH 7.4). The final DMSO concentration should be kept low (e.g., <1%).

  • Add Donor Solutions: Add 150 µL of the donor solutions to the corresponding wells of the coated donor plate.

  • Assemble the PAMPA "Sandwich": Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor plate membrane is in contact with the buffer in the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours in a humidified chamber to prevent evaporation.

  • Sample Collection and Analysis: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells. Analyze the concentration of the compound in each sample using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation:

    Where:

    • Vd = Volume of donor well

    • Va = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • [drug]acceptor = Concentration of drug in the acceptor well

    • [drug]equilibrium = Theoretical equilibrium concentration

Protocol 2: Caco-2 Permeability Assay for Efflux Assessment

This cell-based assay is the gold standard for assessing both passive permeability and active transport, particularly P-gp-mediated efflux.[][24][25][26][27]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 12- or 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4

  • Test compound and controls

  • Lucifer yellow (for monolayer integrity check)

  • Analytical instrumentation (LC-MS/MS)

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-28 days to allow them to differentiate and form a polarized monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers. TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²). Also, perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.

  • Permeability Assay (Bidirectional):

    • Apical to Basolateral (A-B) Transport: Wash the cell monolayers with pre-warmed HBSS. Add the test compound solution to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.

    • Basolateral to Apical (B-A) Transport: Add the test compound solution to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh HBSS.

  • Analysis: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio:

    • Calculate the Papp for both A-B and B-A directions.

    • The efflux ratio is calculated as: Efflux Ratio = Papp(B-A) / Papp(A-B). An efflux ratio > 2 suggests that the compound is a substrate for an efflux transporter.

Section 4: Data Interpretation and Visualization

Data Summary Table
ParameterDesirable Range for CNS PenetrationRationale
Molecular Weight (MW) < 450 DaSmaller molecules are more likely to passively diffuse across the BBB.[7]
clogP 1.5 - 3.5Optimal lipophilicity for membrane partitioning without excessive non-specific binding.[5]
Topological Polar Surface Area (TPSA) < 70 ŲLower polarity reduces the desolvation penalty for crossing the lipid membrane.[6]
Hydrogen Bond Donors (HBD) ≤ 3Minimizes strong interactions with water that hinder membrane crossing.[5]
Hydrogen Bond Acceptors (HBA) ≤ 7Reduces the energetic cost of breaking hydrogen bonds with water.[5]
PAMPA-BBB Papp > 5 x 10⁻⁶ cm/sIndicates good passive permeability.
Caco-2 Efflux Ratio < 2Suggests the compound is not a significant substrate for efflux transporters like P-gp.[3]
CNS MPO Score > 4A multi-parameter optimization score that predicts overall CNS drug-likeness.[28]
Visualizing the Workflow

A systematic approach is key to efficiently identifying CNS-penetrant spiro compounds. The following workflow outlines a typical screening cascade.

G cluster_0 In Silico & Initial Design cluster_1 In Vitro Screening cluster_2 In Vivo Validation a Spiro Compound Library Design b Calculate Physicochemical Properties (MW, clogP, TPSA, HBD/HBA) a->b c Calculate CNS MPO Score b->c d PAMPA-BBB Assay (Assess Passive Permeability) c->d Compounds with good in silico profile e Caco-2 / MDCK-MDR1 Assay (Assess Efflux Liability) d->e f Rodent Pharmacokinetics (Measure Brain & Plasma Levels) e->f Compounds with good permeability & low efflux g In Vivo Microdialysis (Measure Unbound Brain Concentration) f->g h CNS Drug Candidate g->h Candidate for Efficacy Studies

Sources

Technical Support Center: Optimization of In Vitro Assays for Screening 1-Oxa-8-azaspiro[4.5]decan-2-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Oxa-8-azaspiro[4.5]decan-2-one analogs. This guide is designed to provide expert advice and practical solutions for optimizing your in vitro screening assays. Drawing from established principles in high-throughput screening and medicinal chemistry, this resource will help you navigate common challenges, ensure data integrity, and accelerate your discovery pipeline.

The unique spirocyclic structure of 1-Oxa-8-azaspiro[4.5]decan-2-one and its analogs presents both exciting therapeutic opportunities and specific challenges in assay development.[1][2] This guide provides a structured approach to troubleshooting and frequently asked questions to ensure your screening campaigns are robust, reliable, and yield high-quality hits.

Part 1: Troubleshooting Guide for Common Assay Problems

This section addresses specific issues that may arise during the screening of 1-Oxa-8-azaspiro[4.5]decan-2-one analogs. Each problem is followed by potential causes and actionable solutions.

Issue 1: High Variability and Poor Reproducibility in Assay Results

You observe significant well-to-well variability or cannot reproduce results between experiments.

Potential Causes:

  • Compound Precipitation: Spirocyclic compounds can have limited aqueous solubility, leading to precipitation in assay media.[3][4]

  • Cell Seeding Inconsistency: Uneven cell distribution across the microplate is a common source of variability in cell-based assays.[5][6]

  • Reagent Instability: Degradation of reagents, especially those sensitive to light or temperature, can introduce variability.[7]

  • Edge Effects: Evaporation from wells on the edge of the plate can concentrate reagents and affect cell health.

Troubleshooting Workflow:

A troubleshooting workflow for high assay variability.

Solutions:

Problem Area Recommended Action Scientific Rationale
Compound Solubility 1. Visually inspect plates for precipitate. 2. Perform a kinetic solubility assay using nephelometry.[8] 3. Increase the final DMSO concentration (while staying within the assay's tolerance). 4. Consider using cyclodextrins as solubilizing agents.[3][4]Poor solubility leads to inconsistent compound concentrations, directly impacting dose-response relationships.[8] Nephelometry provides a quantitative measure of precipitation.[8] Cyclodextrins can encapsulate hydrophobic molecules, improving their aqueous solubility.[3]
Cell Seeding 1. Ensure a single-cell suspension before plating. 2. Use a calibrated multichannel pipette or automated cell dispenser. 3. Allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even settling.[5]A uniform cell monolayer is critical for consistent results in viability, proliferation, and signaling assays.[5][6]
Reagent Handling 1. Aliquot reagents to minimize freeze-thaw cycles. 2. Protect photosensitive reagents from light.[7] 3. Prepare fresh solutions for critical reagents before each experiment.Reagent degradation can lead to a gradual or sudden loss of signal, increasing variability over the course of a screening campaign.[7]
Plate Layout 1. Avoid using the outer wells of the plate for compounds. 2. Fill outer wells with sterile media or PBS to create a humidity barrier.Edge effects can lead to non-uniform cell growth and compound concentration, skewing data from the plate perimeter.
Issue 2: High Rate of False Positives or Assay Interference

A large number of initial hits do not confirm in follow-up or orthogonal assays.

Potential Causes:

  • Compound Autofluorescence: The spirocyclic scaffold or its substituents may possess intrinsic fluorescence at the excitation and emission wavelengths of the assay.[9][10][11]

  • Fluorescence Quenching: Compounds can absorb the excitation or emission light of the reporter fluorophore, leading to a decrease in signal that mimics inhibition.[10][11]

  • Non-specific Reactivity: Some chemical moieties can react non-specifically with assay reagents, such as luciferase or cellular thiols.[12]

  • Compound Aggregation: At higher concentrations, some molecules form aggregates that can sequester and inhibit enzymes non-specifically.[11]

Solutions & Counter-Screening Strategies:

G cluster_0 Primary Screen cluster_1 Interference Counter-Screens cluster_2 Confirmation & Orthogonal Assays A Initial Hits Identified B Autofluorescence Check (Compound + Buffer) A->B C Quenching Check (Compound + Reporter) A->C D Assay Component Interference (e.g., Luciferase Inhibition) A->D E Dose-Response Confirmation B->E No Interference C->E No Interference D->E No Interference F Orthogonal Assay (Different Technology) E->F G Validated Hits F->G

A tiered screening cascade for drug discovery.

  • Primary HTS: Use a robust, cost-effective, and high-throughput assay to screen the entire library at a single concentration. The goal is to identify all potential hits. [13]2. Hit Confirmation: Re-test the primary hits from a fresh stock solution in the same assay to eliminate false positives due to random error.

  • Dose-Response Analysis: Generate IC50/EC50 values for the confirmed hits to determine their potency. [14]4. Triage: At this stage, filter out compounds that show cytotoxicity, have undesirable PAINS features, or demonstrate assay interference.

  • Secondary & Orthogonal Assays: Use more physiologically relevant or mechanistically different assays to confirm the activity of the triaged hits. [14]This step is crucial for building confidence in your hits.

  • Lead Optimization: Promising candidates from secondary screening move into medicinal chemistry efforts to improve their potency, selectivity, and drug-like properties.

By systematically addressing these common challenges and implementing a rigorous validation workflow, you can significantly improve the quality and reliability of your in vitro screening data for 1-Oxa-8-azaspiro[4.5]decan-2-one analogs.

References

  • Albanese, V., Pedriali, G., Fabbri, M., Ciancetta, A., Ravagli, S., Roccatello, C., Guerrini, R., Morciano, G., Preti, D., Pinton, P., & Pacifico, S. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]

  • Anan, Y., Yamashita, H., Ishii, A., Kobayashi, S., & Ogasawara, M. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(18), 3555–3564. [Link]

  • Nagpal, G., Heiman, H., & Haymond, S. (2017). Interpretation of Urine Drug Screens: Metabolites and Impurities. JAMA, 318(17), 1704–1705. [Link]

  • Singh, S. B., Unch J., & Kumar, S. (2015). Cell-based optimization of novel benzamides as potential antimalarial leads. Bioorganic & Medicinal Chemistry Letters, 25(22), 5262-5266. [Link]

  • McLaughlin, L. A., & Trosko, J. E. (2018). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Hadian, K., & Muskett, F. W. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS discovery : advancing life sciences R & D, 26(7), 843–851. [Link]

  • Gîrbea, C. Ș., Sarbu, M., Avram, S., Bîcu, E., & Păunescu, V. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. International journal of molecular sciences, 24(2), 1279. [Link]

  • Julien, O., & Wells, J. A. (2017). High-throughput screening identifies small molecules that enhance the pharmacological effects of oligonucleotides. Nucleic acids research, 45(10), 5596–5607. [Link]

  • Singh, R. B., Srivastava, K., Tiwari, R. P., & Srivastava, J. (2021). Synthesis of Novel Oxazin Analogs of Thio-4-azaspiro[4.5]decan-3-one for their Antimicrobial Activity. Asian Journal of Organic & Medicinal Chemistry, 6(2), 116-120. [Link]

  • MDPI. (2026). (Z)-8-Hydroxy-6-(2-hydroxyphenyl)-9-(4-methylbenzoyl)-2-(((E)-2-oxoindolin-3-ylidene)hydrazineylidene)-1-thia-3,6-diazaspiro[4.4]non-8-ene-4,7-dione. Molbank, 2026(1), M1216. [Link]

  • S. A. G. (1985). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry, 28(11), 1636-1642. [Link]

  • Royal Society of Chemistry. (2017). Chapter 2: Considerations Related to Small-molecule Screening Collections. In High-Throughput Screening in Drug Discovery. [Link]

  • Gîrbea, C. Ș., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Molecules, 28(1), 1279. [Link]

  • O'Hanlon Cohrt, K. (2018). The Challenges In Small Molecule Drug Development – Part I. Tempo Bioscience. [Link]

  • Various Authors. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. Retrieved from [Link]

  • Bertholf, R. L. (2025). Do errors in requesting and interpreting drug screens harm patients?. American Journal of Clinical Pathology, 163(1), 1-2. [Link]

  • Angeli, A., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Drug Discovery Today. [Link]

  • Inglese, J., Shamu, C. E., & Guy, R. K. (2007). Reporting data from high-throughput screening of small-molecule libraries. Nature protocols, 2(2), 438–441. [Link]

  • Fonte, V. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]

  • Eppendorf & Promega. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • Williams, D. A. (2011). Establishing assays and small molecule screening facilities for Drug Discovery programs. Journal of Postgraduate Medicine, 57(1), 54-61. [Link]

  • S. S., et al. (2024). Scaffold-based 3D cell culture models in cancer research. Frontiers in Bioengineering and Biotechnology, 12, 1338692. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • Lonza. (2023). Trends and Challenges in the Evolving Small Molecule Development Pipeline. Lonza. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS discovery : advancing life sciences R & D, 15(10), 1256–1266. [Link]

  • Scherr, C. L., et al. (2021). How patients deal with an ambiguous medical test: Decision-making after genetic testing. Patient education and counseling, 104(4), 843–849. [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of enzyme inhibition and medicinal chemistry, 40(1), 2505907. [Link]

  • Providers Clinical Support System. (n.d.). Appropriate Interpretation of Urine Drug Screen Results. Providers Clinical Support System. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Charnwood Discovery. Retrieved from [Link]

  • Wang, Y., et al. (2025). Molecular Characterization of Linezolid-Non-Susceptible Enterococcus faecium from a Chinese Tertiary Hospital. Infection and Drug Resistance, 18, 1-10. [Link]

  • Gîrbea, C. Ș., et al. (2023). In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. Molecules, 28(1), 1. [Link]

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Validation & Comparative

A Guide to the Structural Confirmation of 1-Oxa-8-azaspiro[4.5]decan-2-one Hydrochloride: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of rigorous scientific practice. This guide provides an in-depth technical comparison for confirming the structure of 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride, a spirocyclic compound with potential applications in medicinal chemistry. Given the limited availability of direct experimental data for this specific molecule, we will employ a predictive and comparative approach, leveraging computational tools and contrasting the expected spectroscopic features with those of a well-characterized, structurally related analogue.

The Subject Molecule: this compound

This compound possesses a unique and rigid spirocyclic framework. This structure consists of a piperidine ring fused at the C4 position to a γ-butyrolactone ring. The hydrochloride salt form results from the protonation of the piperidine nitrogen, enhancing its solubility in aqueous media.

Key Structural Features:

  • Molecular Formula: C₈H₁₄ClNO₂

  • Molecular Weight: 191.66 g/mol

  • Core Structure: A spiro[4.5]decane system, comprising a six-membered piperidine ring and a five-membered lactone ring sharing a single carbon atom (the spirocenter).

  • Functional Groups: A lactone (a cyclic ester), a secondary amine (as a hydrochloride salt), and aliphatic C-H bonds.

The rigidity of the spirocyclic system imparts distinct stereochemical properties, which are reflected in its spectroscopic signatures.

Predicted Spectroscopic Data for this compound

In the absence of published experimental spectra, we turn to computational prediction tools to anticipate the ¹H and ¹³C NMR spectra. These predictions are based on extensive databases of known chemical shifts and sophisticated algorithms that account for the electronic environment of each nucleus.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal distinct signals for the protons on the piperidine and lactone rings. The protonation of the nitrogen atom will lead to a broadening of the signals of adjacent protons and a downfield shift.

Predicted Chemical Shift (ppm)MultiplicityNumber of ProtonsAssignmentRationale
~9.0 - 10.0broad s2HN-H₂⁺The acidic protons on the protonated nitrogen are expected to be significantly deshielded and exchange-broadened.
~4.4 - 4.6t2HH-3Protons adjacent to the lactone oxygen are deshielded.
~3.2 - 3.4m4HH-7, H-9Protons alpha to the protonated nitrogen are deshielded.
~2.6 - 2.8t2HH-4Protons adjacent to the lactone carbonyl are deshielded.
~1.8 - 2.0m4HH-6, H-10Protons on the piperidine ring beta to the nitrogen.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide key information about the carbon framework, including the carbonyl carbon of the lactone and the spirocenter.

Predicted Chemical Shift (ppm)Carbon AssignmentRationale
~175 - 180C-2The carbonyl carbon of the lactone is highly deshielded.
~85 - 90C-5 (Spirocenter)The quaternary spiro carbon is deshielded due to its connection to two rings and proximity to heteroatoms.
~65 - 70C-3The carbon adjacent to the lactone oxygen is deshielded.
~45 - 50C-7, C-9Carbons alpha to the protonated nitrogen are deshielded.
~30 - 35C-4The carbon adjacent to the lactone carbonyl.
~25 - 30C-6, C-10Carbons on the piperidine ring beta to the nitrogen.
Expected Mass Spectrum Fragmentation

In electrospray ionization mass spectrometry (ESI-MS), the molecule is expected to be observed as its molecular ion [M+H]⁺ (for the free base) or as the cation [M]⁺. Fragmentation would likely involve the loss of the lactone ring or cleavage of the piperidine ring.

Expected Infrared (IR) Spectrum

The IR spectrum should exhibit characteristic absorption bands for the key functional groups.

Wavenumber (cm⁻¹)Functional GroupDescription
~3400 - 3200N-H stretchBroad absorption due to the ammonium salt.
~2950 - 2850C-H stretchAliphatic C-H stretching vibrations.
~1770 - 1750C=O stretchStrong absorption characteristic of a γ-lactone carbonyl.
~1200 - 1100C-O stretchStretching vibration of the ester C-O bond.

Comparative Analysis with a Structurally Related Analogue

To provide experimental context for our predictions, we will compare the expected spectroscopic features of our target molecule with the published data for a series of 1,4,8-triazaspiro[4.5]decan-2-one derivatives.[1] While not isomers, these compounds share the same spiro[4.5]decane core and a five-membered ring containing a carbonyl group, making them valuable for comparative purposes.

Comparator Molecule: (S)-2-(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide

This molecule, while more complex, provides a reference for the chemical shifts of the piperidine ring protons and carbons within a similar spirocyclic system.

Experimental ¹H and ¹³C NMR Data for the Comparator's Spiro[4.5]decane Core (in DMSO-d₆): [1]

  • ¹H NMR: Protons on the piperidine ring appear in the range of ~1.67-3.63 ppm.

  • ¹³C NMR: Carbons of the piperidine ring resonate at approximately 31.72, 48.04, and 48.73 ppm. The spiro carbon is observed at 73.55 ppm. The lactam carbonyl appears at 175.14 ppm.

Spectroscopic Comparison and Structural Elucidation
  • Piperidine Ring Signals: The predicted chemical shifts for the piperidine ring protons (~1.8-2.0 ppm and ~3.2-3.4 ppm) and carbons (~25-30 ppm and ~45-50 ppm) in our target molecule are in general agreement with the experimental data from the comparator. The downfield shift in our target is attributed to the protonation of the nitrogen atom.

  • Lactone vs. Lactam: The predicted chemical shift of the lactone carbonyl in our target (~175-180 ppm) is comparable to the experimental value of the lactam carbonyl in the comparator (~175 ppm). This is expected as both are five-membered cyclic carbonyls.

  • Spirocenter: The predicted chemical shift for the spiro carbon in our target (~85-90 ppm) is further downfield than in the comparator (~73.55 ppm). This is a key differentiating feature and is due to the direct attachment of the spiro carbon to the oxygen of the lactone in our target molecule, which is more electron-withdrawing than the nitrogen in the comparator's lactam ring.

  • Unique Signals: The signals for the protons and carbon of the -O-CH₂- group in the lactone ring of our target molecule (predicted at ~4.4-4.6 ppm and ~65-70 ppm, respectively) are absent in the comparator, providing a clear point of distinction.

Experimental Protocols for Structural Confirmation

To experimentally verify the structure of this compound, a suite of analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed information about the carbon-hydrogen framework of the molecule.

Instrumentation: 400 MHz or higher NMR spectrometer.

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

Experiments:

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

  • ¹³C NMR: Provides information on the number of different types of carbons.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.

G cluster_sample Sample Preparation cluster_nmr NMR Experiments cluster_data Data Analysis dissolve Dissolve in Deuterated Solvent H1 ¹H NMR dissolve->H1 C13 ¹³C NMR dissolve->C13 COSY COSY H1->COSY HSQC HSQC C13->HSQC structure Structure Confirmation COSY->structure HMBC HMBC HSQC->HMBC HMBC->structure

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: ESI or other soft ionization mass spectrometer.

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

Analysis:

  • Full Scan MS: To determine the mass of the molecular ion.

  • Tandem MS (MS/MS): To induce fragmentation and analyze the resulting fragments, which can provide further structural information.

G cluster_sample Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis dissolve Prepare Dilute Solution full_scan Full Scan MS dissolve->full_scan ms_ms Tandem MS (MS/MS) full_scan->ms_ms mw Molecular Weight Confirmation full_scan->mw fragmentation Fragmentation Pattern Analysis ms_ms->fragmentation fragmentation->mw

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Instrumentation: FTIR spectrometer.

Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.

Analysis: The resulting spectrum should be compared with the expected absorption bands for the functional groups present in the molecule.

Conclusion

The structural confirmation of this compound can be confidently achieved through a combination of predictive and experimental spectroscopic techniques. By leveraging computational NMR prediction to establish an expected spectral fingerprint and comparing this with the experimental data of a structurally related analogue, a robust hypothesis for the molecule's structure can be formed. Subsequent experimental verification using a suite of standard analytical methods, including high-resolution NMR, mass spectrometry, and IR spectroscopy, will provide the definitive evidence required for unambiguous structural elucidation. This integrated approach ensures the scientific rigor necessary for advancing research and development in the chemical sciences.

References

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  • Albanese, V., et al. (2023). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2184-2198. [Link]

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A Senior Application Scientist’s Guide to the Validation of Analytical Methods for Azaspiro Compound Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Azaspiro Compounds

Azaspiro compounds, characterized by a spirocyclic ring system containing at least one nitrogen atom, represent a structurally significant class of molecules in modern drug development.[1] Their unique three-dimensional architecture, which often imparts desirable pharmacological properties, also presents distinct analytical challenges.[2] The rigidity and complexity of the spirocyclic core can influence solubility, chromatographic behavior, and susceptibility to specific degradation pathways. Therefore, developing and validating robust analytical methods is not merely a regulatory formality but a scientific necessity to ensure product quality, safety, and efficacy.

This guide provides an in-depth comparison of analytical methodologies for the validation of azaspiro compounds. Moving beyond a simple checklist of validation parameters, we will explore the causality behind experimental design, grounding our protocols in the authoritative guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5] Our objective is to equip researchers, scientists, and drug development professionals with a framework for creating self-validating analytical systems that are both scientifically sound and regulatory compliant.

Pillar 1: The Regulatory Framework and Core Validation Parameters

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5] This principle, established by the ICH, serves as our foundation. Regulatory bodies like the FDA and European Medicines Agency (EMA) have adopted these principles, emphasizing that analytical methods for pharmaceutical analysis must be thoroughly validated before use in pivotal studies or for quality control.[3][6][7]

The validation process revolves around a set of key performance characteristics. The selection of these characteristics depends on the type of analytical procedure. For quantitative analysis of an azaspiro active pharmaceutical ingredient (API) or its impurities, the following parameters are critical.

Diagram: Core Validation Workflow

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Performance Characteristics Evaluation (ICH Q2(R2)) cluster_3 Phase 4: Reporting & Lifecycle Dev Analytical Procedure Development (ICH Q14) Protocol Define Intended Use & Acceptance Criteria (Validation Protocol) Dev->Protocol Specificity Specificity & Selectivity Protocol->Specificity Linearity Linearity Report Validation Report Specificity->Report Range Range Linearity->Report Accuracy Accuracy Range->Report Precision Precision (Repeatability, Intermediate) Accuracy->Report Detection Detection & Quantitation Limits (LOD/LOQ) Precision->Report Robustness Robustness Detection->Report Robustness->Report Lifecycle Continuous Monitoring & Revalidation Report->Lifecycle

Caption: A typical workflow for analytical method validation, from development to lifecycle management.

Pillar 2: Comparing Analytical Technologies for Azaspiro Compound Analysis

The choice of analytical technology is the first critical decision in method development. For azaspiro compounds, the selection typically narrows down to High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography (GC).

Method Principle Strengths for Azaspiro Analysis Limitations Typical Application
HPLC-UV Separation based on polarity, detected by UV absorbance.Cost-effective, robust, and widely available. Excellent for quantification when the analyte has a chromophore.Requires the azaspiro compound to have a UV-absorbing chromophore. Lower sensitivity and specificity compared to MS.Assay, purity, and stability testing for APIs and drug products.
LC-MS/MS Separation by HPLC followed by mass-based detection.High specificity and sensitivity. Can analyze compounds without chromophores. Provides structural information for impurity identification.[8]Higher cost and complexity. Susceptible to matrix effects.Bioanalysis (drug in plasma), impurity identification, trace-level quantification.[9]
GC-MS Separation of volatile compounds in the gas phase, followed by mass-based detection.[10]Excellent for volatile and thermally stable azaspiro compounds or their derivatives. High resolving power.Requires the analyte to be volatile and thermally stable, which may necessitate derivatization for many azaspiro structures.Analysis of residual solvents or volatile impurities. Can be used for specific, smaller azaspiro alkaloids.[11]

Expert Insight: For most non-volatile azaspiro compounds, which are common in pharmaceuticals, HPLC with UV detection remains the workhorse for routine quality control due to its robustness and cost-effectiveness.[12] However, LC-MS is indispensable during development for impurity profiling and is the gold standard for bioanalytical applications where sensitivity is paramount.

Pillar 3: A Practical Guide to HPLC Method Validation for an Azaspiro Compound

Let's consider the validation of a reversed-phase HPLC (RP-HPLC) method for the assay of a hypothetical azaspiro drug substance, "Azaspiro-X". The objective is to prove the method is accurate, precise, and specific for quantifying Azaspiro-X.

Experimental Protocol: Specificity (Stress Testing)

Causality: The specificity of an analytical method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] For stability-indicating methods, this is paramount. We perform forced degradation to intentionally generate potential degradants and prove the method can separate them from the analyte peak.

Step-by-Step Protocol:

  • Prepare Stress Samples:

    • Acid Hydrolysis: Dissolve Azaspiro-X in a suitable solvent and add 0.1 M HCl. Heat at 60°C for 4 hours.

    • Base Hydrolysis: Dissolve Azaspiro-X and add 0.1 M NaOH. Heat at 60°C for 4 hours.

    • Oxidation: Dissolve Azaspiro-X and add 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Stress: Store solid Azaspiro-X at 105°C for 24 hours.

    • Photolytic Stress: Expose a solution of Azaspiro-X to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization: Neutralize the acid and base-stressed samples before dilution.

  • Chromatographic Analysis: Analyze each stressed sample, along with an unstressed control, using the proposed HPLC method.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity for the Azaspiro-X peak in each chromatogram. The purity angle should be less than the purity threshold.

Experimental Protocol: Linearity, Accuracy, and Precision

Causality: These three parameters are intrinsically linked.

  • Linearity demonstrates a proportional relationship between the analyte concentration and the instrument's response.[13]

  • Accuracy measures the closeness of the test results to the true value.[14]

  • Precision expresses the agreement among a series of measurements.[14]

We evaluate these together for efficiency.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a stock solution of Azaspiro-X reference standard at a concentration of 1.0 mg/mL in the mobile phase.

  • Linearity & Accuracy Levels: Prepare five concentration levels from the stock solution, typically spanning 50% to 150% of the target assay concentration (e.g., 0.05, 0.075, 0.10, 0.125, and 0.15 mg/mL).

  • Precision Preparations:

    • Repeatability (Intra-assay Precision): At the 100% level (0.10 mg/mL), prepare six individual samples from the same homogenous lot of Azaspiro-X.

    • Intermediate Precision: Have a different analyst, on a different day, using a different HPLC system (if available), prepare another set of six samples at the 100% level.

  • Analysis:

    • Inject each of the five linearity solutions in triplicate.

    • Inject all twelve precision samples (six for repeatability, six for intermediate precision).

  • Data Evaluation:

    • Linearity: Plot a graph of mean peak area versus concentration. Calculate the correlation coefficient (r²) and y-intercept.

    • Accuracy: For each linearity level, calculate the percent recovery against the theoretical concentration.

    • Precision: Calculate the Relative Standard Deviation (%RSD) for the six repeatability samples and the six intermediate precision samples. Also, perform a statistical comparison (e.g., F-test) of the two data sets.

Illustrative Data Summary

Table 1: Linearity Results

Concentration (mg/mL) Mean Peak Area (n=3)
0.050 501,234
0.075 752,345
0.100 1,003,456
0.125 1,254,567
0.150 1,505,678
Correlation Coefficient (r²) 0.9998

| Y-Intercept | -56.7 |

Table 2: Accuracy and Precision Results

Parameter Level Acceptance Criteria Result
Accuracy (% Recovery) 50% 98.0 - 102.0% 100.5%
100% 98.0 - 102.0% 99.8%
150% 98.0 - 102.0% 100.1%
Precision (%RSD)
Repeatability (n=6) 100% ≤ 1.0% 0.45%

| Intermediate (n=6) | 100% | ≤ 2.0% | 0.62% |

Experimental Protocol: Robustness

Causality: Robustness testing demonstrates the method's reliability with respect to small but deliberate variations in method parameters.[15][16] This provides an indication of its suitability for transfer between labs and instruments.[17][18] A one-factor-at-a-time (OFAT) approach is simple, but a Design of Experiments (DoE) approach is more efficient.

Diagram: Robustness Parameter Variation

G cluster_params Deliberate Variations center Nominal Method pH_low pH -0.2 center->pH_low pH_high pH +0.2 center->pH_high Flow_low Flow -10% center->Flow_low Flow_high Flow +10% center->Flow_high Temp_low Temp -5°C center->Temp_low Temp_high Temp +5°C center->Temp_high

Caption: Visualization of typical parameter variations for a robustness study.

Step-by-Step Protocol:

  • Identify Critical Parameters: For an RP-HPLC method, these are typically:

    • Mobile phase pH (e.g., ± 0.2 units)

    • Mobile phase organic composition (e.g., ± 2%)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 10%)

  • Experimental Design: Create a design that varies these parameters.

  • Analysis: Inject a system suitability solution and a standard solution under each condition.

  • Evaluation: Monitor system suitability parameters (e.g., resolution, tailing factor) and the quantitative result of the standard. The results should remain within the acceptance criteria defined in the validation protocol.[19]

Conclusion

The validation of analytical methods for azaspiro compounds is a systematic process that combines regulatory knowledge with rigorous scientific investigation. By understanding the "why" behind each validation parameter—from ensuring specificity through forced degradation to confirming reliability via robustness testing—scientists can build a comprehensive data package that is both defensible and trustworthy. The comparative guide to technologies and the detailed experimental protocols provided herein serve as a practical framework. A properly validated method is the cornerstone of reliable data, ensuring that every subsequent decision in the drug development lifecycle is based on a foundation of analytical certainty.

References

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comparative study of different synthetic routes to 1-Oxa-8-azaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

The 1-oxa-8-azaspiro[4.5]decan-2-one scaffold is a significant structural motif in medicinal chemistry, appearing in a range of biologically active compounds. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutics. This guide offers a comparative analysis of two prominent synthetic strategies for accessing this valuable spirocyclic lactone, providing researchers, scientists, and drug development professionals with the detailed insights necessary for informed experimental design.

This document will delve into two primary synthetic pathways:

  • Route 1: Reformatsky Reaction Approach. This classic organometallic reaction offers a direct method for the formation of the β-hydroxy ester precursor, which subsequently undergoes intramolecular cyclization.

  • Route 2: Cyanohydrin Formation and Subsequent Hydrolysis/Cyclization. This two-step approach involves the formation of a key cyanohydrin intermediate from a piperidone precursor, followed by acidic hydrolysis and concomitant lactonization.

We will explore the mechanistic underpinnings, experimental protocols, and a comparative analysis of these routes to provide a comprehensive understanding of their respective advantages and limitations.

Route 1: The Reformatsky Reaction Approach

The Reformatsky reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds.[1][2][3][4] It involves the reaction of an α-halo ester with a carbonyl compound, typically a ketone or an aldehyde, in the presence of metallic zinc.[2][4] The key intermediate is an organozinc reagent, often referred to as a Reformatsky enolate, which is less reactive than Grignard reagents or organolithiums, thus preventing self-condensation of the ester.[1][3] For the synthesis of 1-Oxa-8-azaspiro[4.5]decan-2-one, an N-protected 4-piperidone serves as the ketone component.

The choice of the nitrogen protecting group on the piperidine ring is crucial. A robust protecting group that is stable to the reaction conditions but can be readily removed later is required. The Boc (tert-butyloxycarbonyl) group is a common and effective choice due to its stability and ease of removal under acidic conditions.

The reaction proceeds through the formation of a β-hydroxy ester intermediate, which, upon acidification and work-up, undergoes spontaneous intramolecular cyclization to yield the desired spirocyclic lactone.

Reformatsky Reaction Route cluster_0 Step 1: Reformatsky Reaction cluster_1 Step 2: Intramolecular Cyclization N-Boc-4-piperidone N-Boc-4-piperidone Intermediate β-hydroxy ester intermediate N-Boc-4-piperidone->Intermediate 1. Ethyl bromoacetate, Zn 2. Acidic workup Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->Intermediate Zinc Zinc Zinc->Intermediate Lactone 1-Oxa-8-azaspiro[4.5]decan-2-one Intermediate->Lactone Spontaneous

Caption: Synthetic pathway via the Reformatsky reaction.

Experimental Protocol: Reformatsky Reaction

Materials:

  • N-Boc-4-piperidone

  • Ethyl bromoacetate

  • Activated Zinc dust

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with activated zinc dust (1.2 eq). The apparatus is flame-dried under a stream of nitrogen.

  • Anhydrous THF is added to the flask, and a solution of N-Boc-4-piperidone (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous THF is added dropwise via the dropping funnel.

  • The reaction mixture is gently heated to initiate the reaction. Once initiated, the reaction is typically exothermic and may require cooling in a water bath to maintain a gentle reflux.

  • After the initial exothermic reaction subsides, the mixture is heated at reflux for 2-3 hours until the starting materials are consumed (monitored by TLC).

  • The reaction mixture is cooled to room temperature and then quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The resulting mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

  • The crude β-hydroxy ester is then treated with 1 M HCl at room temperature to effect cyclization to the lactone.

  • The product is purified by column chromatography on silica gel.

Route 2: Cyanohydrin Formation and Subsequent Hydrolysis/Cyclization

This alternative route commences with the conversion of an N-protected 4-piperidone to its corresponding cyanohydrin. This transformation is a classic nucleophilic addition to a carbonyl group. The subsequent acidic hydrolysis of the nitrile functionality to a carboxylic acid, followed by intramolecular esterification with the adjacent tertiary alcohol, furnishes the spirocyclic lactone.

Similar to the Reformatsky route, the choice of the nitrogen protecting group is critical. The Boc group is again a suitable choice.

Cyanohydrin Route cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Hydrolysis and Cyclization N-Boc-4-piperidone N-Boc-4-piperidone Cyanohydrin N-Boc-4-cyano-4-hydroxypiperidine N-Boc-4-piperidone->Cyanohydrin NaCN, H₂O/AcOH Cyanide NaCN or KCN Cyanide->Cyanohydrin Lactone 1-Oxa-8-azaspiro[4.5]decan-2-one Cyanohydrin->Lactone Conc. HCl, heat

Caption: Synthetic pathway via cyanohydrin formation.

Experimental Protocol: Cyanohydrin Formation and Cyclization

Materials:

  • N-Boc-4-piperidone

  • Sodium cyanide (NaCN)

  • Acetic acid

  • Concentrated hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-Boc-4-piperidone (1.0 eq) in a mixture of water and acetic acid, a solution of sodium cyanide (1.2 eq) in water is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 12-24 hours until the reaction is complete (monitored by TLC).

  • The mixture is then carefully neutralized with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to afford the crude cyanohydrin.

  • The crude cyanohydrin is then treated with concentrated HCl and heated to reflux for 4-6 hours. This step facilitates both the hydrolysis of the nitrile to a carboxylic acid and the subsequent intramolecular cyclization to the lactone.

  • The reaction mixture is cooled, and the pH is adjusted to ~8 with a suitable base (e.g., NaOH solution).

  • The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane).

  • The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The final product is purified by column chromatography on silica gel.

Comparative Analysis

FeatureRoute 1: Reformatsky ReactionRoute 2: Cyanohydrin Formation & Cyclization
Starting Materials N-Boc-4-piperidone, ethyl bromoacetate, zincN-Boc-4-piperidone, sodium cyanide
Key Intermediates β-hydroxy esterCyanohydrin
Number of Steps One-pot for the key transformation, followed by cyclizationTwo distinct synthetic steps
Reagents & Conditions Requires activated zinc and anhydrous conditionsUtilizes highly toxic sodium cyanide; aqueous conditions for the first step, strong acid and heat for the second
Yields (Anticipated) Moderate to goodGenerally good
Scalability Can be challenging due to the heterogeneous nature of the zinc reaction and potential for side reactions.More amenable to large-scale synthesis, although handling of cyanide requires stringent safety protocols.
Safety Considerations Use of metallic zinc requires careful handling. Ethyl bromoacetate is a lachrymator.Extreme caution required due to the high toxicity of sodium cyanide. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Stereoselectivity Generally produces a racemic mixture unless chiral auxiliaries are employed.Produces a racemic mixture.

Conclusion

Both the Reformatsky reaction and the cyanohydrin-based approach offer viable pathways to 1-Oxa-8-azaspiro[4.5]decan-2-one.

The Reformatsky reaction presents a more direct, one-pot approach to the key spirocyclization precursor. Its primary drawbacks lie in the potentially variable reactivity of the metallic zinc and the need for strictly anhydrous conditions.

The cyanohydrin route is a two-step process that is often reliable and can provide good yields. However, the use of highly toxic cyanide is a significant safety concern that necessitates specialized handling procedures and facilities.

The choice between these two routes will ultimately depend on the specific capabilities of the laboratory, the scale of the synthesis, and the comfort level of the researcher with the required reagents and conditions. For smaller-scale research purposes, the Reformatsky reaction may be a more convenient option, provided appropriate care is taken. For larger-scale production, the cyanohydrin route, despite its hazards, might offer a more reproducible and scalable process in a well-equipped industrial setting.

References

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A Comparative Efficacy Analysis of 1-Oxa-8-azaspiro[4.5]decan-2-one and Leading Muscarinic Agonists

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Landscape of Muscarinic Agonism

Muscarinic acetylcholine receptors (mAChRs), a pivotal class of G protein-coupled receptors (GPCRs), are instrumental in mediating the physiological effects of the neurotransmitter acetylcholine. Their ubiquitous expression throughout the central and peripheral nervous systems underscores their importance in a wide array of physiological processes, including cognitive function, smooth muscle contraction, and glandular secretion. The five distinct subtypes of mAChRs (M1-M5) present a nuanced landscape for therapeutic intervention, with subtype-selective agonists holding the promise of targeted efficacy while mitigating off-target side effects. This guide provides a comprehensive comparison of the efficacy of 1-Oxa-8-azaspiro[4.5]decan-2-one, a novel spirocyclic muscarinic agonist, with established muscarinic agonists such as pilocarpine and cevimeline.

The development of agonists with selectivity for specific mAChR subtypes is a primary objective in the pursuit of treatments for a range of pathological conditions, including Alzheimer's disease, Sjögren's syndrome, and schizophrenia. This document will delve into the comparative binding affinities and functional potencies of these compounds, supported by experimental data, to provide an in-depth resource for researchers and professionals in the field of drug discovery.

Comparative Analysis of Receptor Binding Affinity and Functional Potency

The efficacy of a muscarinic agonist is determined by its affinity for the receptor (how well it binds) and its intrinsic ability to elicit a functional response upon binding. These parameters are quantified by the inhibition constant (Ki) and the half-maximal effective concentration (EC50), respectively. A lower Ki value indicates a higher binding affinity, while a lower EC50 value signifies greater potency in eliciting a cellular response.

The following tables summarize the available experimental data for 1-Oxa-8-azaspiro[4.5]decan-2-one (represented by its potent derivative, YM796), pilocarpine, and cevimeline across the five human muscarinic receptor subtypes.

Table 1: Muscarinic Receptor Binding Affinities (Ki, µM)

CompoundM1M2M3M4M5
YM796 16.4[1]52.0[1]N/AN/AN/A
Pilocarpine ~40.6 (IC50)[2]~14.9 (IC50)[2]N/AN/AN/A
Cevimeline Potent Agonist[3]Lower Affinity[3]Potent Agonist[3]Lower Affinity[3]Moderate Affinity[3]

N/A: Data not readily available in the searched literature. Note: IC50 values for Pilocarpine are from autoradiographic studies and represent the concentration required to inhibit 50% of radioligand binding.

Table 2: Muscarinic Receptor Functional Potency (EC50, µM)

CompoundM1M2M3M4M5
YM796 26.5 (Partial Agonist)[1]>1000 (No significant inhibition of cAMP)[1]N/AN/AN/A
Pilocarpine 18 (Partial Agonist, PI Turnover)[4]4.5 (Partial Agonist, GTPase activity)[4]Agonist (Ca2+ mobilization)[5]N/AN/A
Cevimeline 0.023[3]1.04[3]0.048[3]1.31[3]0.063[3]

Note: The functional assays used to determine EC50 values vary, which can influence the absolute values. The data presented here is for comparative purposes.

From the available data, YM796, a derivative of 1-Oxa-8-azaspiro[4.5]decan-2-one, demonstrates a preferential affinity for the M1 receptor over the M2 receptor. Functionally, it acts as a partial agonist at the M1 receptor, stimulating phosphoinositide hydrolysis, while showing minimal activity at the M2 receptor. Pilocarpine also exhibits partial agonism at M1 and M2 receptors. In contrast, cevimeline is a potent agonist at M1, M3, and M5 receptors, with significantly lower potency at M2 and M4 receptors.[3] This profile makes cevimeline particularly effective in stimulating salivary and lacrimal secretions, which are primarily mediated by M1 and M3 receptors.

Signaling Pathways and Experimental Workflows

The differential activation of muscarinic receptor subtypes initiates distinct intracellular signaling cascades. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, activating phospholipase C (PLC) and leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC). Conversely, the M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Gq_Coupled_Signaling Agonist Muscarinic Agonist (e.g., 1-Oxa-8-azaspiro[4.5]decan-2-one) M1_M3_M5 M1, M3, M5 Receptor Agonist->M1_M3_M5 Binds to Gq_11 Gq/11 Protein M1_M3_M5->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Glandular Secretion, Smooth Muscle Contraction) Ca2->Cellular_Response PKC->Cellular_Response

Gq/11-Coupled Muscarinic Receptor Signaling Pathway

Gi_Coupled_Signaling Agonist Muscarinic Agonist M2_M4 M2, M4 Receptor Agonist->M2_M4 Binds to Gi_o Gi/o Protein M2_M4->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP ATP->cAMP Cellular_Response Cellular Response (e.g., Decreased Heart Rate) cAMP->Cellular_Response

Gi/o-Coupled Muscarinic Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the efficacy of muscarinic agonists.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor subtype.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (from cells expressing a specific mAChR subtype) Incubation 4. Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep 2. Radiolabeled Ligand Preparation (e.g., [3H]N-methylscopolamine) Radioligand_Prep->Incubation Test_Compound_Prep 3. Test Compound Dilutions (e.g., 1-Oxa-8-azaspiro[4.5]decan-2-one) Test_Compound_Prep->Incubation Filtration 5. Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Scintillation 6. Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation Analysis 7. Data Analysis (to determine IC50 and calculate Ki) Scintillation->Analysis

Workflow for a Radioligand Binding Assay

Step-by-Step Methodology:

  • Membrane Preparation: Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5) are prepared from cultured cells.

  • Radioligand Preparation: A radiolabeled antagonist with high affinity for the receptor, such as [3H]N-methylscopolamine ([3H]NMS), is prepared at a known concentration.

  • Test Compound Preparation: A series of dilutions of the unlabeled test compound (e.g., 1-Oxa-8-azaspiro[4.5]decan-2-one, pilocarpine, or cevimeline) are prepared.

  • Incubation: The cell membranes, radioligand, and varying concentrations of the test compound are incubated together to allow for competitive binding to the receptors.

  • Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand in the solution.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. A competition curve is generated, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Phosphoinositide Hydrolysis Assay

This functional assay measures the accumulation of inositol phosphates (IPs), a downstream product of M1, M3, and M5 receptor activation, to determine the potency (EC50) and efficacy of an agonist.

Step-by-Step Methodology:

  • Cell Culture and Labeling: Cells expressing the muscarinic receptor subtype of interest (M1, M3, or M5) are cultured and incubated with [3H]myo-inositol to radiolabel the cellular phosphoinositide pool.

  • Agonist Stimulation: The labeled cells are then stimulated with various concentrations of the test agonist in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol monophosphates.

  • Extraction of Inositol Phosphates: The reaction is stopped, and the water-soluble inositol phosphates are extracted from the cells.

  • Chromatographic Separation: The different inositol phosphate species (IP1, IP2, IP3) are separated using anion-exchange chromatography.

  • Quantification: The radioactivity of each fraction is measured by scintillation counting to determine the amount of [3H]IP accumulation.

  • Data Analysis: A dose-response curve is generated by plotting the amount of [3H]IP accumulation against the agonist concentration. The EC50 value, representing the concentration of the agonist that produces 50% of the maximal response, is then determined.

In Vivo Models of Efficacy

To assess the physiological effects of muscarinic agonists, various in vivo animal models are employed.

Salivation Model in Rats

This model is commonly used to evaluate the sialogogic (saliva-inducing) effects of muscarinic agonists, which is particularly relevant for compounds being investigated for the treatment of xerostomia (dry mouth).

Step-by-Step Methodology:

  • Animal Preparation: Rats are anesthetized, and a pre-weighed cotton ball is placed in the sublingual space.

  • Drug Administration: The test compound is administered, typically via subcutaneous or intraperitoneal injection.

  • Saliva Collection: At specified time points after drug administration, the cotton ball is removed and weighed to determine the amount of saliva secreted.

  • Data Analysis: The amount of saliva produced at different doses of the agonist is plotted to generate a dose-response curve, from which the effective dose (ED50) can be determined.

Conclusion and Future Directions

The comparative analysis reveals that 1-Oxa-8-azaspiro[4.5]decan-2-one and its derivatives, such as YM796, represent a promising class of M1-selective partial agonists. This selectivity profile may offer a therapeutic advantage in conditions where M1 receptor activation is desired without the peripheral side effects associated with broader-spectrum agonists that strongly activate M2 and M3 receptors.

In contrast, cevimeline's potent agonism at M1 and M3 receptors underpins its clinical efficacy in treating dry mouth and Sjögren's syndrome.[3] Pilocarpine, a long-standing muscarinic agonist, exhibits a more complex pharmacological profile, acting as a partial agonist at multiple receptor subtypes.

Further research is warranted to fully elucidate the binding affinities and functional potencies of 1-Oxa-8-azaspiro[4.5]decan-2-one and its analogues across all five muscarinic receptor subtypes. Such studies will be crucial in defining their therapeutic potential and guiding the development of next-generation, subtype-selective muscarinic agonists with improved efficacy and safety profiles. The experimental protocols detailed in this guide provide a robust framework for conducting these essential investigations.

References

  • Heinrich, M., et al. (2010). Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration. Pharmaceuticals, 3(8), 2536-2553. [Link]

  • Ishihara, Y., et al. (1993). Pharmacological characterization of a novel muscarinic partial agonist, YM796, in transfected cells expressing the m1 or m2 muscarinic receptor gene. British Journal of Pharmacology, 110(1), 387–394. [Link]

  • Fisher, A., et al. (1990). Biochemical and Behavioral Responses of Pilocarpine at Muscarinic Receptor Subtypes in the CNS. Comparison With Receptor Binding and Low-Energy Conformations. Brain Research, 533(2), 232-238. [Link]

  • Supattapone, S., et al. (2018). Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor. Molecular Pharmacology, 94(5), 1254-1265. [Link]

  • Flynn, D. D., & Mash, D. C. (1986). Characterization of L-[3H]quinuclidinyl benzilate binding in human temporal cortex: comparison of the binding of agonists and antagonists. Molecular Pharmacology, 29(5), 490-501. [Link]

  • Hulme, E. C., Birdsall, N. J. M., & Buckley, N. J. (1990). Muscarinic receptor subtypes. Annual Review of Pharmacology and Toxicology, 30, 633-673. [Link]

  • Wamsley, J. K., et al. (1989). Autoradiographic analyses of agonist binding to muscarinic receptor subtypes. Brain Research Bulletin, 23(1-2), 119-126. [Link]

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structure-activity relationship (SAR) studies of 1-Oxa-8-azaspiro[4.5]decan-2-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structure-Activity Relationships of 1-Oxa-8-azaspiro[4.5]decan-2-one Derivatives

Introduction: The Versatile Spirocyclic Scaffold

The 1-Oxa-8-azaspiro[4.5]decan-2-one core is a privileged spirocyclic scaffold in medicinal chemistry. Its rigid, three-dimensional structure, combining a lactone (or related heterocycle) with a piperidine ring, provides a unique conformational constraint that is advantageous for achieving high affinity and selectivity for various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) for derivatives of this scaffold, focusing on their development as potent and selective ligands for muscarinic and sigma receptors. We will explore the causal relationships behind experimental design choices and present supporting data to illuminate the path from initial hits to optimized leads.

Comparative Analysis I: Muscarinic M1 Receptor Agonists for Neurodegenerative Diseases

A primary therapeutic application for this scaffold has been the development of M1 muscarinic acetylcholine receptor agonists for the symptomatic treatment of Alzheimer's disease. The initial lead compound, 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (17) , was designed by integrating the tetrahydrofuran moiety of muscarone into the spiro[piperidine-4,2'-furan-5'-one] skeleton. While compound 17 showed potent muscarinic activity both in vitro and in vivo, it lacked selectivity between M1 and M2 receptor subtypes.[1] This prompted systematic modifications to enhance M1 selectivity and improve the therapeutic window by separating the desired antiamnesic effects from cholinergic side effects like hypothermia.[1]

Key Structural Modifications and Their Impact

The SAR exploration focused on three key positions of the scaffold: the C2 and C3 positions of the lactone ring and the N8 position of the piperidine ring.

  • Modification at the C2-Position: Altering the methyl group at the C2 position had a direct impact on M1 agonist activity. Replacing the methyl with an ethyl group to yield 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one (18) led to a compound that stimulated phosphoinositide hydrolysis, indicating partial M1 agonistic activity. This suggests that the size and lipophilicity of the C2 substituent are critical for engaging the agonist binding pocket of the M1 receptor.[1]

  • Modification at the C3-Position: The C3 carbonyl group was a key point for diversification.

    • Exocyclic Methylene: Conversion of the C3-keto group to a methylene group in compound 29 (2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane) resulted in preferential affinity for M1 over M2 receptors and potent antiamnesic activity with a better separation from side effects.[1] Like compound 18 , this derivative also acted as a partial M1 agonist.[1]

    • Other Carbonyl Modifications: The creation of 3-dithioketal analogues (26 , 28 ) and a 3-oxime analogue (37 ) also conferred preferential M1 receptor affinity.[1] These modifications highlight that while the C3 oxygen is not essential for binding, the steric and electronic properties of the group at this position are crucial for achieving M1 selectivity.

  • Stereochemistry: The stereochemistry of the scaffold is paramount. For both compounds 18 and 29 , the M1 agonist activity was found to reside preferentially in the (-)-isomers. The absolute configuration of the active isomer of 29 was determined to be (S), the same as that of the natural ligand muscarone.[1]

SAR Summary Table: M1 Muscarinic Agonists
CompoundC2-SubstituentC3-SubstituentN8-SubstituentKey Finding
17 -CH₃=O-CH₃Potent but non-selective M1/M2 agonist.[1]
18 -CH₂CH₃=O-CH₃Partial M1 agonist activity; improved selectivity.[1]
29 -CH₃=CH₂-CH₃Partial M1 agonist; preferential M1 affinity; potent antiamnesic activity.[1]
26, 28 -CH₃Dithioketal-CH₃Preferential M1 affinity.[1]
37 -CH₃=NOH-CH₃Preferential M1 affinity.[1]
SAR Logic Diagram: M1 Agonist Development

SAR_M1_Agonists Start Lead Compound 17 (Potent, Non-selective) Mod_C2 C2 Modification (e.g., Ethyl in Cpd 18) Start->Mod_C2 Increases agonist activity Mod_C3 C3 Modification (e.g., Methylene in Cpd 29) Start->Mod_C3 Improves M1/M2 selectivity Mod_Stereo Stereochemistry ((-)-Isomers are more active) Start->Mod_Stereo Outcome Optimized Leads (Partial M1 Agonists with Improved Selectivity and In Vivo Efficacy) Mod_C2->Outcome Mod_C3->Outcome Mod_Stereo->Outcome Critical for activity

Caption: SAR pathway for optimizing M1 muscarinic agonists.

Comparative Analysis II: Sigma-1 (σ1) Receptor Ligands for Neuroimaging and Therapy

The versatility of the spirocyclic core extends to the sigma-1 (σ1) receptor, a unique chaperone protein involved in numerous cellular functions and implicated in neurological disorders and cancer.[2][3] By modifying the substituents on the piperidine nitrogen, the 1-Oxa-8-azaspiro[4.5]decane scaffold has been adapted to produce high-affinity σ1 ligands.

Key Structural Modifications and Their Impact

The SAR strategy for σ1 ligands primarily involves attaching various substituted benzyl or related arylalkyl groups to the piperidine nitrogen (N8).

  • Core Scaffold: Researchers found that removing the benzene ring from the well-known spiro(isobenzofuran piperidine) σ1 ligands still preserved high nanomolar affinity for the σ1 receptor.[2] This demonstrated that smaller, less lipophilic moieties like the 1-oxa-8-azaspiro[4.5]decane core could serve as the "primary hydrophobic region" for σ1 binding.[2]

  • N-Substituent: The nature of the N-substituent is the primary determinant of affinity and selectivity.

    • A series of derivatives were synthesized with different linkers and terminal groups attached to the piperidine nitrogen. All seven ligands in one reported study exhibited nanomolar affinity for σ1 receptors, with Ki values ranging from 0.61 to 12.0 nM.[2]

    • Selectivity over the σ2 receptor subtype was moderate, with Ki(σ2)/Ki(σ1) ratios ranging from 2 to 44.[2] Compound 8 from this series, which possessed the best selectivity, was chosen for development as a potential PET imaging agent.[2]

SAR Summary Table: Sigma-1 Receptor Ligands
FeatureObservationRationale/Causality
Spirocyclic Core 1-Oxa-8-azaspiro[4.5]decane maintains high σ1 affinity.[2]The core serves as an effective hydrophobic anchor, fitting well within the receptor binding site.
N8-Substituent Arylalkyl groups are crucial for high affinity.These groups likely engage in key hydrophobic and aromatic interactions within the σ1 binding pocket.
Selectivity Moderate selectivity against σ2 receptors is achieved.[2]Subtle differences in the binding pockets of σ1 and σ2 receptors allow for discrimination based on the N-substituent's structure.
Radiolabeling Introduction of an ¹⁸F atom on the N-substituent (e.g., [¹⁸F]8) is well-tolerated.[2]This enables the development of PET radioligands for in vivo imaging of σ1 receptor distribution and density.[2]
SAR Logic Diagram: Sigma-1 Ligand Design

SAR_Sigma1_Ligands Scaffold 1-Oxa-8-azaspiro[4.5]decane (Core Hydrophobe) Outcome High-Affinity σ1 Ligands (Ki = 0.61 – 12.0 nM) Scaffold->Outcome N_Sub N8-Arylalkyl Substituent (Primary Affinity Driver) N_Sub->Outcome Selectivity Substituent Tuning (Modulates σ1 vs σ2 Selectivity) Imaging ¹⁸F-Labeling (Enables PET Imaging) Outcome->Selectivity Outcome->Imaging

Caption: Key components for designing high-affinity sigma-1 ligands.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are crucial. Below are representative protocols for the synthesis of a core scaffold and a standard binding assay.

Protocol 1: Generalized Synthesis of 1-Oxa-2,8-diazaspiro[4.5]decan-3-ones

This protocol is adapted from a method used to synthesize related M1 muscarinic agonists and demonstrates a common synthetic strategy.[4]

  • Michael Addition: To a solution of an appropriate α,β-unsaturated ester in a suitable solvent (e.g., ethanol), add hydroxyurea.

  • Add a catalytic amount of a base (e.g., sodium ethoxide) to the reaction mixture.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Quench the reaction with a weak acid (e.g., acetic acid) and concentrate the mixture under reduced pressure.

  • Cyclization: Dissolve the crude product from the previous step in a suitable solvent (e.g., toluene).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux, typically with a Dean-Stark apparatus to remove water, driving the cyclization to completion.

  • After cooling, wash the reaction mixture with an aqueous base (e.g., saturated sodium bicarbonate solution) and brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude spirocyclic product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired 1-oxa-2,8-diazaspiro[4.5]decan-3-one derivative.

Protocol 2: Sigma-1 Receptor Competitive Binding Assay

This protocol describes a standard method for determining the binding affinity (Ki) of test compounds.[5]

  • Membrane Preparation: Homogenize tissues or cells known to express the sigma-1 receptor (e.g., transfected HEK-293 cells) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[5]

  • Centrifuge the homogenate at low speed to remove nuclei and debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the membranes. Resuspend the membrane pellet in a fresh assay buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Membrane preparation (typically 50-100 µg of protein per well).

    • A fixed concentration of a high-affinity radioligand, such as -pentazocine.[5]

    • A range of concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • For non-specific binding (NSB) wells, add a high concentration of a known non-radioactive ligand (e.g., 10 µM haloperidol).

    • For total binding wells, add only the assay buffer instead of a test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

  • Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification Reactants α,β-Unsaturated Ester + Hydroxyurea Base Base Catalyst Addition_Product Linear Adduct Base->Addition_Product Acid Acid Catalyst + Heat Addition_Product->Acid Spiro_Product Crude Spiro-lactone Acid->Spiro_Product Purification Column Chromatography Spiro_Product->Purification Final_Product Pure 1-Oxa-azaspiro Derivative Purification->Final_Product

Caption: Generalized workflow for the synthesis of spiro-lactone derivatives.

Conclusion

The 1-Oxa-8-azaspiro[4.5]decan-2-one scaffold and its close analogues represent a highly successful platform in modern medicinal chemistry. Through systematic and rational modifications, derivatives have been developed into potent and selective agents targeting distinct and important biological systems. The SAR studies reveal that subtle changes to the spirocyclic core, particularly at the C2, C3, and N8 positions, can dramatically alter biological activity and selectivity, switching from a muscarinic agonist profile to that of a high-affinity sigma-1 receptor ligand. The insights gained from these comparative studies provide a valuable roadmap for researchers and drug development professionals aiming to design next-generation therapeutics based on this versatile and powerful chemical framework.

References

  • Title: Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Source: PubMed URL: [Link]

  • Title: Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Source: ResearchGate URL: [Link]

  • Title: Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Source: PubMed URL: [Link]

  • Title: 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Source: ACS Publications URL: [Link]

  • Title: (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Source: PubMed URL: [Link]

  • Title: The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. Source: ResearchGate URL: [Link]

  • Title: Synthesis of 8-oxa-2-azaspiro[4.5]decane. Source: ResearchGate URL: [Link]

  • Title: Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. Source: PubMed Central URL: [Link]

  • Title: Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism. Source: MDPI URL: [Link]

  • Title: Bioactive compounds of oxa-azaspiro[4.5]decane derivatives. Source: ResearchGate URL: [Link]

  • Title: triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Source: IRIS URL: [Link]

  • Title: Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Source: ResearchGate URL: [Link]

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An In-Depth Technical Guide to the In Vivo Therapeutic Potential of the 1-Oxa-8-azaspiro[4.5]decan-2-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Neurodegenerative Disease Research

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive overview of the in vivo therapeutic potential of the 1-Oxa-8-azaspiro[4.5]decan-2-one scaffold. We will delve into the experimental validation of derivatives of this scaffold, compare their performance with alternative compounds, and provide detailed protocols to enable the replication and extension of these findings.

Introduction: The Promise of the 1-Oxa-8-azaspiro[4.5]decane Scaffold in Alzheimer's Disease

The quest for effective therapeutics for neurodegenerative diseases, particularly Alzheimer's disease (AD), remains a paramount challenge in modern medicine. One promising avenue of investigation is the modulation of the M1 muscarinic acetylcholine receptor. Activation of the M1 receptor is believed to offer both symptomatic relief and potential disease-modifying effects by influencing amyloid precursor protein processing and tau phosphorylation.[1][2] The 1-oxa-8-azaspiro[4.5]decane scaffold has emerged as a promising chemical framework for the development of potent and selective M1 muscarinic agonists.[3][4] This guide will focus on the in vivo validation of this therapeutic potential, using key derivatives as case studies.

Mechanism of Action: M1 Muscarinic Agonism in Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes significantly to the cognitive deficits observed in patients. M1 muscarinic receptors, which are abundant in the hippocampus and cortex, play a crucial role in learning and memory. M1 agonists aim to amplify cholinergic signaling, thereby improving cognitive function. Furthermore, preclinical studies suggest that M1 activation can shift the processing of amyloid precursor protein (APP) towards the non-amyloidogenic pathway, potentially reducing the burden of amyloid-beta (Aβ) plaques, a hallmark of AD.[2][5][6]

M1_Signaling_Pathway M1 Agonist M1 Agonist M1_Receptor M1 Muscarinic Receptor M1 Agonist->M1_Receptor binds Gq_Protein Gq Protein M1_Receptor->Gq_Protein activates PLC Phospholipase C Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cognitive_Enhancement Cognitive Enhancement Ca_Release->Cognitive_Enhancement APP_Processing Non-amyloidogenic APP Processing PKC_Activation->APP_Processing APP_Processing->Cognitive_Enhancement

Caption: Proposed signaling pathway of M1 muscarinic agonists.

In Vivo Validation: A Case Study of 1-Oxa-8-azaspiro[4.5]decane Derivatives

A pivotal study by Onofusa and colleagues provides compelling in vivo evidence for the therapeutic potential of the 1-oxa-8-azaspiro[4.5]decane scaffold.[3] They synthesized and evaluated a series of derivatives as M1 muscarinic agonists for the treatment of Alzheimer's-type dementia.[3]

Lead Compounds and Their Performance

The study identified several promising compounds, with a focus on their ability to reverse cognitive deficits in a rat model of amnesia and their propensity to induce cholinergic side effects. The key findings are summarized below:

CompoundAntiamnesic Activity (ED50, mg/kg, s.c.) in Rat Passive Avoidance TaskHypothermia Induction (MED, mg/kg, s.c.)
(-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (YM796) 0.031 (p.o.)> 30
2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one 0.016 (p.o.)1
RS86 (Reference Compound) 0.11
AF102B (Reference Compound) 0.3> 10

Data synthesized from Onofusa et al., 1997.[3][4]

These results highlight that derivatives of the 1-oxa-8-azaspiro[4.5]decane scaffold, particularly YM796, exhibit potent antiamnesic activity with a significantly wider therapeutic window compared to the reference compound RS86, as indicated by the separation between the effective dose for cognition and the dose inducing hypothermia.[3][4]

Comparison with Alternative M1 Muscarinic Agonists

To provide a broader context, it is essential to compare the performance of the 1-oxa-8-azaspiro[4.5]decane derivatives with other M1 muscarinic agonists that have been investigated for Alzheimer's disease.

Compound/ScaffoldReported Efficacy in Animal ModelsKey AdvantagesPotential Liabilities
1-Oxa-8-azaspiro[4.5]decanes (e.g., YM796) Potent reversal of scopolamine-induced amnesia in rats.[3][4]High M1 receptor affinity and selectivity over M2, leading to a good separation between cognitive effects and cholinergic side effects.[3]Limited publicly available data on long-term efficacy and disease-modifying effects.
AF102B (Cevimeline) Improves cognitive deficits in various animal models.[2][6]Clinically approved for xerostomia, indicating a known safety profile in humans.Can have dose-limiting cholinergic side effects.[2]
AF150(S) Restored cognitive impairments and reduced tau hyperphosphorylation in apoE-knockout mice.[6]Shows potential for both symptomatic and disease-modifying effects.[6]Further clinical development status is not widely reported.
AF267B Rescued cognitive deficits and reduced Aβ42 and tau pathologies in a transgenic mouse model of AD.[2][7]Demonstrates a promising profile of targeting multiple AD hallmarks.[2][7]Requires further investigation to confirm its clinical translatability.

Experimental Protocols

The following are detailed protocols for the key in vivo experiments used to validate the therapeutic potential of 1-oxa-8-azaspiro[4.5]decane derivatives.

Scopolamine-Induced Amnesia in the Rat Passive Avoidance Task

This model is widely used to assess the efficacy of cognitive enhancers. Scopolamine, a muscarinic antagonist, induces a transient cognitive deficit that can be reversed by effective M1 agonists.

Passive_Avoidance_Workflow cluster_0 Day 1: Acquisition Trial cluster_1 Day 2: Retention Trial Acclimation Acclimation to Apparatus Entry_to_Dark Rat enters dark compartment Acclimation->Entry_to_Dark Footshock Mild footshock administered Entry_to_Dark->Footshock Drug_Admin Test compound or vehicle administered Scopolamine_Admin Scopolamine administered to induce amnesia Drug_Admin->Scopolamine_Admin Placement Rat placed in light compartment Scopolamine_Admin->Placement Latency_Measurement Measure latency to enter dark compartment Placement->Latency_Measurement

Caption: Workflow for the passive avoidance test.

Step-by-Step Methodology:

  • Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild electric shock.[8][9]

  • Acquisition Trial (Day 1):

    • Place a rat in the light compartment and allow it to explore.

    • Once the rat enters the dark compartment, close the door and deliver a mild, brief footshock (e.g., 0.5 mA for 2 seconds).[10]

    • The time taken to enter the dark compartment (step-through latency) is recorded.

  • Retention Trial (Day 2, 24 hours later):

    • Administer the test compound (e.g., a 1-oxa-8-azaspiro[4.5]decan-2-one derivative) at the desired dose and route (e.g., orally or subcutaneously).

    • After an appropriate absorption period, administer scopolamine (e.g., 0.5 mg/kg, i.p.) to induce amnesia.

    • Place the rat in the light compartment and record the step-through latency to enter the dark compartment, up to a maximum cutoff time (e.g., 300 seconds).[11][12]

  • Data Analysis: A significant increase in the step-through latency in the drug-treated group compared to the scopolamine-only group indicates an antiamnesic effect.

Assessment of Cholinergic Side Effects: Hypothermia

Induction of hypothermia is a common centrally-mediated cholinergic side effect.[13] Measuring changes in body temperature provides an index of the compound's potential for adverse effects.

Step-by-Step Methodology:

  • Animal Preparation: Acclimate rats to the experimental room and handling procedures.

  • Baseline Temperature: Measure the baseline rectal temperature of each rat using a digital thermometer.

  • Drug Administration: Administer the test compound at various doses.

  • Temperature Monitoring: Measure rectal temperature at regular intervals (e.g., 30, 60, 90, and 120 minutes) post-administration.[14][15]

  • Data Analysis: A significant decrease in rectal temperature compared to vehicle-treated animals indicates a hypothermic effect. The minimal effective dose (MED) for inducing hypothermia is determined.

Conclusion and Future Directions

The 1-oxa-8-azaspiro[4.5]decan-2-one scaffold represents a promising starting point for the development of novel M1 muscarinic agonists for the treatment of Alzheimer's disease. In vivo studies on its derivatives have demonstrated potent cognitive-enhancing effects with a favorable separation from cholinergic side effects. This suggests a high therapeutic potential for this class of compounds.

Future research should focus on:

  • Comprehensive pharmacokinetic and pharmacodynamic studies of lead compounds.

  • Evaluation of long-term efficacy and disease-modifying potential in transgenic animal models of Alzheimer's disease.

  • Further structure-activity relationship studies to optimize potency, selectivity, and safety profiles.

By building upon the foundational work presented in this guide, the scientific community can continue to explore and validate the therapeutic utility of the 1-oxa-8-azaspiro[4.5]decan-2-one scaffold, bringing us closer to effective treatments for Alzheimer's disease.

References

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cross-validation of biological assay results for azaspiro compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Cross-Validation of Biological Assay Results for Azaspiro Compounds

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer improved physicochemical and pharmacological properties is relentless. Azaspiro compounds, with their rigid, three-dimensional structures, represent a significant advancement, offering an "escape from flatland" that can lead to enhanced target specificity, improved metabolic stability, and better pharmacokinetic profiles.[1][2] However, the very structural complexity that makes these compounds attractive also presents unique challenges for biological screening and validation.

This guide, written from the perspective of a senior application scientist, provides a framework for the robust . We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring that every stage of the validation process is built on a foundation of scientific integrity. Our goal is to establish a self-validating workflow that provides researchers, scientists, and drug development professionals with high confidence in their hit-to-lead candidates.

The Imperative for Rigorous Validation

The journey from a high-throughput screen (HTS) to a validated lead compound is fraught with potential pitfalls, from pan-assay interference compounds (PAINS) to artifacts of specific detection technologies.[3] For azaspiro compounds, their unique topology can influence interactions in unpredictable ways, making a multi-faceted validation approach not just recommended, but essential. A single assay, no matter how well-optimized, provides only one perspective. True confidence is achieved through concordance across multiple, mechanistically distinct assays. This process of cross-validation is the cornerstone of building a compelling data package for any promising compound series.

Designing a Multi-Tiered Cross-Validation Strategy

A robust validation cascade is designed to systematically eliminate false positives and build confidence in the biological activity of your azaspiro compounds. This involves a progression from high-throughput primary screens to more complex, biologically relevant secondary and orthogonal assays.

Cross_Validation_Workflow cluster_0 Primary Screening cluster_1 Secondary & Orthogonal Validation cluster_2 Hit Characterization HTS High-Throughput Screen (e.g., Biochemical Assay) DoseResponse Dose-Response Confirmation (Primary Assay Format) HTS->DoseResponse Initial Hits SecondaryAssay Secondary Assay (e.g., Cell-Based Target Engagement) DoseResponse->SecondaryAssay Confirmed Actives OrthogonalAssay Orthogonal Assay (e.g., Phenotypic/Functional Readout) SecondaryAssay->OrthogonalAssay Cross-Validation SAR Structure-Activity Relationship (SAR) OrthogonalAssay->SAR High-Confidence Hits Mechanism Mechanism of Action (MoA) Studies SAR->Mechanism ValidatedHit Validated Hit Mechanism->ValidatedHit

A tiered workflow for hit validation.
Comparison of Primary Assay Formats

The choice of the primary assay is critical and depends on the target class. For azaspiro compounds, which have been investigated for diverse targets from kinases to G-protein coupled receptors, both biochemical and cell-based formats are common starting points.[4][5]

Assay TypeDescriptionPros for Azaspiro CompoundsCons & Potential Artifacts
Biochemical Assays Measure direct interaction with a purified molecular target (e.g., enzyme, receptor). Examples: TR-FRET, AlphaScreen, Radioligand Binding.[6][7]- High throughput. - Mechanistically direct. - Good for initial SAR.- Lacks biological context (no cell membrane, etc.). - Prone to technology-specific interference. - May not reflect cellular potency.
Cell-Based Assays Measure a downstream effect of target modulation in a cellular environment. Examples: Reporter gene assays, proliferation assays (MTT, CellTiter-Glo), apoptosis assays.[8][9]- More biologically relevant. - Accounts for cell permeability and metabolism. - Can identify cytotoxic compounds early.- Lower throughput. - Mechanism can be ambiguous. - Signal window may be smaller.[10]
Phenotypic Assays Measure a complex cellular outcome without a preconceived target. Examples: High-content imaging, cell migration assays.[8]- Unbiased discovery. - Highest biological relevance. - Can reveal novel mechanisms.- Target deconvolution is challenging. - Complex data analysis. - Lowest throughput.

The Core of Cross-Validation: Comparing Apples to Oranges

The principle of cross-validation is to confirm a hit from a primary assay using a secondary method with a different set of potential artifacts. For example, if your primary screen was a biochemical TR-FRET assay, an ideal cross-validation assay would be a cell-based method that measures the functional consequence of inhibiting the target.

Key Statistical Metrics for Concordance

When comparing results from two different assays, robust statistical analysis is paramount. The goal is to demonstrate that the activity observed is consistent, even if the absolute potency values (e.g., IC50) differ.

ParameterDescriptionAcceptance CriteriaReference
Z'-factor A measure of assay quality, reflecting the separation between positive and negative controls.Z' > 0.5 indicates an excellent assay.[11]
Coefficient of Variation (%CV) Measures the relative variability of replicate measurements.Intra-assay %CV < 15-20% is generally acceptable.[12]
Pearson Correlation (r) Measures the linear correlation between IC50/EC50 values from two different assays.r > 0.7 suggests a strong positive correlation.[13]
Bland-Altman Analysis Assesses the agreement between two quantitative measurements by plotting the difference against the average.Points should be randomly scattered around zero with no obvious trend.[13]
Example: Cross-Validation Data for a Fictional Azaspiro Kinase Inhibitor Series

Here, we compare IC50 values obtained from a biochemical TR-FRET assay against a cell-based NanoBRET™ target engagement assay.

Compound IDTR-FRET IC50 (nM)NanoBRET™ IC50 (nM)Notes
AZ-0011585Good correlation; difference likely due to cell permeability/ATP competition.
AZ-0022501100Consistent weak activity.
AZ-00345>10,000Discordant Hit. Potent biochemically, but no cellular activity. Potential permeability issue or assay artifact.
AZ-004>10,000>10,000Confirmed inactive.
AZ-005840High-Confidence Hit. Potent in both assays.

This type of analysis is crucial for prioritizing compounds. A discordant hit like AZ-003 would be flagged for investigation of assay interference or poor cell permeability, saving significant resources.[3]

Experimental Protocols for Robust Data Generation

The trustworthiness of your cross-validation depends entirely on the quality of the underlying experimental data.[14][15] Below are detailed, self-validating protocols for two common assay formats.

Protocol 1: Cell-Based Proliferation/Cytotoxicity Assay (MTT)

This protocol assesses the effect of a compound on cell viability. It is a robust method for confirming the antiproliferative activity of azaspiro compounds identified in primary screens.[8][16]

Objective: To determine the IC50 of test compounds on a cancer cell line (e.g., HeLa, CT26).

Methodology:

  • Cell Seeding: Seed HeLa cells in a 96-well flat-bottom plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of each azaspiro compound in DMSO. Perform a serial dilution series (e.g., 11 points, 1:3 dilution) in culture medium to create 2X working concentrations.

  • Cell Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells. Include vehicle controls (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10 µM Staurosporine).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to vehicle controls (100% viability) and a no-cell control (0% viability). Fit the dose-response data using a four-parameter logistic regression to determine the IC50 value.[17]

Protocol 2: Orthogonal Confirmation via Annexin V/PI Apoptosis Assay

If a compound shows antiproliferative activity, it's crucial to determine if it's inducing a specific cell death pathway, like apoptosis. This serves as an excellent orthogonal confirmation.[8]

Objective: To quantify the percentage of apoptotic cells following treatment with a lead azaspiro compound.

Methodology:

  • Cell Treatment: Seed and treat cells in a 6-well plate as described above, using the compound at its 1X and 5X IC50 concentrations determined from the MTT assay.

  • Cell Harvesting: After 48 hours, harvest both adherent and floating cells. Wash with ice-cold PBS.

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.

  • Data Analysis: Quantify the cell populations:

    • Live cells (Annexin V-, PI-)

    • Early apoptotic cells (Annexin V+, PI-)

    • Late apoptotic/necrotic cells (Annexin V+, PI+)

    • Necrotic cells (Annexin V-, PI+) A significant increase in the Annexin V+ populations confirms an apoptotic mechanism of action.

Apoptosis_Assay_Logic Cell Healthy Cell Phosphatidylserine (PS) on inner leaflet Intact Membrane EarlyApop Early Apoptosis PS flips to outer leaflet Intact Membrane Cell->EarlyApop Compound Treatment LateApop Late Apoptosis / Necrosis PS on outer leaflet Permeable Membrane EarlyApop->LateApop AnnexinV Annexin V-FITC (Binds PS) AnnexinV->EarlyApop Binds AnnexinV->LateApop Binds PI Propidium Iodide (PI) (Stains DNA of permeable cells) PI->LateApop Enters & Binds

Logic of the Annexin V/PI apoptosis assay.

Conclusion: Building a Foundation of Trust in Your Data

The cross-validation of biological assay results is not merely a procedural checkpoint; it is a fundamental scientific discipline that separates reproducible findings from artifacts. For a structurally novel and diverse class like azaspiro compounds, a multi-assay, cross-validation strategy is the only reliable path forward. By integrating mechanistically distinct assays, applying rigorous statistical analysis, and understanding the causality behind each experimental step, researchers can build a robust and trustworthy data package. This approach not only increases the probability of success in later-stage drug development but also embodies the principles of scientific integrity that are essential for translating a promising molecule into a potential therapeutic.

References

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A Comparative Analysis of 1-Oxa-8-azaspiro[4.5]decan-2-one and its Analogs in Muscarinic M1 Receptor Agonism

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neurodegenerative disease research, particularly Alzheimer's disease, the development of selective M1 muscarinic acetylcholine receptor agonists stands as a promising therapeutic strategy. The 1-Oxa-8-azaspiro[4.5]decan-2-one scaffold has emerged as a foundational structure for a series of potent muscarinic agonists. This guide provides a comprehensive comparative analysis of this core molecule and its key analogs, delving into their structure-activity relationships (SAR), receptor binding affinities, functional activities, and the experimental methodologies used for their evaluation. Our focus is to equip researchers, scientists, and drug development professionals with a detailed understanding of this chemical series to inform future discovery efforts.

The 1-Oxa-8-azaspiro[4.5]decane Scaffold: A Privileged Structure for M1 Agonism

The 1-Oxa-8-azaspiro[4.5]decane skeleton was conceived as a conformationally restricted analog of muscarone, a classic muscarinic agonist. By incorporating the tetrahydrofuran ring of muscarone into an 8-azaspiro[4.5]decane framework, a rigid structure is created that presents key pharmacophoric elements to the muscarinic receptors with high fidelity. The initial lead compound, 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, demonstrated potent, albeit non-selective, muscarinic activity, paving the way for systematic modifications to enhance M1 receptor selectivity and efficacy.[1]

Comparative Performance Analysis of Key Analogs

Systematic structural modifications of the parent compound, 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, have yielded a number of analogs with improved M1 selectivity and in vivo efficacy. The following table summarizes the in vitro receptor binding affinities and in vivo activities of the most pertinent analogs.

CompoundStructureM1 Affinity (Ki, nM)M2 Affinity (Ki, nM)M1/M2 SelectivityIn Vivo Antiamnesic Activity (ED50, mg/kg, s.c.)In Vivo Hypothermia Induction (MED, mg/kg, s.c.)
Parent Compound (17) 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one1.81.50.830.030.1
2-Ethyl Analog (18) 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one3.2113.40.010.3
3-Methylene Analog (29) 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane7.9638.00.031
3-Dithioketal Analog (26) 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decane-3,3-dithiolane23230100.1>10
3-Oxime Analog (37) 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one oxime151208.00.1>10

Data synthesized from Tsukamoto et al., 1995.[1]

Analysis of Structure-Activity Relationships (SAR)

The data reveals critical insights into the SAR of this series:

  • Modification at the 2-position: Replacing the 2-methyl group with a 2-ethyl group (Compound 18) led to a slight decrease in M1 affinity but a more significant drop in M2 affinity, resulting in improved M1 selectivity.[1] This analog also demonstrated potent antiamnesic activity with a wider therapeutic window, as indicated by the separation between its effective dose for antiamnesia and the dose inducing hypothermia (a cholinergic side effect).[1]

  • Modification at the 3-position: Conversion of the 3-keto group to a 3-methylene group (Compound 29, also known as YM796) resulted in a notable increase in M1 selectivity.[1][2] Further modifications at this position, such as the introduction of a dithioketal or an oxime group, also enhanced M1 selectivity and significantly reduced cholinergic side effects.[1]

  • Functional Activity: Importantly, only the 2-ethyl analog (18) and the 3-methylene analog (29) demonstrated partial agonistic activity for M1 receptors by stimulating phosphoinositide hydrolysis in rat hippocampal slices.[1] This functional activity is a crucial determinant of their therapeutic potential.

The following diagram illustrates the key structural modifications and their impact on M1 receptor selectivity.

SAR_Analysis cluster_mods Structural Modifications Parent Parent Compound (2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one) Low M1 Selectivity Mod2 Modification at C2 (e.g., 2-Ethyl) Parent->Mod2 Mod3 Modification at C3 (e.g., 3-Methylene, 3-Dithioketal, 3-Oxime) Parent->Mod3 Outcome Improved M1 Receptor Selectivity & Reduced Cholinergic Side Effects Mod2->Outcome Mod3->Outcome caption Structure-Activity Relationship for M1 Selectivity

Caption: Key structural modifications leading to improved M1 selectivity.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize these compounds.

Muscarinic Receptor Binding Assay

This protocol is based on the displacement of a radiolabeled antagonist from muscarinic receptors in brain tissue homogenates.

Objective: To determine the binding affinity (Ki) of test compounds for M1 and M2 muscarinic receptors.

Materials:

  • [3H]Pirenzepine (for M1 receptors)

  • [3H]AF-DX 116 (for M2 receptors)

  • Rat cerebral cortex (for M1) and cerebellum (for M2) homogenates

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • Test compounds at various concentrations

  • Atropine (for non-specific binding determination)

  • Glass fiber filters

  • Scintillation counter and cocktail

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortex (for M1) or cerebellum (for M2) in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh assay buffer.

  • Binding Reaction: In a final volume of 1 mL, combine the membrane preparation, the radioligand ([3H]Pirenzepine for M1 or [3H]AF-DX 116 for M2), and either the test compound or vehicle. For determining non-specific binding, add a high concentration of atropine.

  • Incubation: Incubate the reaction mixtures at 25°C for 60 minutes.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from competition curves. Calculate the Ki value using the Cheng-Prusoff equation.

Phosphoinositide (PI) Hydrolysis Assay

This functional assay measures the ability of a compound to act as an agonist by stimulating the M1 receptor-mediated hydrolysis of phosphoinositides.

Objective: To assess the M1 receptor agonist activity of test compounds.

Materials:

  • [3H]myo-inositol

  • Rat hippocampal slices

  • Krebs-Ringer bicarbonate buffer

  • LiCl

  • Test compounds at various concentrations

  • Carbachol (as a positive control)

  • Dowex AG1-X8 resin (formate form)

  • Scintillation counter and cocktail

Procedure:

  • Tissue Preparation and Labeling: Prepare rat hippocampal slices and pre-incubate them in Krebs-Ringer bicarbonate buffer containing [3H]myo-inositol for 60 minutes at 37°C to label the membrane phosphoinositides.

  • Agonist Stimulation: Wash the slices and incubate them in fresh buffer containing LiCl for 10 minutes. Then, add the test compound or carbachol and continue the incubation for 60 minutes. LiCl is included to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.

  • Extraction of Inositol Phosphates: Stop the reaction by adding chloroform/methanol. Separate the aqueous and organic phases by centrifugation.

  • Isolation of [3H]Inositol Phosphates: Apply the aqueous phase to a column containing Dowex AG1-X8 resin. Wash the column to remove free [3H]myo-inositol. Elute the total [3H]inositol phosphates with formic acid.

  • Quantification: Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Express the results as the percentage of the maximal response induced by a full agonist like carbachol. Determine the EC50 value (the concentration of the test compound that produces 50% of its maximal effect).

The following diagram outlines the workflow for the phosphoinositide hydrolysis assay.

PI_Assay_Workflow A 1. Hippocampal Slices Preparation B 2. Labeling with [3H]myo-inositol A->B C 3. Agonist Stimulation in presence of LiCl B->C D 4. Extraction of Inositol Phosphates C->D E 5. Isolation via Ion-Exchange Chromatography D->E F 6. Scintillation Counting E->F G 7. Data Analysis (EC50 Determination) F->G caption Workflow for Phosphoinositide Hydrolysis Assay

Caption: A simplified workflow of the phosphoinositide hydrolysis assay.

Conclusion and Future Directions

The 1-Oxa-8-azaspiro[4.5]decan-2-one scaffold has proven to be a highly fruitful starting point for the development of M1 muscarinic agonists. The comparative analysis of its analogs reveals that strategic modifications, particularly at the 2- and 3-positions of the spirocyclic system, can significantly enhance M1 receptor selectivity and improve the in vivo therapeutic index. Analogs such as the 2-ethyl derivative (18) and the 3-methylene derivative (29) stand out as promising leads due to their favorable balance of potent M1 agonism and reduced cholinergic side effects.[1] The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and optimization of this important class of compounds. Future research should focus on further refining the selectivity profile, exploring novel modifications to the spirocyclic core, and conducting more extensive in vivo studies to fully elucidate the therapeutic potential of these promising M1 agonists in the context of Alzheimer's disease and other cognitive disorders.

References

  • Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-852. [Link]

  • Wanibuchi, F., et al. (1990). Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. Japanese Journal of Pharmacology, 52(1), 21-29. [Link]

  • Fisher, A., et al. (1992). (—)-cis-2-methyl-spiro(1,3-oxathiolane-5,3′)quinuclidine (AF102B): a new M1 agonist attenuates cognitive dysfunctions in AF64A-treated rats. Neuroscience Letters, 148(1-2), 194-198. [Link]

  • Ono, S., et al. (1997). Pharmacological properties of YM796, a novel M1-selective muscarinic agonist. Japanese Journal of Pharmacology, 74(3), 225-234. [Link]

  • Hulme, E. C., Birdsall, N. J. M., & Buckley, N. J. (1990). Muscarinic receptor subtypes. Annual Review of Pharmacology and Toxicology, 30(1), 633-673. [Link]

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A Technical Guide to Benchmarking Novel Azaspiro Compounds Against Standard Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the performance of novel azaspiro compounds, a promising class of therapeutic agents, against established standard-of-care drugs. By presenting a detailed comparative analysis supported by experimental data and robust protocols, this document aims to facilitate informed decision-making in the preclinical drug development pipeline.

The Rise of Azaspiro Scaffolds in Oncology

The quest for novel anticancer agents with improved efficacy and reduced toxicity has led to the exploration of unique chemical scaffolds. Azaspiro compounds, characterized by their rigid, three-dimensional structures, have emerged as a particularly interesting class of molecules. This structural complexity allows for novel interactions with biological targets that are often inaccessible to more traditional, planar molecules, potentially leading to enhanced potency and selectivity.[1][2] This guide will focus on a hypothetical, yet scientifically plausible, novel azaspiro compound, AZ-RIPK1-7 , designed as a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a key regulator of inflammation and cell death pathways implicated in cancer.[3][4]

Preclinical Evaluation of AZ-RIPK1-7: A Head-to-Head Comparison

To ascertain the therapeutic potential of AZ-RIPK1-7, a rigorous preclinical evaluation was designed to benchmark its performance against a standard-of-care chemotherapeutic agent, Doxorubicin , and in the context of Non-Small Cell Lung Cancer (NSCLC), a common and challenging malignancy.[5][6]

In Vitro Comparative Analysis

The initial phase of evaluation focuses on in vitro assays to determine the cytotoxic potential and mechanism of action of AZ-RIPK1-7 in comparison to Doxorubicin.

Data Presentation: Summarizing In Vitro Efficacy

The following table summarizes the 50% inhibitory concentration (IC50) values of AZ-RIPK1-7 and Doxorubicin against the A549 human lung carcinoma cell line.

CompoundTargetA549 IC50 (µM)Citation(s)
AZ-RIPK1-7 (Hypothetical) RIPK1 Kinase0.092[3]
Doxorubicin Topoisomerase II, DNA Intercalation0.23 (72h exposure)[7]

Causality Behind Experimental Choices:

The A549 cell line was selected as it is a well-characterized and widely used model for human lung adenocarcinoma, a subtype of NSCLC.[1][7] Doxorubicin was chosen as a comparator due to its long-standing use in cancer chemotherapy and its well-understood mechanisms of action, which include DNA intercalation and inhibition of topoisomerase II.[8][9][10] This provides a robust benchmark against which the novel mechanism of AZ-RIPK1-7 can be assessed.

Mechanism of Action: Targeting the RIPK1 Signaling Pathway

AZ-RIPK1-7 is designed to selectively inhibit the kinase activity of RIPK1. In cancer cells, RIPK1 can act as a molecular switch, promoting cell survival and inflammation through the NF-κB pathway or inducing programmed cell death (necroptosis) under certain conditions.[3][11][12] By inhibiting RIPK1's kinase function, AZ-RIPK1-7 is hypothesized to shift the balance towards apoptosis and sensitize cancer cells to other therapeutic interventions.[13][14]

Signaling Pathway Diagram: RIPK1-Mediated Cell Fate

RIPK1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR1 TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 FADD FADD TRADD->FADD cIAP cIAP1/2 TRAF2->cIAP RIPK1 RIPK1 cIAP->RIPK1 Ubiquitination RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation IKK IKK Complex RIPK1->IKK Casp8 Caspase-8 FADD->Casp8 Casp8->RIPK1 Cleavage (Inhibition) Apoptosis Apoptosis Casp8->Apoptosis MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis NFkB NF-κB IKK->NFkB Survival_Genes Pro-survival Genes NFkB->Survival_Genes TNF TNFα TNF->TNFR AZ_RIPK1_7 AZ-RIPK1-7 AZ_RIPK1_7->RIPK1 Inhibition

Caption: RIPK1 signaling pathway illustrating the dual role in cell survival and cell death.

In Vivo Efficacy: Human Tumor Xenograft Model

To evaluate the in vivo antitumor activity of AZ-RIPK1-7, a human tumor xenograft model is employed. This provides a more physiologically relevant system to assess drug efficacy and tolerability.[2][7][15]

Experimental Workflow: In Vivo Xenograft Study

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis A549_cells A549 Cells Injection Subcutaneous Injection (Nude Mice) A549_cells->Injection Tumor_growth Tumor Growth (to ~100-150 mm³) Injection->Tumor_growth Grouping Randomize into Treatment Groups Tumor_growth->Grouping Vehicle Vehicle Control Grouping->Vehicle Doxorubicin Doxorubicin Grouping->Doxorubicin AZ_RIPK1_7_low AZ-RIPK1-7 (Low Dose) Grouping->AZ_RIPK1_7_low AZ_RIPK1_7_high AZ-RIPK1-7 (High Dose) Grouping->AZ_RIPK1_7_high Tumor_measurement Tumor Volume Measurement (Bi-weekly) Vehicle->Tumor_measurement Body_weight Body Weight Monitoring (Bi-weekly) Vehicle->Body_weight Doxorubicin->Tumor_measurement Doxorubicin->Body_weight AZ_RIPK1_7_low->Tumor_measurement AZ_RIPK1_7_low->Body_weight AZ_RIPK1_7_high->Tumor_measurement AZ_RIPK1_7_high->Body_weight Endpoint Study Endpoint (e.g., 21 days) Tumor_measurement->Endpoint Body_weight->Endpoint Analysis Tumor Weight & Histology Endpoint->Analysis

Caption: Experimental workflow for the in vivo evaluation of AZ-RIPK1-7 in a xenograft model.

Experimental Protocols

To ensure reproducibility and scientific validity, detailed step-by-step methodologies for the key experiments are provided below.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is adapted from standard methodologies for assessing cell viability.[16]

  • Cell Seeding:

    • Culture A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of AZ-RIPK1-7 and Doxorubicin in culture medium.

    • Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a no-treatment control.

    • Incubate the plates for 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vivo Xenograft Tumor Model

This protocol is based on established methods for in vivo anticancer drug evaluation.[2][7][15]

  • Animal Handling and Cell Implantation:

    • Use 6-8 week old female athymic nude mice, housed under specific pathogen-free conditions.

    • Harvest A549 cells during their exponential growth phase and resuspend them in sterile PBS at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth by measuring the tumor dimensions with calipers every two days. Calculate tumor volume using the formula: (Length x Width²)/2.

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Drug Administration:

    • Prepare formulations of AZ-RIPK1-7 and Doxorubicin in an appropriate vehicle.

    • Administer the compounds via the predetermined route (e.g., intraperitoneal or oral gavage) at the specified doses and schedule (e.g., once daily for 21 days). The vehicle control group should receive the vehicle alone.

  • Monitoring and Endpoint:

    • Continue to monitor tumor volume and body weight twice weekly throughout the study.

    • The study endpoint may be a fixed duration (e.g., 21 days) or when tumors in the control group reach a predetermined size.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and histological analysis.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

    • Analyze the statistical significance of the differences in tumor volume and weight between the groups.

Conclusion and Future Directions

The preclinical data presented in this guide for the hypothetical azaspiro compound AZ-RIPK1-7 demonstrates its potential as a potent and selective anticancer agent, with a distinct mechanism of action compared to the standard chemotherapeutic, Doxorubicin. The superior in vitro potency and the targeted approach of inhibiting the RIPK1 kinase suggest that azaspiro compounds like AZ-RIPK1-7 could offer a more favorable therapeutic window.

Further investigations are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of AZ-RIPK1-7 and to explore its potential in combination therapies, particularly with immunotherapy, given the role of RIPK1 in modulating the tumor microenvironment.[11][13] The comprehensive benchmarking approach outlined in this guide provides a robust framework for advancing novel azaspiro compounds from promising hits to potential clinical candidates.

References

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A Comprehensive Guide to Assessing the Receptor Subtype Selectivity of 1-Oxa-8-azaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a robust framework for researchers, scientists, and drug development professionals to comprehensively assess the receptor subtype selectivity of the novel spirocyclic compound, 1-Oxa-8-azaspiro[4.5]decan-2-one. The methodologies detailed herein are designed to ensure scientific integrity and provide a clear, in-depth understanding of the compound's pharmacological profile.

The spirocyclic lactone motif is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules.[1][2] The specific structural features of 1-Oxa-8-azaspiro[4.5]decan-2-one suggest potential interactions with several classes of G-protein coupled receptors (GPCRs), which are major targets for therapeutic drugs.[3] A critical aspect of preclinical drug development is the determination of a compound's selectivity for its intended target receptor over other related subtypes. Poor selectivity can lead to off-target effects and undesirable side effects. This guide will focus on a systematic approach to characterizing the selectivity of 1-Oxa-8-azaspiro[4.5]decan-2-one, with a primary focus on muscarinic acetylcholine receptors, a likely target for this class of compounds, and further screening against other relevant receptor families such as GABA and opioid receptors.[4][5][6]

Experimental Design: A Multi-faceted Approach to Selectivity Profiling

A comprehensive assessment of receptor selectivity necessitates a multi-tiered experimental approach, beginning with initial binding assays to determine affinity, followed by functional assays to elucidate the compound's efficacy at each receptor subtype.

Diagram of the Selectivity Assessment Workflow

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Subtype Selectivity Profiling cluster_2 Phase 3: Functional Characterization A 1-Oxa-8-azaspiro[4.5]decan-2-one B Radioligand Binding Assays (Broad Receptor Panel) A->B Initial Target Identification C Muscarinic Receptor Subtypes (M1-M5) B->C Identified Target Class F Competition Binding Assays (Determine Ki values) C->F D GABA Receptor Subtypes (GABAA, GABAB) D->F E Opioid Receptor Subtypes (μ, δ, κ) E->F G Functional Assays (e.g., GTPγS, cAMP, Ca2+ mobilization) F->G Prioritize based on affinity H Determine EC50/IC50 and Emax G->H I Assess Agonist/Antagonist/Allosteric Modulator Activity H->I J Lead Optimization/Further Studies I->J Comprehensive Selectivity Profile

Caption: Workflow for assessing receptor subtype selectivity.

Part 1: Radioligand Binding Assays for Affinity Determination

Radioligand binding assays are a fundamental tool for determining the affinity of a test compound for a specific receptor.[7] These assays measure the ability of the unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor.

Protocol: Competition Radioligand Binding Assay
  • Receptor Preparation:

    • Utilize cell lines stably expressing a single human receptor subtype (e.g., CHO-K1 or HEK-293 cells). This is crucial for isolating the interaction with a specific subtype.[8]

    • Prepare cell membrane homogenates containing the receptor of interest.

  • Assay Conditions:

    • Incubate the membrane homogenates with a fixed concentration of a suitable radiolabeled ligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors, [³H]-DAMGO for μ-opioid receptors, or [³H]-Muscimol for GABA-A receptors) and varying concentrations of the unlabeled test compound (1-Oxa-8-azaspiro[4.5]decan-2-one).

    • The choice of radioligand is critical and should be a high-affinity, subtype-selective ligand where possible.

  • Incubation and Detection:

    • Incubate the mixture to allow for binding to reach equilibrium.

    • Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Binding Affinity Data (Hypothetical)

The following table presents hypothetical binding affinity (Ki) data for 1-Oxa-8-azaspiro[4.5]decan-2-one against a panel of receptor subtypes, compared with standard reference compounds.

Receptor Subtype1-Oxa-8-azaspiro[4.5]decan-2-one (Ki, nM)Reference Compound (Ki, nM)Reference Compound Name
Muscarinic
M15010Pirenzepine
M25002Methoctramine
M315054-DAMP
M4808MT3 Toxin[8]
M520020
GABA
GABA-A (α1β2γ2)>10,00015Diazepam
GABA-B>10,000100Baclofen
Opioid
μ (mu)8001DAMGO[6]
δ (delta)12002DPDPE
κ (kappa)9505U-69,593

Interpretation of Binding Data:

Based on this hypothetical data, 1-Oxa-8-azaspiro[4.5]decan-2-one displays the highest affinity for the M1 muscarinic receptor subtype, with moderate affinity for M4 and M3, and significantly lower affinity for M2 and M5 subtypes. The compound shows negligible affinity for the tested GABA and opioid receptor subtypes. This initial binding profile suggests that 1-Oxa-8-azaspiro[4.5]decan-2-one is a muscarinic receptor-preferring ligand with a degree of selectivity for the M1 subtype.

Part 2: Functional Assays for Efficacy and Potency Determination

While binding assays reveal affinity, functional assays are essential to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the receptor.[9] The choice of functional assay depends on the signaling pathway of the receptor subtype.

Signaling Pathways of Muscarinic Receptor Subtypes

G cluster_0 M1, M3, M5 Receptors cluster_1 M2, M4 Receptors M1_M3_M5 M1, M3, M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC M2_M4 M2, M4 Gi_o Gi/o M2_M4->Gi_o AC Adenylyl Cyclase Gi_o->AC Inhibition cAMP ↓ cAMP AC->cAMP

Caption: G-protein coupling of muscarinic receptor subtypes.[7]

Protocol: [³⁵S]GTPγS Binding Assay (for Gαi and Gαq coupling)

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist.

  • Assay Setup: Incubate receptor-containing membranes with [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.

  • Stimulation: The binding of an agonist to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Detection: Separate bound and free [³⁵S]GTPγS via filtration and quantify using scintillation counting.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the test compound concentration to determine the EC50 (potency) and Emax (efficacy) relative to a known full agonist.

Protocol: cAMP Assay (for Gαi and Gαs coupling)

This assay is particularly useful for M2 and M4 receptors which are coupled to Gαi, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

  • Cell Treatment: Treat cells expressing the receptor of interest (e.g., M2 or M4) with forskolin (to stimulate adenylyl cyclase) in the presence of varying concentrations of the test compound.

  • cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a suitable method such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP production against the test compound concentration to determine the IC50.

Protocol: Calcium Mobilization Assay (for Gαq coupling)

This assay is ideal for M1, M3, and M5 receptors which couple to Gαq, leading to an increase in intracellular calcium.

  • Cell Loading: Load cells expressing the receptor of interest (e.g., M1, M3, or M5) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound to the cells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Plot the peak fluorescence response against the test compound concentration to determine the EC50.

Comparative Functional Data (Hypothetical)

The following table summarizes hypothetical functional data for 1-Oxa-8-azaspiro[4.5]decan-2-one.

Receptor SubtypeAssay Type1-Oxa-8-azaspiro[4.5]decan-2-one (EC50/IC50, nM)Efficacy (% of Full Agonist)
Muscarinic
M1Calcium Mobilization8065% (Partial Agonist)
M2cAMP Inhibition1200Antagonist (pA2 = 6.9)
M3Calcium Mobilization35040% (Partial Agonist)
M4cAMP Inhibition250Antagonist (pA2 = 7.6)
M5Calcium Mobilization90030% (Partial Agonist)

Interpretation of Functional Data:

The functional data corroborates the binding data, indicating that 1-Oxa-8-azaspiro[4.5]decan-2-one is a partial agonist at M1, M3, and M5 receptors, with the highest potency at the M1 subtype. Importantly, it acts as an antagonist at M2 and M4 receptors. This mixed pharmacological profile is a critical finding for predicting the compound's in vivo effects. The selectivity for M1 agonism over M2/M4 antagonism is a desirable trait for certain therapeutic applications, such as cognitive enhancement, where M1 activation is sought, and M2/M4 antagonism might also be beneficial. A related compound, 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, has also shown partial agonistic activity for M1 muscarinic receptors.[4]

Conclusion: A Comprehensive Selectivity Profile

The systematic application of binding and functional assays provides a comprehensive understanding of the selectivity of 1-Oxa-8-azaspiro[4.5]decan-2-one. The hypothetical data presented in this guide suggest that this compound is a promising lead with a distinct selectivity profile, acting as a partial agonist with a preference for the M1 muscarinic receptor subtype while exhibiting antagonism at M2 and M4 receptors. This level of detailed characterization is indispensable for making informed decisions in the drug discovery and development process. Further studies, including in vivo models, would be necessary to translate these in vitro findings into a therapeutic context.

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Oxa-8-azaspiro[4.5]decan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this commitment. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride, ensuring the protection of laboratory personnel and the environment.

Understanding the Compound: Hazard Profile

Hazard ClassCategoryGHS CodeHazard Statement
Acute Toxicity, Oral4H302Harmful if swallowed
Skin Corrosion/Irritation2H315Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation)3H335May cause respiratory irritation

Data derived from the Safety Data Sheet for 1-Oxa-7-azaspiro[4.5]decan-2-one (hydrochloride).[1]

These classifications indicate that this compound must be handled with care, using appropriate personal protective equipment (PPE), and that its disposal must be managed as a hazardous waste.

The Regulatory Framework: Adherence to RCRA

In the United States, the disposal of hazardous chemical waste is governed by the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA).[2][3][4] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, from its generation to its final disposal.[3][4] Laboratories are considered hazardous waste generators and must comply with these regulations.[2][5]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound in a laboratory setting.

Step 1: Waste Identification and Characterization

The first crucial step is to identify the waste as hazardous. Based on the hazard profile, this compound is classified as a hazardous waste.[1] All waste materials contaminated with this compound, including empty containers, contaminated PPE, and spill cleanup materials, must also be treated as hazardous waste.

Step 2: Personal Protective Equipment (PPE)

Before handling the waste, ensure that appropriate PPE is worn:

  • Gloves: Chemically resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or goggles are essential to prevent eye contact.[1]

  • Lab Coat: A standard lab coat should be worn to protect from skin contact.

  • Respiratory Protection: If handling the powder outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator is recommended to avoid respiratory irritation.[1]

Step 3: Waste Segregation and Containerization

Proper segregation and containerization are critical to prevent accidental chemical reactions.[6]

  • Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound and any materials contaminated with it.

  • Container Material: The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").[5]

  • Incompatible Materials: This compound should not be mixed with other waste streams, especially strong acids, bases, or oxidizing agents, to avoid potentially hazardous reactions.[1]

Step 4: Accumulation and Storage

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

  • Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.[5]

  • Secondary Containment: The waste container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.

  • Closure: The container must be kept tightly closed except when adding waste.

  • Time and Quantity Limits: Adhere to the time and quantity limits for waste accumulation as defined by your institution's hazardous waste management plan and local regulations.

Step 5: Disposal through a Licensed Vendor

The final step is the disposal of the accumulated waste through a licensed hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) office. They will have established procedures for the pickup and disposal of hazardous waste.

  • Documentation: Ensure that all necessary paperwork, including a hazardous waste manifest, is completed accurately.

  • Professional Disposal: The licensed vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposal, likely through incineration.

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, immediate action is crucial.

  • Spill:

    • Evacuate the immediate area.

    • If the spill is small, and you are trained to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand).

    • Wear appropriate PPE, including respiratory protection.

    • Carefully collect the absorbed material and place it in a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent (e.g., soap and water), and collect the decontamination materials as hazardous waste.

    • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing.

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1] Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow start Waste Generation: 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride identify Is the waste hazardous? start->identify spill Spill or Exposure? start->spill yes_hazardous Yes (Based on GHS classification) identify->yes_hazardous no_hazardous No ppe Don appropriate PPE: - Gloves - Eye Protection - Lab Coat - Respirator (if needed) yes_hazardous->ppe segregate Segregate Waste: - Dedicated, compatible container - Avoid mixing with other chemicals ppe->segregate label Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Information segregate->label store Store in Satellite Accumulation Area (SAA): - Secondary Containment - Keep container closed label->store contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup store->contact_ehs disposal Disposal by Licensed Hazardous Waste Vendor contact_ehs->disposal spill->identify No emergency_proc Follow Emergency Procedures: - Evacuate - Decontaminate - Seek Medical Attention spill->emergency_proc Yes

Caption: Disposal workflow for this compound.

Conclusion

The proper disposal of this compound is a multi-step process that requires careful planning and execution. By adhering to the guidelines outlined in this document and consulting with your institution's EHS department, you can ensure a safe and compliant laboratory environment. Remember that responsible chemical waste management is not just a regulatory requirement but a cornerstone of scientific integrity and professional responsibility.

References

  • What it Really Means to be RCRA Compliant with Hazardous Waste. (2019-07-17). Vertex AI Search.
  • RCRA facts: An Overview of the Hazardous Waste Management Law - ERA Environmental. (2021-02-03). ERA Environmental.
  • Resource Conservation and Recovery Act (RCRA) Subtitle C (hazardous waste) and Subtitle D (solid waste) - Environmental Compliance Information for Energy Extraction. Environmental Compliance Information for Energy Extraction.
  • Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. (2025-08-13). US EPA.
  • Summary of the Resource Conservation and Recovery Act | US EPA. (2025-07-25). US EPA.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025-05-21). Daniels Health.
  • 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride-SDS-MedChemExpress. (2023-07-14). MedChemExpress.
  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. Central Washington University.

Sources

Navigating the Safe Handling of 1-Oxa-8-azaspiro[4.5]decan-2-one Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Key Safety and Handling Information

Hazard CategoryGHS PictogramPersonal Protective Equipment (PPE)
Acute Toxicity, Oral (Harmful if swallowed)GHS07: Exclamation MarkChemical-resistant gloves (Nitrile), Safety goggles, Lab coat
Skin Irritation (Causes skin irritation)GHS07: Exclamation MarkChemical-resistant gloves (Nitrile), Lab coat
Eye Irritation (Causes serious eye irritation)GHS07: Exclamation MarkSafety goggles or face shield
Respiratory Irritation (May cause respiratory irritation)GHS07: Exclamation MarkUse in a well-ventilated area or fume hood. Respirator if needed.

Introduction: Understanding the Compound and Associated Risks

This guide synthesizes available safety information to provide researchers, scientists, and drug development professionals with a comprehensive framework for the safe handling, use, and disposal of this compound. The protocols outlined below are designed to be a self-validating system, grounded in established laboratory safety principles from authoritative sources such as the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).

Hazard Identification and Risk Mitigation

Based on data from analogous compounds, 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride is anticipated to be classified with the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.[1]

The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The hydrochloride component also necessitates caution, as it can contribute to the acidic and corrosive nature of the compound, particularly in the presence of moisture.[3][4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure risk. The following PPE is mandatory when handling this compound:

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for protection against a broad range of chemicals.[7] Always inspect gloves for tears or punctures before use and dispose of them properly after handling the compound.

  • Eye and Face Protection: Safety goggles that provide a complete seal around the eyes are required to protect against splashes.[7] For operations with a higher risk of splashing, a face shield worn over safety goggles is recommended.

  • Body Protection: A standard laboratory coat should be worn at all times to protect skin and clothing.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols.[3] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[7]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical for minimizing the risk of exposure and contamination.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designated Handling Area (Fume Hood) gather_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area->gather_ppe weigh Weigh Compound (Use anti-static measures) gather_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate dispose_waste Dispose of Waste in Labeled Container decontaminate->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol:
  • Preparation: Designate a specific area for handling, preferably within a chemical fume hood.[3] Before handling, ensure all necessary PPE is donned correctly.

  • Weighing and Transfer: When weighing the solid, use a spatula and handle it carefully to avoid creating dust. Use an anti-static weigh boat if necessary.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.

  • Post-Handling: After use, thoroughly decontaminate all surfaces and equipment.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink one to two glasses of water. Seek immediate medical attention.

  • Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[3] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Storage and Disposal: Long-Term Safety and Environmental Responsibility

Storage:
  • Store this compound in a tightly sealed, properly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.

Disposal:
  • All waste containing this compound, including empty containers and contaminated materials, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain or in the regular trash.

  • Consult your institution's environmental health and safety department for specific disposal procedures.

By adhering to these guidelines, researchers can safely handle this compound, ensuring personal safety and the integrity of their research.

References

  • CymitQuimica. SAFETY DATA SHEET: 1-OXA-8-AZASPIRO[4.5]DECAN-3-ONE HYDROCHLORIDE.
  • Standard Oper
  • Arctom. CAS NO. 1314961-56-2 | 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride.
  • Parchem. 8-Oxa-1-thia-4-azaspiro[4.5]decane hydrochloride.
  • Fisher Scientific.
  • Combi-Blocks, Inc. JR-9601 p.
  • BLDpharm. 1408074-48-5|8-Oxa-2-azaspiro[4.5]decane hydrochloride.
  • Sigma-Aldrich. 2-Oxa-8-azaspiro[4.5]decane hydrochloride | 479195-19-2.
  • Sigma-Aldrich.
  • Aervoe Industries, Inc.
  • Airgas.
  • MedchemExpress.com.
  • CymitQuimica. 8-Oxa-1-thia-4-azaspiro[4.5]decane hydrochloride.
  • SLAC National Accelerator Laboratory. Hydrochloric Acid Safe Handling Guideline. (2013).
  • PubMed.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.